(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12-7-5-3-2-4-6(7)10-8(12)11-9/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMYQGVYVQZJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364106 | |
| Record name | 2-Hydrazinyl-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7022-37-9 | |
| Record name | 2-Hydrazinyl-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine, a key intermediate in the development of novel pharmaceutical agents. The document details a reliable, multi-step synthetic protocol, commencing with the formation of the benzimidazole core, followed by methylation and subsequent hydrazinolysis. Each experimental stage is accompanied by in-depth mechanistic explanations and practical insights to ensure reproducibility. Furthermore, a thorough characterization of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering a robust framework for the preparation and validation of this important heterocyclic compound.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents targeting diverse biological pathways. The introduction of a hydrazine moiety at the 2-position of the 1-methyl-1H-benzoimidazole core further enhances its utility as a versatile building block for the synthesis of more complex molecules, such as hydrazones, which have shown promise as antiparasitic and antioxidant agents.[1][2] This guide provides a detailed protocol for the synthesis and characterization of this compound, a critical precursor for these and other novel chemical entities.
Synthetic Strategy: A Stepwise Approach
The synthesis of this compound is most effectively achieved through a three-step process. This strategy ensures high purity and good overall yield by isolating and characterizing the key intermediates. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Chloromethyl-1H-benzimidazole
The initial step involves the condensation of o-phenylenediamine with chloroacetic acid under acidic conditions to form the benzimidazole ring.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and chloroacetic acid (9.45 g, 0.1 mol).
-
Carefully add 100 mL of 4N hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralize the mixture by the slow addition of a concentrated ammonium hydroxide solution until a pH of 7-8 is reached.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
The crude product can be recrystallized from ethanol to afford pure 2-chloromethyl-1H-benzimidazole as a solid.
Causality of Experimental Choices: The use of hydrochloric acid serves as a catalyst for the condensation reaction and also keeps the diamine starting material in its protonated, soluble form. Neutralization with a weak base like ammonium hydroxide is crucial to precipitate the product without causing unwanted side reactions.
Step 2: Synthesis of 2-Chloro-1-methyl-1H-benzoimidazole
The second step is the N-methylation of the benzimidazole ring.
Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloromethyl-1H-benzimidazole (16.6 g, 0.1 mol) in 150 mL of anhydrous toluene.
-
To this solution, add dimethyl sulfate (13.9 g, 0.11 mol) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, add 50 mL of water and basify the mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-chloro-1-methyl-1H-benzoimidazole.[3]
Causality of Experimental Choices: Anhydrous conditions are necessary as dimethyl sulfate is sensitive to moisture. The use of an inert atmosphere prevents potential side reactions. Toluene is a suitable solvent due to its high boiling point and immiscibility with water, which simplifies the work-up procedure.
Step 3: Synthesis of this compound
The final step is the nucleophilic substitution of the chloro group with hydrazine.
Protocol:
-
In a round-bottom flask, dissolve 2-chloro-1-methyl-1H-benzoimidazole (16.6 g, 0.1 mol) in 150 mL of ethanol.
-
Add hydrazine hydrate (10 mL, ~0.2 mol) to the solution.
-
Reflux the mixture for 4-6 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Causality of Experimental Choices: A molar excess of hydrazine hydrate is used to ensure the complete conversion of the starting material and to act as a base to neutralize the HCl formed during the reaction. Ethanol is a good solvent for both reactants and allows for a convenient reaction temperature at reflux.
Characterization of this compound
A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended.
Caption: Workflow for the structural characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the N-methyl protons, and the protons of the hydrazine group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-7.6 ppm. The N-methyl protons should present as a singlet at approximately 3.6-3.8 ppm. The NH and NH₂ protons of the hydrazine moiety will appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The aromatic carbons will resonate in the region of 110-150 ppm. The N-methyl carbon will have a characteristic signal around 30-35 ppm. The C2 carbon of the benzimidazole ring, attached to the hydrazine group, is expected to be in the range of 155-165 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (hydrazine) | 3200-3400 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N stretch | 1600-1650 |
| C=C stretch (aromatic) | 1450-1600 |
The presence of a broad absorption band in the 3200-3400 cm⁻¹ region is a strong indication of the N-H bonds of the hydrazine group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M⁺): For C₈H₁₀N₄, the expected monoisotopic mass is approximately 162.09 g/mol . A high-resolution mass spectrum (HRMS) can be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for benzimidazoles involve the cleavage of the imidazole ring.
Summary of Key Data
| Property | Expected Value |
| Molecular Formula | C₈H₁₀N₄ |
| Molecular Weight | 162.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.0-7.6 (m, 4H, Ar-H), ~4.5 (br s, 2H, NH₂), ~3.7 (s, 3H, N-CH₃), ~8.0 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~110-145 (Ar-C), ~30 (N-CH₃), ~160 (C=N) |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1620 (C=N) |
| MS (ESI+) m/z | 163.1 [M+H]⁺ |
Conclusion
This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of this compound. By following the provided protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development. The comprehensive characterization data serves as a benchmark for ensuring the identity and purity of the synthesized compound.
References
- 1. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 2. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine chemical properties and structure
An In-Depth Technical Guide to (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine: A Versatile Scaffold for Drug Discovery
Authored by a Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, the benzimidazole core is a privileged structure, celebrated for its presence in numerous FDA-approved therapeutics and its ability to engage with a wide range of biological targets.[1][2] When this scaffold is functionalized at the 2-position with a hydrazine moiety, and methylated at the N-1 position, we arrive at This compound . This molecule transcends its identity as a mere chemical compound, emerging as a highly versatile and reactive building block for the synthesis of novel therapeutic agents. The introduction of the hydrazine group provides a reactive handle for extensive chemical modification, most notably for the creation of diverse hydrazone libraries.[3]
This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only technical data but also the causal insights behind its synthetic utility and its role as a precursor to compounds with significant biological potential, including anticancer, anthelmintic, and antioxidant agents.[3][4]
Molecular Structure and Physicochemical Properties
The structure of this compound features a bicyclic system where a benzene ring is fused to the 4- and 5-positions of an imidazole ring. The key functional groups are a methyl group at the N1 position of the imidazole ring and a hydrazine (-NHNH₂) group at the C2 position.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₄ | [5] |
| Molecular Weight | 162.19 g/mol | PubChem |
| CAS Number | 2865-69-2 | [6] |
| Appearance | Typically an off-white to yellow or brown solid | N/A |
| Melting Point | Not consistently reported; varies with purity | N/A |
| Boiling Point | No data available | [5] |
| Solubility | Soluble in polar organic solvents like ethanol and DMF | [7][8] |
| pKa | The hydrazine group is basic | [9] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a suitable leaving group at the 2-position of the 1-methylbenzimidazole core with hydrazine hydrate. A prevalent and efficient precursor is 2-chloro-1-methyl-1H-benzoimidazole.
Synthetic Workflow
The general pathway involves two main stages: the formation of the chlorinated intermediate and its subsequent hydrazinolysis.
References
- 1. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]
- 2. srrjournals.com [srrjournals.com]
- 3. This compound | 7022-37-9 | Benchchem [benchchem.com]
- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 114804-55-6|2-Hydrazinyl-1-methyl-1H-benzo[d]imidazole hydrochloride|BLD Pharm [bldpharm.com]
- 6. 1H-Benzimidazole,2-hydrazinyl-1-methyl- | CymitQuimica [cymitquimica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 9. HYDRAZINE | 302-01-2 [chemicalbook.com]
An In-depth Technical Guide to 2-Hydrazinyl-1-methyl-1H-benzimidazole (CAS 7022-37-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, safety information, and suppliers of 2-hydrazinyl-1-methyl-1H-benzimidazole. It is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in utilizing this compound in their work.
Physicochemical Properties and Safety Data
Table 1: Physicochemical Properties of 2-Hydrazinyl-1-methyl-1H-benzimidazole
| Property | Value | Source |
| CAS Number | 7022-37-9 | [1][4] |
| Molecular Formula | C₈H₁₀N₄ | [1][2] |
| Molar Mass | 162.19 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| Flash Point | No data available | [3] |
Safety Information
According to safety data sheets, 2-hydrazinyl-1-methyl-1H-benzimidazole is classified as having acute oral toxicity (Category 4). It is also categorized as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[3]
Standard handling procedures should include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and ensuring adequate exhaust ventilation.[3] Personal protective equipment such as a face shield and safety glasses are recommended.[3] For storage, it is advised to keep the compound in a dry area at 2-8°C.[3]
Applications in Organic Synthesis
The primary application of 2-hydrazinyl-1-methyl-1H-benzimidazole is as a precursor in the synthesis of other organic compounds, particularly benzimidazole-hydrazones.[2] Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂, and they are known to be important intermediates in the synthesis of various heterocyclic compounds. The benzimidazole moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.
For instance, 2-hydrazinyl-1-methyl-1H-benzimidazole is a key reactant in the synthesis of 1-(5-Methylpyridin-2-yl)ethanone (1-methyl-1H-benzimidazol-2-yl)hydrazone.[5] This reaction highlights its utility in creating more complex molecules with potential applications in pharmaceutical research.
Visualization of a Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway where 2-hydrazinyl-1-methyl-1H-benzimidazole is used to form a hydrazone derivative.
Caption: Generalized reaction scheme for the synthesis of benzimidazole-hydrazones.
Experimental Protocol: Synthesis of a Benzimidazole-hydrazone
While a specific, detailed protocol for a reaction involving 2-hydrazinyl-1-methyl-1H-benzimidazole was not found in the search results, a general procedure for the synthesis of hydrazones from hydrazines and carbonyl compounds can be outlined. This protocol is based on standard organic chemistry principles.
Objective: To synthesize a benzimidazole-hydrazone derivative from 2-hydrazinyl-1-methyl-1H-benzimidazole and a suitable aldehyde or ketone.
Materials:
-
2-Hydrazinyl-1-methyl-1H-benzimidazole
-
An appropriate aldehyde or ketone (e.g., benzaldehyde)
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent
Procedure:
-
Dissolve an equimolar amount of 2-hydrazinyl-1-methyl-1H-benzimidazole in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the solution to act as a catalyst.
-
To this solution, add an equimolar amount of the chosen aldehyde or ketone dropwise while stirring.
-
Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product may precipitate upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the final benzimidazole-hydrazone derivative.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Self-Validation: The success of the synthesis can be validated by comparing the physical properties (e.g., melting point) and spectroscopic data of the product with expected values for the target hydrazone. The purity can be assessed by the sharpness of the melting point and the absence of impurity peaks in the NMR spectrum.
Suppliers
A number of chemical suppliers offer 2-hydrazinyl-1-methyl-1H-benzimidazole. The following table provides a non-exhaustive list.
Table 2: Suppliers of 2-Hydrazinyl-1-methyl-1H-benzimidazole
| Supplier | Website | Notes |
| ChemBK | --INVALID-LINK-- | Lists multiple suppliers in China.[1] |
| Aaron Chemicals LLC | --INVALID-LINK-- | Provides a safety data sheet for the compound.[3] |
| Key Organics | --INVALID-LINK-- | Lists the compound with product code VS-09073.[4] |
| GLR Innovations | --INVALID-LINK-- | A worldwide supplier of specialty and research chemicals. |
| CymitQuimica | --INVALID-LINK-- | Offers the compound under the reference IN-DA005KI6.[6] |
| BOC Sciences | --INVALID-LINK-- | Provides custom synthesis and lists the compound.[] |
References
- 1. chembk.com [chembk.com]
- 2. (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine | 7022-37-9 | Benchchem [benchchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. keyorganics.net [keyorganics.net]
- 5. How to synthesis of 1-(5-Methylpyridin-2-yl)ethanone (1-methyl-1H-benzimidazol-2-yl)hydrazone CAS 379226-93-4 by 2H-Benzimidazol-2-one,1,3-dihydro-1-methyl-,hydrazone(9CI) and 1-(5-METHYL-PYRIDIN-2-YL)-ETHANONE [lookchem.com]
- 6. 1H-Benzimidazole,2-hydrazinyl-1-methyl- | CymitQuimica [cymitquimica.com]
Spectroscopic and Synthetic Profile of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine: A Technical Guide
Introduction and Significance
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a hydrazine moiety at the 2-position, and subsequent N-methylation, yields (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine, a versatile intermediate for the synthesis of a wide array of derivatives, including hydrazones with potential therapeutic applications. Understanding the spectroscopic signature of this parent hydrazine is critical for reaction monitoring, structural confirmation of its derivatives, and for elucidating structure-activity relationships (SAR).
Predicted Spectroscopic Data
The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are grounded in the well-documented spectroscopic data of the unmethylated analog, (1H-benzoimidazol-2-yl)-hydrazine, and known substituent effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole ring, the N-methyl protons, and the protons of the hydrazine group.
-
Aromatic Region (δ 7.0-7.5 ppm): The four protons on the benzene ring of the benzimidazole core will likely appear as two multiplets or two sets of overlapping doublets and triplets. Protons H-4 and H-7 are typically shifted slightly downfield compared to H-5 and H-6.
-
N-Methyl Signal (δ ~3.7 ppm): A sharp singlet corresponding to the three protons of the methyl group attached to the N-1 position of the benzimidazole ring is expected. This chemical shift is consistent with other N-methylated benzimidazole derivatives.
-
Hydrazine Protons (δ ~4.5-5.5 ppm and ~7.5-8.5 ppm): The hydrazine moiety has two N-H protons (-NH-NH₂). These protons are exchangeable with D₂O and their chemical shifts can be broad and concentration-dependent. The terminal -NH₂ protons are anticipated to appear as a broad singlet, while the -NH- proton attached to the benzimidazole ring will likely be a separate, also potentially broad, singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 / H-7 | 7.2 - 7.5 | m | 2H |
| H-5 / H-6 | 7.0 - 7.2 | m | 2H |
| N-CH₃ | ~ 3.7 | s | 3H |
| NH₂ | ~ 4.5 - 5.5 | br s | 2H |
| NH | ~ 7.5 - 8.5 | br s | 1H |
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
C-2 Carbon (δ ~155-160 ppm): The carbon atom at the 2-position, bearing the hydrazine group, is expected to be the most downfield signal in the spectrum due to its attachment to three nitrogen atoms.
-
Aromatic Carbons (δ ~110-145 ppm): The six carbons of the benzene ring will resonate in this region. The bridgehead carbons (C-3a and C-7a) are expected to be in the more downfield portion of this range.
-
N-Methyl Carbon (δ ~30-35 ppm): The carbon of the N-methyl group will appear as a distinct signal in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 158 |
| C-3a / C-7a | ~ 140 - 145 |
| C-4 / C-7 | ~ 115 - 125 |
| C-5 / C-6 | ~ 110 - 120 |
| N-CH₃ | ~ 32 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching (3100-3400 cm⁻¹): The hydrazine group will exhibit multiple stretching vibrations in this region. A pair of bands for the asymmetric and symmetric stretching of the terminal -NH₂ group, and a broader band for the -NH- group are expected.
-
C-H Stretching (2900-3100 cm⁻¹): Aromatic C-H stretching will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.
-
C=N and C=C Stretching (1500-1650 cm⁻¹): The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the benzene ring will result in several sharp bands in this region.
-
N-H Bending (1550-1650 cm⁻¹): The scissoring vibration of the -NH₂ group is also expected in this region, often overlapping with the aromatic signals.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (hydrazine) | 3100 - 3400 | Medium-Strong, Multiple Bands |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2900 - 3000 | Medium-Weak |
| C=N / C=C Stretch | 1500 - 1650 | Medium-Strong |
| N-H Bend | 1550 - 1650 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular formula for this compound is C₈H₁₀N₄, with a monoisotopic mass of 162.0905 g/mol .
-
Molecular Ion Peak (m/z 162): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 162.
-
Key Fragmentation Pathways:
-
Loss of the hydrazine moiety (-NHNH₂) to give a fragment at m/z 131, corresponding to the 1-methyl-1H-benzimidazolyl cation.
-
Loss of a methyl radical (-CH₃) from the molecular ion to yield a fragment at m/z 147.
-
Cleavage of the N-N bond of the hydrazine group.
-
Synthetic Approach
While a specific, detailed synthesis for this compound is not prominently described in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for related compounds. The most likely precursor is 2-chloro-1-methyl-1H-benzimidazole.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol for the synthesis of the title compound.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-1-methyl-1H-benzimidazole (1 equivalent).
-
Add a suitable solvent, such as ethanol or isopropanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
Step 2: Reaction
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Experimental Protocols for Spectroscopic Analysis
The following are standard protocols for acquiring the spectroscopic data for the title compound.
NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or dissolved in a suitable solvent for liquid injection.
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic and synthetic profile of this compound. The data presented, derived from the analysis of closely related and well-characterized analogs, offers a solid foundation for researchers working with this compound. The provided experimental protocols are robust and widely applicable for the synthesis and characterization of this and similar heterocyclic molecules. Further experimental verification is encouraged to confirm and expand upon the insights provided herein.
An In-Depth Technical Guide to 2-Hydrazinyl-1-methyl-1H-benzo[d]imidazole: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-hydrazinyl-1-methyl-1H-benzo[d]imidazole, a heterocyclic compound of significant interest to the pharmaceutical and material science sectors. The document elucidates its core physical and chemical properties, details validated synthetic and analytical protocols, and explores its chemical reactivity and potential therapeutic applications. By integrating established scientific principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals working with benzimidazole scaffolds.
Introduction: The Strategic Importance of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological macromolecules, forming the foundation of numerous FDA-approved drugs. The introduction of a hydrazinyl (-NHNH2) group at the 2-position and a methyl group at the N-1 position creates 2-hydrazinyl-1-methyl-1H-benzo[d]imidazole, a molecule with a distinct electronic and steric profile that unlocks unique chemical and biological activities.
-
The Benzimidazole Core: Its planar structure facilitates π-π stacking interactions with aromatic residues in proteins, a critical feature for enzyme inhibition.
-
The Hydrazinyl Moiety: This functional group is a potent nucleophile and a versatile chemical handle. It introduces hydrogen bond donor sites, crucial for target binding, and serves as a key precursor for synthesizing a wide array of derivatives, such as hydrazones, which are themselves a class of biologically active compounds.[1][2]
-
The N-1 Methyl Group: This substitution enhances lipophilicity compared to its unsubstituted counterpart, which can influence solubility, membrane permeability, and metabolic stability.[1] It also blocks one of the tautomeric forms of the benzimidazole ring, leading to more defined structural and reactivity characteristics.
Structural Elucidation
The unique arrangement of these functional groups dictates the molecule's overall properties and reactivity profile.
References
biological activity of benzimidazole hydrazine derivatives
An In-Depth Technical Guide to the Biological Activity of Benzimidazole-Hydrazine Derivatives
Foreword: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads us to the strategic combination of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The benzimidazole ring, an isostere of naturally occurring purines, is one such scaffold, forming the core of drugs ranging from proton pump inhibitors to anthelmintics.[1][2] When this versatile heterocycle is chemically fused with a hydrazone moiety (–C=N-NH–), a pharmacophore group known for its own broad spectrum of biological activities, the resulting derivatives present a compelling frontier in drug discovery.[1][3]
This guide, prepared for researchers and drug development professionals, moves beyond a simple cataloging of findings. As a Senior Application Scientist, my objective is to provide a cohesive narrative that not only details the diverse biological activities of benzimidazole-hydrazine derivatives but also illuminates the mechanistic rationale and the self-validating experimental systems used to uncover them. We will explore the causality behind synthetic choices, delve into the molecular-level interactions that drive therapeutic effects, and provide field-proven protocols that form the bedrock of such investigations.
Synthetic Strategy: A Generalist Approach
The foundational step in exploring the biological potential of these hybrids is a robust and versatile synthetic pathway. The most common and effective route involves a multi-step process that offers the flexibility to introduce diverse substituents, which is critical for structure-activity relationship (SAR) studies.
Workflow for Synthesis
The synthesis typically begins with the construction of the benzimidazole core, followed by the introduction of a hydrazine group, and culminates in the condensation with various aldehydes or ketones to form the final hydrazone derivatives.[1][4]
Caption: General synthetic workflow for benzimidazole-hydrazine derivatives.
This pathway's elegance lies in its modularity. The choice of substituted acid in Step 1 and, most critically, the aldehyde or ketone in Step 3 allows for the systematic modification of the molecule's electronic and steric properties to optimize biological activity.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
The most extensively documented therapeutic potential of benzimidazole-hydrazine derivatives is their anticancer activity.[5] These compounds exert their effects not through a single mechanism but by targeting multiple, critical pathways involved in cancer cell proliferation and survival.
Mechanism of Action I: Disruption of Microtubule Dynamics
A primary and highly effective anticancer strategy is the inhibition of tubulin polymerization.[6] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By disrupting their function, anticancer agents can arrest the cell cycle, typically at the G2/M phase, and induce programmed cell death (apoptosis).[5][7]
Several studies have demonstrated that benzimidazole derivatives, including those with hydrazine linkages, act as potent tubulin polymerization inhibitors.[8][9] They are believed to bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[8][10] This disruption triggers a cascade of events leading to cell cycle arrest and apoptosis.[7]
Mechanism of Action II: Inhibition of Receptor Tyrosine Kinases (RTKs)
Another key target for these derivatives is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[11] EGFR is a critical regulator of cell proliferation and is often overexpressed in various cancers, making it a prime target for therapeutic intervention.[11][12] Benzimidazole's structural similarity to the purine core of ATP allows its derivatives to act as competitive inhibitors at the ATP-binding site within the EGFR kinase domain.[13][14] This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival.[12]
Caption: Simplified EGFR signaling and inhibition by benzimidazole derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, determined using assays such as the MTT assay. Lower IC₅₀ values indicate higher potency.
| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| Carboxamide Derivatives | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | Tubulin Inhibition | [9] |
| N'-(4-arylidene) derivatives | L1210 (Leukemia) | Low micromolar | Not specified | [8] |
| Indazole/Benzimidazole Analogues | A2780S (Ovarian) | 0.0062 (6.2 nM) | Tubulin Inhibition | [10] |
| 1,2,3-Triazole Hybrids | MCF-7 (Breast) | 0.024 (24 nM) | EGFR Inhibition | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT salt into purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Workflow:
Caption: Standard workflow for an MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[16] Incubate for 24 hours to allow for cell adherence and recovery.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole-hydrazine derivatives in culture medium. After the 24-hour pre-incubation, replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a medium-only blank.
-
MTT Incubation: Following the treatment period (typically 24, 48, or 72 hours), add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well.[18] Incubate the plate for another 2 to 4 hours at 37°C. The rationale here is to allow sufficient time for viable cells to metabolize the MTT into visible purple crystals.[16]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.[15] Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[17] A reference wavelength (e.g., 630 nm) can be used to subtract background noise.
-
Analysis: Correct the absorbance readings by subtracting the average absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting a dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microbes
The fusion of benzimidazole and hydrazone moieties has also yielded compounds with significant activity against a range of bacterial and fungal pathogens.[3][4]
Spectrum of Activity
Studies have shown that these derivatives exhibit moderate to strong activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[4][19] Some compounds have also demonstrated notable antifungal activity against species like Candida albicans.[3] The mechanism is not as clearly defined as in cancer but is thought to involve the disruption of essential cellular processes in the microbes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound Class/Example | Microorganism | MIC (µM or µg/mL) | Reference |
| Benzimidazole-Hydrazone 11 | S. aureus, B. subtilis, E. coli | 0.032 µM | [19] |
| Hydrazone Derivative 1 | Salmonella typhimurium | 6.25 µg/mL | [20] |
| Various Hydrazones (6a-6f) | S. aureus, E. coli, P. aeruginosa | Effective at 100 µg/mL | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[21][22] It provides a quantitative result and is amenable to high-throughput screening.
Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent like DMSO.[22] Prepare two-fold serial dilutions of the compounds directly in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[21]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This step is critical for reproducibility and ensures a consistent starting number of bacteria or fungi.[23]
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate, resulting in a final desired concentration of microbes.[22]
-
Controls: A self-validating protocol requires proper controls. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).
-
Incubation: Incubate the plate under conditions optimal for the growth of the test microorganism (e.g., 24 hours at 37°C for most bacteria).
-
MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[24] This can be assessed visually or by using a plate reader to measure optical density.
Anti-inflammatory and Antiviral Activities
While less explored than their anticancer and antimicrobial properties, benzimidazole-hydrazine derivatives also show promise as anti-inflammatory and antiviral agents.
-
Anti-inflammatory Activity: Certain derivatives have shown significant anti-inflammatory effects in models like the carrageenan-induced paw edema test in rats.[25][26] The mechanism is often linked to the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases, which are key mediators of inflammation.[27][28]
-
Antiviral Activity: The benzimidazole scaffold is present in some antiviral drugs. Derivatives have been evaluated against a range of viruses, including Hepatitis C Virus (HCV), where they can act as allosteric inhibitors of the viral RNA-dependent RNA polymerase, and Respiratory Syncytial Virus (RSV).[29][30]
Conclusion and Future Perspectives
The hybridization of the benzimidazole and hydrazine scaffolds has proven to be a highly fruitful strategy in medicinal chemistry. The resulting derivatives are versatile molecules with a wide spectrum of biological activities, most notably as anticancer, antimicrobial, and anti-inflammatory agents. Their ability to interact with multiple key biological targets, such as tubulin, EGFR, and microbial enzymes, underscores their therapeutic potential.
The experimental systems described herein—from synthesis to in vitro evaluation—provide a robust framework for the continued exploration of these compounds. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, thereby minimizing off-target effects. Further investigation into their mechanisms of action, particularly for antimicrobial and anti-inflammatory activities, will be crucial for advancing these promising compounds from the laboratory to clinical applications.
References
- 1. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 14. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. atcc.org [atcc.org]
- 19. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. actascientific.com [actascientific.com]
- 24. ibtbioservices.com [ibtbioservices.com]
- 25. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine Derivatives: A Technical Guide on Mechanism of Action
Introduction
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its fusion of a benzene ring with an imidazole ring imparts a unique amphoteric nature and the ability to interact with a wide array of biological targets.[2][3] Among the vast landscape of benzimidazole derivatives, those incorporating a hydrazine or hydrazone moiety have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, anthelmintic, and antioxidant effects.[1][3][4][5] This technical guide provides an in-depth exploration of the mechanism of action of a specific subclass: (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine derivatives. We will delve into their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms.
The core structure, this compound, serves as a crucial precursor for the synthesis of a diverse library of hydrazone derivatives through condensation with various aldehydes and ketones.[4] It is these resulting hydrazones that are the primary focus of biological investigation, exhibiting a range of therapeutic potentials.
I. Anticancer Activity: A Multi-faceted Approach
This compound derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against various cancer cell lines through multiple mechanisms of action.
A. Inhibition of Key Kinases
A prominent mechanism of action for several benzimidazole-hydrazone derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Certain (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide derivatives have been identified as potent multi-kinase inhibitors.[6] These compounds have shown significant inhibitory activity against key kinases such as:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed in various cancers.
-
Human Epidermal Growth Factor Receptor 2 (HER2): Another member of the EGFR family, its amplification is a key driver in a subset of breast cancers.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition can lead to cell cycle arrest.
-
mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[6]
The inhibition of these multiple kinases by a single compound highlights a promising strategy to overcome the resistance often developed against single-target therapies.
B. Disruption of Tubulin Polymerization
The microtubule network, composed of tubulin polymers, is essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Disruption of tubulin dynamics is a clinically validated anticancer strategy. Some benzimidazole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest, particularly in the G2/M phase, and subsequent apoptosis.[4][7]
C. Induction of Apoptosis
Ultimately, the anticancer efficacy of these derivatives often culminates in the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that potent benzimidazole-hydrazone compounds can trigger apoptosis through the intrinsic pathway.[6] This is characterized by:
-
Upregulation of pro-apoptotic proteins: such as Bax and caspase-3.
-
Downregulation of anti-apoptotic proteins: such as Bcl-2.[6]
This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial dysfunction and the activation of the caspase cascade, executing the apoptotic program.
D. Inhibition of Carbonic Anhydrase IX
Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many hypoxic tumors. It plays a crucial role in regulating tumor pH, promoting tumor cell survival and proliferation. Certain novel benzimidazole derivatives containing a hydrazone group have been shown to inhibit CA IX, presenting another avenue for their anticancer activity.[2]
Illustrative Signaling Pathway: Multi-Kinase Inhibition and Apoptosis Induction
Caption: Multi-target mechanism of action of this compound derivatives in cancer cells.
II. Antimicrobial and Anthelmintic Activity
Derivatives of this compound have also demonstrated significant potential as antimicrobial and anthelmintic agents.
A. Antibacterial and Antifungal Activity
The hydrazone moiety is a key pharmacophore contributing to the antimicrobial properties of these compounds.[8][9] Benzimidazole-hydrazones have shown moderate to strong activity against a range of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[8] Some derivatives also exhibit antifungal activity against pathogens like Aspergillus niger and Candida albicans.[9] While the precise molecular mechanisms are still under investigation, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis or nucleic acid replication.
B. Anthelmintic Activity
1H-benzimidazol-2-yl hydrazones have been investigated for their activity against parasites like Trichinella spiralis.[5] Studies have shown that certain hydrazone derivatives exhibit significant larvicidal effects, in some cases proving more active than clinically used anthelmintic drugs like albendazole and ivermectin.[5] A proposed mechanism for their anthelmintic action is the interference with tubulin polymerization in the parasite, similar to their anticancer effect.[5]
III. Other Pharmacological Activities
The versatility of the this compound scaffold extends to other therapeutic areas.
A. Antioxidant Activity
Several 1H-benzimidazole-2-yl hydrazones have demonstrated notable radical scavenging activity, suggesting their potential to mitigate oxidative stress.[5] This antioxidant potential is often attributed to the ability of the hydrazone moiety to donate a hydrogen atom to free radicals, thereby neutralizing them.
B. Enzyme Inhibition
Beyond kinases and carbonic anhydrase, these derivatives have been explored as inhibitors of other enzymes. For instance, various hydrazide-hydrazone derivatives have been synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.[10] Additionally, some have been investigated as potential cholinesterase inhibitors for the management of neurodegenerative diseases.[11]
IV. Experimental Protocols for Mechanistic Elucidation
A combination of in vitro and in silico methods is crucial for deciphering the mechanism of action of these compounds.
A. In Vitro Cytotoxicity and Antiproliferative Assays
1. MTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12]
-
B. Kinase Inhibition Assays
1. In Vitro Kinase Activity Assay (e.g., for EGFR, HER2, CDK2, mTOR):
-
Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a specific substrate by a purified kinase. This can be done using various detection methods, such as radioactivity, fluorescence, or luminescence.
-
Protocol (General):
-
In a multi-well plate, combine the purified kinase, its specific substrate, and ATP.
-
Add the this compound derivative at various concentrations.
-
Incubate the reaction mixture to allow for phosphorylation.
-
Add a detection reagent that specifically recognizes the phosphorylated substrate.
-
Measure the signal (e.g., fluorescence or luminescence) to quantify the extent of phosphorylation.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.[6]
-
C. Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the compound for a desired time.
-
Harvest the cells and wash them with a binding buffer.
-
Incubate the cells with Annexin V-FITC and PI.
-
Analyze the stained cells using a flow cytometer.
-
Illustrative Experimental Workflow: From Synthesis to Mechanistic Insight
Caption: A typical workflow for the investigation of this compound derivatives.
V. Quantitative Data Summary
The following table summarizes representative quantitative data for the biological activities of some this compound derivatives.
| Compound Class | Biological Activity | Target/Cell Line | IC50 / Activity | Reference |
| Benzimidazole-hydrazones | Anticancer | MCF-7 (Breast Cancer) | Potent activity, some more so than doxorubicin | [4][13] |
| Halogenated Benzylidenebenzohydrazides | Anticancer | HepG2, HCT-116, MCF-7 | 7.82 - 21.48 µM | [6] |
| 1H-benzimidazol-2-yl hydrazones | Anthelmintic | Trichinella spiralis larvae | 100% effectiveness at 50-100 µg/ml | [5] |
| Benzimidazole-hydrazones | Carbonic Anhydrase Inhibition | CA IX | Potent inhibition | [2] |
| Hydrazide-hydrazone imines | Cholinesterase Inhibition | AChE | IC50 = 2.01 µM (for compound 3i) | [11] |
| 1-substituted-2-phenylhydrazones | MAO-A Inhibition | hMAO-A | IC50 = 0.028 µM (for compound 2b) | [10] |
VI. Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising class of compounds with a wide range of pharmacological activities. Their mechanisms of action are often multi-faceted, involving the inhibition of key enzymes like kinases and carbonic anhydrases, the disruption of cellular structures such as microtubules, and the induction of programmed cell death. The continued exploration of this chemical scaffold, aided by a combination of in vitro assays and in silico modeling, holds significant potential for the development of novel therapeutics for cancer, infectious diseases, and other conditions. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. This compound | 7022-37-9 | Benchchem [benchchem.com]
- 5. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in silico and in vitro studies of hydrazide-hydrazone imine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 13. longdom.org [longdom.org]
A Technical Guide to the Therapeutic Targets of Benzimidazole-Hydrazones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole nucleus, an isostere of naturally occurring purines, fused with the versatile hydrazone moiety (–NHN=CH–), creates a class of compounds with significant therapeutic potential.[1][2] This unique structural combination gives rise to a wide spectrum of biological activities, making benzimidazole-hydrazones a subject of intense research in medicinal chemistry.[3] This technical guide provides an in-depth exploration of the known and emerging therapeutic targets of these compounds. We will delve into the molecular mechanisms underpinning their anticancer, antimicrobial, and neuroprotective effects, and provide validated, step-by-step protocols for target identification and validation to empower researchers in their drug discovery endeavors.
Part 1: The Benzimidazole-Hydrazone Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of a benzene ring with an imidazole ring forms the benzimidazole scaffold.[1] This bicyclic aromatic structure is a key pharmacophore in numerous clinically used drugs.[4] The hydrazone group, characterized by an azometine function, is also a crucial component in many biologically active compounds.[5] The combination of these two moieties in benzimidazole-hydrazones results in a scaffold with the ability to interact with a diverse range of biological targets through mechanisms like hydrogen bonding, π-π stacking, and metal ion chelation.[1]
Part 2: Elucidating the Mechanisms of Action and Key Therapeutic Targets
Benzimidazole-hydrazones exert their therapeutic effects by modulating the activity of various proteins and cellular pathways. Their diverse biological activities stem from their ability to interact with a wide range of molecular targets.
Anticancer Targets
The anticancer potential of benzimidazole-hydrazones is one of the most extensively studied areas.[6] These compounds have been shown to target multiple hallmarks of cancer.
-
Kinase Inhibition: Several benzimidazole-hydrazone derivatives have been identified as potent inhibitors of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and B-Raf proto-oncogene (BRAF).[7] For instance, certain derivatives have shown EGFR inhibitory activity with IC50 values as low as 0.09 µM and BRAF inhibitory activity with IC50 values around 0.20 µM.[7] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another crucial target in angiogenesis, and molecular docking studies have shown that benzimidazole-hydrazones can effectively bind to its active site.[8]
-
Topoisomerase Inhibition: Some benzimidazole-hydrazone derivatives have demonstrated the ability to inhibit topoisomerase I, an enzyme essential for DNA replication and repair.[7] This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.
-
Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a validated anticancer strategy. Certain benzimidazole-hydrazones have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10]
-
Induction of Apoptosis: By targeting various upstream signaling molecules, benzimidazole-hydrazones can trigger the apoptotic cascade in cancer cells.
Caption: Simplified Apoptosis Pathway
Antimicrobial Targets
Benzimidazole-hydrazones have shown promising activity against a range of microbial pathogens.[11][12][13][14]
-
Antibacterial Targets: Potential antibacterial targets include enzymes essential for bacterial survival, such as DNA gyrase, which is involved in DNA replication.[15] Studies have shown significant efficacy against Gram-negative bacteria like Proteus vulgaris, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[11]
-
Antifungal Targets: Some derivatives have exhibited notable antifungal activity, particularly against Candida species.[14] The likely mechanism involves the inhibition of enzymes crucial for fungal cell wall or membrane synthesis.
Other Emerging Therapeutic Targets
The therapeutic potential of benzimidazole-hydrazones extends beyond cancer and infectious diseases.
-
Neurodegenerative Diseases: In the context of Parkinson's disease, these compounds have been investigated as multi-target agents. They have shown potential to inhibit monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of dopamine, and also exhibit neuroprotective and antioxidant properties.[16][17] For Alzheimer's disease, some derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[18][19]
-
Anti-inflammatory and Analgesic Targets: The hydrazone moiety is known to be present in several anti-inflammatory drugs.[20] Benzimidazole-hydrazones are being explored for their potential to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key mediators of inflammation.
-
Carbonic Anhydrase Inhibition: Certain benzimidazole-hydrazone derivatives have been identified as inhibitors of carbonic anhydrase isoenzymes, which are involved in various physiological and pathological processes.[4][21][22]
Part 3: A Practical Guide to Target Identification and Validation
Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery.[23][24][25][26] Here, we provide streamlined protocols for in silico and in vitro target validation.
In Silico Target Prediction
Protocol: Molecular Docking Studies [8][22][27][28]
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protein Preparation:
-
Obtain the 3D structure of the potential target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate charges.
-
-
Ligand Preparation:
-
Draw the 2D structure of the benzimidazole-hydrazone derivative.
-
Convert the 2D structure to a 3D structure and perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site on the protein.
-
Run the docking algorithm to generate different binding poses of the ligand in the protein's active site.
-
-
Analysis:
-
Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify the most probable binding mode.
-
Caption: Molecular Docking Workflow
In Vitro Target Validation
Protocol: In Vitro Kinase Inhibition Assay [29][30][31][32][33]
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Benzimidazole-hydrazone compound (test inhibitor)
-
Positive control inhibitor
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the benzimidazole-hydrazone compound.
-
In a microplate, add the kinase, the test compound at different concentrations, and the assay buffer.
-
Incubate to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Protocol: MTT Assay for Cytotoxicity [34][35][36][37]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[34][35][36]
-
Materials:
-
Cancer cell line
-
Cell culture medium
-
Benzimidazole-hydrazone compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzimidazole-hydrazone compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours.[36] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[34]
-
Add a solubilization solution to dissolve the formazan crystals.[36]
-
Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[34]
-
The amount of formazan produced is proportional to the number of viable cells.[37] Calculate the percentage of cell viability and determine the IC50 value.
-
Part 4: Structure-Activity Relationship (SAR) and Future Directions
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of benzimidazole-hydrazone derivatives.[2][5][11][38] For instance, the type and position of substituents on the aromatic rings can significantly influence the biological activity.[3]
The future of benzimidazole-hydrazone research lies in the rational design of multi-target ligands, particularly for complex diseases like cancer and neurodegenerative disorders. Further exploration of their potential in treating parasitic infections is also a promising avenue.[39][40] The development of more selective and less toxic derivatives remains a key challenge for their successful clinical translation.
Part 5: References
A comprehensive list of references with clickable URLs will be provided upon request.
References
- 1. researchgate.net [researchgate.net]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents: Synthesis, structural characterization, anthelmintic activity and antiproliferative activity against MCF-7 breast carcinoma cells and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]
- 19. 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Molecular Docking of New N-Acyl Hydrazones- Benzimidazole as hCA I and II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 25. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents [mdpi.com]
- 29. benchchem.com [benchchem.com]
- 30. In vitro kinase assay [protocols.io]
- 31. bmglabtech.com [bmglabtech.com]
- 32. youtube.com [youtube.com]
- 33. sigmaaldrich.com [sigmaaldrich.com]
- 34. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 35. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 36. broadpharm.com [broadpharm.com]
- 37. clyte.tech [clyte.tech]
- 38. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 39. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine in Medicinal Chemistry
Introduction: The Privileged Benzimidazole Scaffold and the Versatility of the Hydrazine Moiety
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its structural resemblance to endogenous purine nucleotides allows it to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The strategic methylation at the N-1 position, as seen in (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine, can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles.
The true synthetic and biological potential of this scaffold is unlocked by the hydrazine group at the 2-position. This reactive handle is a versatile building block, readily undergoing condensation reactions with a wide range of aldehydes and ketones to form stable hydrazone derivatives.[2] This synthetic accessibility allows for the rapid generation of large and diverse chemical libraries, a crucial strategy in modern drug discovery. The resulting benzimidazole-hydrazones have emerged as a promising class of compounds with a diverse range of biological activities, making this compound a valuable starting material for medicinal chemists.[2][3]
Core Applications in Drug Discovery
The derivatization of this compound into various hydrazones has led to the discovery of potent agents in several therapeutic areas. Below, we detail some of the most significant applications.
Anticancer Drug Discovery: Targeting Tubulin Polymerization
A significant body of research has focused on the development of benzimidazole-hydrazones as novel anticancer agents.[1][2] Several derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2).[4] In some cases, the potency of these synthetic compounds has been shown to be superior to that of the standard chemotherapeutic drug, doxorubicin.[2][5]
Mechanism of Action: Microtubule Destabilization
A key mechanism of action for the anticancer activity of many benzimidazole derivatives is the inhibition of tubulin polymerization.[2][6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly.[6][7] This leads to cell cycle arrest, typically in the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[6]
Experimental Workflow: Anticancer Evaluation
Caption: Workflow for the development of benzimidazole-hydrazones as anticancer agents.
Anthelmintic Agents: A New Generation of Parasite Control
Parasitic infections, particularly those caused by helminths like Trichinella spiralis, remain a significant global health concern.[8][9] Benzimidazole-based drugs, such as albendazole, are mainstays in anthelmintic therapy. Research has demonstrated that hydrazone derivatives of the benzimidazole scaffold exhibit potent anthelmintic activity, often surpassing that of clinically used drugs in in-vitro studies.[8][10]
Similar to their anticancer mechanism, the anthelmintic action of these compounds is also linked to the inhibition of tubulin polymerization in the parasite.[7] This disruption of the parasite's cellular machinery leads to its immobilization and eventual death. The development of new anthelmintic agents is crucial to combat emerging drug resistance.
Antioxidant and Radical Scavenging Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. The benzimidazole-hydrazone scaffold, particularly when substituted with hydroxyl or methoxy groups on the aromatic ring, has been shown to possess significant antioxidant and radical scavenging capabilities.[8][11] These compounds can donate a hydrogen atom to neutralize free radicals, thereby mitigating cellular damage. This dual functionality—combining, for example, anthelmintic and antioxidant properties in a single molecule—presents an attractive strategy for treating parasitic infections where oxidative stress is a component of the pathology.[8][9]
Protocols for Synthesis and Biological Evaluation
Protocol 1: General Synthesis of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazone Derivatives
This protocol describes a general method for the synthesis of Schiff bases (hydrazones) from this compound and a substituted aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Add the substituted aldehyde (1.0-1.1 eq.) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from 2 to 8 hours, depending on the reactivity of the aldehyde.[12][13][14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is then collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[12]
-
Dry the purified product under vacuum. Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Synthetic Scheme
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 7022-37-9 | Benchchem [benchchem.com]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Bioactive Benzimidazole Derivatives A Review | PDF [slideshare.net]
- 5. longdom.org [longdom.org]
- 6. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes [xiahepublishing.com]
Application Notes & Protocols: The Strategic Utility of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine in Modern Synthesis
Introduction: A Privileged Scaffold Meets a Versatile Functional Group
In the landscape of medicinal chemistry and materials science, the benzimidazole core is a "privileged scaffold," a structural motif frequently found in a wide array of pharmacologically active compounds and functional materials.[1] Its unique electronic properties and ability to engage in various non-covalent interactions with biological macromolecules make it a cornerstone in drug design.[1] When this scaffold is functionalized at the 2-position with a hydrazine moiety, and methylated at the N-1 position to create (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine , the result is a highly versatile and powerful synthetic intermediate.
This guide provides an in-depth exploration of this compound, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its use. We will detail its synthesis and demonstrate its application in the construction of two important classes of molecules: benzimidazole-hydrazones and substituted pyrazoles. These protocols are designed to be self-validating, providing researchers with the rationale needed to adapt and troubleshoot these reactions effectively.
Part 1: Synthesis of the Core Intermediate
The preparation of this compound is a multi-step process that begins with a suitable N-methylated benzimidazole precursor. A common and effective route proceeds from 2-chloro-1-methyl-1H-benzimidazole. The key transformation is a nucleophilic aromatic substitution reaction with hydrazine hydrate.
Causality of the Synthesis: The chlorine atom at the 2-position of the benzimidazole ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. Hydrazine, a potent nucleophile, readily displaces the chloride. The use of an excess of hydrazine hydrate often serves as both the nucleophile and the solvent, driving the reaction to completion. Refluxing provides the necessary activation energy for the substitution to occur efficiently.
Caption: Workflow for the synthesis of the target intermediate.
Protocol 1: Synthesis of this compound
Materials:
-
2-chloro-1-methyl-1H-benzimidazole (1.0 eq)
-
Hydrazine hydrate (99%) (10-20 eq)
-
Ethanol (optional, as co-solvent)
-
Ice-cold distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 2-chloro-1-methyl-1H-benzimidazole.
-
Add an excess of hydrazine hydrate (e.g., 15 equivalents). The reaction can also be performed in a solvent like ethanol, but using hydrazine hydrate in excess is common.
-
Heat the reaction mixture to reflux (approximately 115-120°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.[2]
-
Pour the cooled mixture into a beaker of ice-cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold water to remove any residual hydrazine hydrate.[2]
-
Dry the product under vacuum to yield this compound as a solid. The product can be recrystallized from a suitable solvent like ethanol if further purification is needed.
Part 2: Core Application in Heterocyclic Synthesis
The true utility of this intermediate lies in the reactivity of its terminal hydrazine group, which serves as a potent binucleophile for constructing a variety of new heterocyclic systems.
Application A: Synthesis of Biologically Active Hydrazones
The most direct application of this compound is its condensation with aldehydes and ketones to form stable hydrazone derivatives.[1] This reaction is synthetically straightforward and provides a gateway to a vast chemical space, as benzimidazole-hydrazones are widely investigated for their potential anticancer, antimicrobial, and antioxidant activities.[1][3][4]
Principle of Reaction: The reaction is a classic nucleophilic addition-elimination. The terminal -NH2 group of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule, typically under acidic catalysis, to form the C=N double bond of the hydrazone.
Caption: Mechanism of benzimidazole-hydrazone synthesis.
Protocol 2: General Synthesis of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazones
Materials:
-
This compound (1.0 eq)
-
Substituted aldehyde or ketone (1.0-1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.
-
Heat the mixture to reflux for 2-4 hours.[3][5] The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product. Recrystallization from ethanol or a similar solvent can be performed if necessary to obtain a high-purity product.[6]
Data Presentation: Representative Hydrazone Derivatives
| Aldehyde Reactant | Product | Typical Yield (%) | Ref. |
| Salicylaldehyde (2-hydroxybenzaldehyde) | 2-(2-Hydroxybenzylidene)-1-(1-methyl-1H-benzoimidazol-2-yl)hydrazine | ~80-90% | [6] |
| 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)-1-(1-methyl-1H-benzoimidazol-2-yl)hydrazine | ~85-95% | [3] |
| 2,6-Dimethoxybenzaldehyde | 2-(2,6-Dimethoxybenzylidene)-1-(1-methyl-1H-benzoimidazol-2-yl)hydrazine | ~75% | [3] |
Application B: Construction of Pyrazole Ring Systems
A more advanced application involves using the hydrazine as a binucleophile to construct new five-membered heterocyclic rings. The reaction with 1,3-dielectrophiles, such as β-dicarbonyl compounds, is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis.[7] This provides access to a different class of pharmacologically relevant molecules, as pyrazoles are key components in drugs like Celecoxib.
Principle of Reaction: The reaction proceeds via a double condensation. One nitrogen of the hydrazine attacks one carbonyl group, and the second nitrogen attacks the other carbonyl group, leading to a cyclization event and subsequent dehydration to form the aromatic pyrazole ring. The N-1 of the benzimidazole becomes attached to the N-1 of the newly formed pyrazole ring.
Caption: Stepwise logical flow of pyrazole ring formation.
Protocol 3: Synthesis of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)-Substituted Pyrazoles
Materials:
-
This compound (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (1.0 eq)
-
Glacial Acetic Acid or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine this compound and the 1,3-dicarbonyl compound.
-
Add a solvent, typically glacial acetic acid or ethanol. Acetic acid can serve as both the solvent and the acid catalyst, promoting both condensation steps.
-
Heat the reaction mixture to reflux for 4-8 hours. The reaction time will vary depending on the reactivity of the dicarbonyl compound.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water and neutralize carefully with a base (e.g., sodium bicarbonate solution) if acetic acid was used as the solvent.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with water and dry it. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be required for purification.
Part 3: Critical Safety & Handling
The synthetic utility of this compound is predicated on the high reactivity of the hydrazine moiety. This reactivity also necessitates strict safety protocols. The parent compound, hydrazine, is highly toxic, corrosive, and a suspected carcinogen.[8][9][10] Derivatives often retain some of these hazardous properties.
Mandatory Safety Precautions:
-
Toxicity: Hydrazine derivatives can be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[9][11] All manipulations must be performed in a certified chemical fume hood.
-
Corrosivity: This class of compounds can cause severe skin burns and eye damage.[11][12] Always wear appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), a flame-resistant lab coat, and chemical splash goggles.
-
Sensitization & Carcinogenicity: May cause an allergic skin reaction and is a possible carcinogen.[10][11] Avoid all direct contact and inhalation.
-
Handling:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[12]
-
Wash hands and face thoroughly after handling.[11]
-
Keep away from heat, sparks, and open flames.[9]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, separated from acids and oxidizing agents.[8][12]
-
-
Waste Disposal: Dispose of all waste (unreacted material, contaminated solvents, and PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a quintessential example of a strategic building block in modern organic synthesis. It elegantly combines the stable, biologically relevant benzimidazole core with the synthetically versatile hydrazine functional group. As demonstrated, simple and robust protocols allow for its conversion into complex hydrazones and fused heterocyclic systems like pyrazoles. By understanding the principles behind these transformations and adhering to stringent safety measures, researchers can effectively leverage this intermediate to accelerate the discovery and development of novel chemical entities for pharmaceutical and material science applications.
References
- 1. This compound | 7022-37-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. beta.lakeland.edu [beta.lakeland.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Protocol for the Synthesis of Bioactive Hydrazones via Condensation Reaction with (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine
An Application Note for Researchers and Drug Development Professionals
Abstract
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. When functionalized with a hydrazone moiety (-NH-N=CH-), the resulting derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] This application note provides a comprehensive guide to the synthesis of 1-methyl-1H-benzo[d]imidazol-2-yl hydrazones through a robust and efficient acid-catalyzed condensation reaction. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, outline characterization techniques, and discuss the significance of this chemical transformation in the context of modern drug discovery.
Introduction: The Scientific Rationale
Hydrazones are a critical class of organic compounds characterized by the azomethine group.[2] Their significance in drug development is well-established, with decades of clinical use in various therapeutic areas.[3] The synthetic accessibility of hydrazones, typically through a straightforward condensation reaction, allows for the rapid generation of diverse molecular libraries.[4][5][6]
The strategic combination of the benzimidazole ring with the hydrazone linker creates a powerful pharmacophore. The (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine precursor is particularly valuable. The N-methylation at the 1-position of the benzimidazole ring can enhance physicochemical properties such as solubility and metabolic stability, which are crucial for drug candidate optimization. This protocol focuses on the reaction of this key intermediate with various aldehydes and ketones to yield a versatile library of hydrazone derivatives for biological screening.
Reaction Mechanism and Principles of Catalysis
The formation of a hydrazone from this compound and a carbonyl compound is a classic example of a nucleophilic addition-elimination reaction.
The Mechanism Unveiled:
-
Catalyst Activation: The reaction is typically catalyzed by a small amount of acid (e.g., glacial acetic acid, citric acid).[5][7] The acid protonates the oxygen atom of the carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon. This activation step is crucial for facilitating the nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule). The acid catalyst facilitates this step by protonating one of the hydroxyl groups, turning it into a good leaving group (H₂O).
-
Product Formation: The elimination of water results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone product.
The use of a catalytic amount of acid is sufficient because the acid is regenerated during the final deprotonation step, allowing it to participate in multiple catalytic cycles.
Caption: General Mechanism of Acid-Catalyzed Hydrazone Formation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the synthesis of hydrazones from this compound. Reaction times and purification methods may be optimized for specific substrates.
Materials and Equipment
-
Reagents:
-
This compound
-
Substituted aldehyde or ketone (e.g., salicylaldehyde, 4-methoxybenzaldehyde, acetophenone)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
-
Synthetic Procedure
Caption: Experimental Workflow for Hydrazone Synthesis.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in absolute ethanol (30-40 mL) with gentle stirring.
-
Addition of Carbonyl: To this solution, add an equimolar amount (10 mmol) of the desired aldehyde or ketone.[3][8] If the carbonyl compound is a solid, it may be dissolved in a minimal amount of ethanol before addition.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 3-4 hours.[3][8][9]
-
Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane) by observing the disappearance of the starting materials.
-
Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product often precipitates out of the solution upon cooling. The precipitation can be further encouraged by placing the flask in an ice bath.
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid cake sequentially with a small amount of cold ethanol and then with deionized water to remove any unreacted starting materials and catalyst.[10]
-
For higher purity, recrystallize the crude product from a suitable solvent, typically ethanol.
-
-
Drying: Dry the purified crystalline product under vacuum to obtain the final hydrazone.
Product Characterization
Confirmation of the hydrazone structure is achieved through standard spectroscopic methods.
-
FT-IR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a strong stretching vibration for the C=N (azomethine) bond, typically in the range of 1600–1620 cm⁻¹.[8][9] Concurrently, the characteristic C=O stretching band of the starting carbonyl compound will be absent.
-
¹H NMR Spectroscopy: A key diagnostic signal is the appearance of a singlet in the downfield region (typically δ 7.9–8.5 ppm) corresponding to the azomethine proton (-N=CH-).[11] Signals for the N-methyl group, aromatic protons from both the benzimidazole and the carbonyl-derived moiety, and the N-H proton will also be present.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful condensation and dehydration.
Data Summary: Reaction Parameters
The versatility of this protocol allows for its application across a range of carbonyl compounds. The electronic nature of substituents on aromatic aldehydes can influence reaction times and yields.
| Carbonyl Substrate Type | Substituent Nature | Typical Reflux Time (h) | Expected Yield | Notes |
| Aromatic Aldehyde | Electron-withdrawing (e.g., -NO₂) | 2-3 | Excellent ( >90%) | Increased electrophilicity of carbonyl carbon accelerates the reaction. |
| Aromatic Aldehyde | Electron-donating (e.g., -OCH₃, -OH) | 3-5 | Good to Excellent (80-95%) | Slower reaction rate compared to electron-withdrawing groups.[8][11] |
| Aliphatic Aldehyde | - | 2-4 | Good (75-90%) | Generally reactive; products may be less crystalline. |
| Aromatic Ketone | (e.g., Acetophenone) | 4-8 | Moderate to Good (60-85%) | Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects. |
| Aliphatic Ketone | - | 6-12 | Moderate (50-75%) | Often requires longer reaction times and more stringent conditions. |
Table 1: Representative reaction conditions and expected yields for the condensation of this compound with various carbonyl compounds. Yields are indicative and may vary.
Conclusion and Applications
The protocol described provides a reliable and high-yielding pathway to synthesize novel 1-methyl-1H-benzo[d]imidazol-2-yl hydrazones. These compounds are of significant interest to the drug development community. The structural diversity that can be achieved by simply varying the carbonyl component makes this reaction ideal for generating libraries for high-throughput screening and for conducting detailed structure-activity relationship (SAR) studies. The resulting compounds serve as promising leads for developing new therapeutic agents against a wide range of diseases, including cancer, parasitic infections, and bacterial illnesses.[1][3][11]
References
- 1. researchgate.net [researchgate.net]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
synthesis of hydrazone derivatives from (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine
An Application Guide for the Synthesis and Characterization of Novel Hydrazone Derivatives from (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine
Abstract
This comprehensive guide details the synthesis, characterization, and potential applications of novel hydrazone derivatives based on a 1-methyl-1H-benzoimidazol-2-yl scaffold. Benzimidazole and hydrazone moieties are crucial pharmacophores in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] This document provides validated, step-by-step protocols for the synthesis of the key intermediate, this compound, and its subsequent conversion into a diverse library of hydrazone derivatives through acid-catalyzed condensation with various carbonyl compounds. Detailed analytical procedures for structural elucidation and a discussion of the therapeutic potential of these compounds are included for researchers in drug discovery and development.
Introduction: The Scientific Rationale
The fusion of a benzimidazole ring with a hydrazone linker creates a hybrid molecular architecture with significant therapeutic potential. The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets. The hydrazone moiety (-C=N-NH-) is a versatile linker known for its coordinative properties and its role in forming Schiff bases, which are pivotal in enzymatic reactions.
The combination of these two pharmacophores has been shown to produce compounds with enhanced biological profiles, including potent antimicrobial (antibacterial and antifungal) and anticancer activities.[2][3][4][6] The N-methylation of the benzimidazole ring can further modulate the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties. This guide provides the foundational chemistry to explore the structure-activity relationships (SAR) of this promising class of molecules.
Synthesis of the Core Intermediate: this compound
The synthesis of the target hydrazone derivatives begins with the preparation of the key hydrazine intermediate. A common and effective route starts from the commercially available o-phenylenediamine. The overall process involves the formation of the benzimidazole ring, introduction of the hydrazine group, and finally, N-methylation. A well-established method involves converting a 2-mercaptobenzimidazole intermediate into a sulfonyl derivative, which is then displaced by hydrazine hydrate.[7][8][9][10]
Protocol 2.1: Synthesis of 1-Methyl-1H-benzo[d]imidazole-2-thiol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL).
-
Addition of Reagents: To this solution, add N-methyl-o-phenylenediamine (0.1 mol) followed by the slow, dropwise addition of carbon disulfide (0.12 mol) over 30 minutes with constant stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.
-
Precipitation: Acidify the solution with dilute acetic acid until a precipitate forms (pH ~5-6).
-
Isolation: Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield 1-Methyl-1H-benzo[d]imidazole-2-thiol.
Protocol 2.2: Synthesis of this compound
-
Oxidation: The 1-Methyl-1H-benzo[d]imidazole-2-thiol (0.1 mol) is oxidized to the corresponding sulfonic acid derivative using an oxidizing agent like potassium permanganate in an alkaline solution.[8][9]
-
Hydrazinolysis: The resulting 1-methyl-1H-benzimidazol-2-yl-sulfonic acid (0.05 mol) is transferred to a round-bottom flask. Add an excess of hydrazine hydrate (e.g., 50 mL, 99%).[8][9][10]
-
Reflux: Heat the mixture to reflux (typically 120-130°C) for 3-4 hours.[7]
-
Isolation: Cool the reaction mixture in an ice bath. The product, this compound, will crystallize.
-
Purification: Filter the solid, wash with a small amount of cold water, and recrystallize from an appropriate solvent like ethanol to obtain the purified intermediate.
General Protocol for the Synthesis of Hydrazone Derivatives
The core of this application note is the synthesis of the final hydrazone derivatives via a condensation reaction. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups on the aldehyde or ketone partner, allowing for the creation of a diverse chemical library.[11]
Reaction Principle
The synthesis is a classic acid-catalyzed nucleophilic addition-elimination reaction. The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Following a proton transfer, a water molecule is eliminated to form the stable C=N double bond of the hydrazone. A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.
Caption: General reaction scheme for hydrazone synthesis.
Protocol 3.1: Synthesis of N'-[(E)-Arylmethylidene]-(1-methyl-1H-benzoimidazol-2-yl)hydrazines
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15-20 mL).
-
Addition of Carbonyl: Add the desired aromatic aldehyde (1.0 mmol) to the solution.
-
Catalyst: Add 3-5 drops of glacial acetic acid to catalyze the reaction.[12] Some protocols have also demonstrated high efficiency using eco-friendly catalysts like citric acid.[5]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-8 hours. The reaction should be monitored by TLC until the starting materials are consumed.[12]
-
Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature. The solid hydrazone product will often precipitate directly from the solution. If not, the volume can be reduced under vacuum, or the product can be precipitated by adding cold water.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted aldehyde, and then dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, DMF/ethanol mixture).
Structural Characterization and Validation
Confirming the identity and purity of the synthesized hydrazone derivatives is critical. A combination of spectroscopic methods is employed for full structural elucidation.
| Analytical Technique | Purpose | Expected Observations for Benzimidazole-Hydrazone Derivatives |
| FT-IR Spectroscopy | Functional Group Identification | Appearance of a sharp C=N (imine) stretching band around 1598–1630 cm⁻¹. Disappearance of the C=O band from the starting aldehyde. Presence of N-H stretching band around 3200-3440 cm⁻¹.[13] |
| ¹H NMR Spectroscopy | Proton Environment Mapping | A characteristic singlet for the azomethine proton (-N=CH-) appearing in the downfield region, typically between δ 8.3 and 9.3 ppm. Aromatic protons of the benzimidazole and substituent rings appear between δ 7.0 and 8.0 ppm. Signals for the N-H proton are often broad and appear further downfield (>10 ppm).[4][13] |
| ¹³C NMR Spectroscopy | Carbon Skeleton Mapping | Signal for the azomethine carbon (-N=CH-) typically appears around δ 140-160 ppm. Aromatic carbons will resonate in the δ 110-150 ppm range.[13] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | The molecular ion peak [M]⁺ or protonated species [M+H]⁺ corresponding to the calculated molecular weight of the target hydrazone should be observed. |
Workflow and Potential Applications
The synthesized hydrazone derivatives serve as a rich library for screening against various biological targets. The workflow from synthesis to biological evaluation is a systematic process.
Caption: Experimental workflow from synthesis to lead optimization.
Potential Therapeutic Applications:
-
Antimicrobial Agents: Many benzimidazole-hydrazone derivatives have demonstrated significant activity against a range of bacterial (Gram-positive and Gram-negative) and fungal strains, including resistant species.[1][2][14][15]
-
Anticancer Agents: These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, such as breast and colon cancer.[4][6][16] The mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cell proliferation.
-
Antioxidant Activity: The hydrazone scaffold can act as a free radical scavenger, making these compounds candidates for treating diseases associated with oxidative stress.[4]
-
Antiviral and Anthelmintic Agents: Studies have also explored their potential as antiviral (e.g., anti-influenza) and anthelmintic agents.[8][9]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Incomplete reaction; impure starting materials; insufficient catalyst. | Ensure starting materials are pure and dry. Increase reflux time and monitor via TLC. Add a few more drops of acetic acid. |
| Oily Product / Failure to Crystallize | Presence of impurities; product may be an oil at room temperature. | Try to precipitate the product by adding ice-cold water. Attempt purification using column chromatography. Try trituration with a non-polar solvent like hexane to induce solidification. |
| Multiple Spots on TLC | Incomplete reaction; side product formation (e.g., azine formation). | Ensure a 1:1 molar ratio of hydrazine to carbonyl compound. Purify the crude product using column chromatography or recrystallization. |
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 5. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy 2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole | 736881-43-9 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. csj.cumhuriyet.edu.tr [csj.cumhuriyet.edu.tr]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
The Role of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole core is a privileged heterocyclic structure in medicinal chemistry, bearing a resemblance to naturally occurring purines.[1] This structural similarity allows it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutics for a range of diseases, including cancer.[2][3] Benzimidazole derivatives have demonstrated a remarkable breadth of anticancer activities, functioning as topoisomerase inhibitors, DNA intercalating agents, protein kinase inhibitors, and microtubule disruptors.[1] The development of drug resistance to existing chemotherapeutics necessitates the continuous exploration of novel chemical entities, and the functionalization of the benzimidazole scaffold remains a promising avenue for the discovery of next-generation anticancer agents.[4]
This guide provides a detailed overview of the synthesis and application of a key intermediate, (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine, in the creation of novel anticancer compounds. We will delve into the synthetic protocols, the rationale behind the derivatization into hydrazones, and the subsequent biological evaluation of these compounds, supported by mechanistic insights and structure-activity relationships.
Synthetic Pathways to Anticancer Agents
The synthesis of anticancer agents from this compound is a multi-step process that begins with the construction of the methylated benzimidazole core, followed by the introduction of the hydrazine moiety, and culminating in the formation of biologically active hydrazones.
Protocol 1: Synthesis of the Precursor, this compound
The synthesis of the title hydrazine is a two-step process commencing with the N-methylation of 2-chlorobenzimidazole, followed by a nucleophilic substitution with hydrazine hydrate.
Step 1: Synthesis of 1-Methyl-2-chlorobenzimidazole
This step involves the N-methylation of commercially available 2-chlorobenzimidazole. The choice of methylating agent and reaction conditions is crucial for achieving good yield and regioselectivity.
-
Materials:
-
2-Chlorobenzimidazole
-
Dimethyl sulfate (DMS) or Methyl iodide
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or Acetonitrile (anhydrous)
-
Ice-cold water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzimidazole in anhydrous acetone.
-
Add potassium carbonate (a mild base) to the solution.
-
While stirring, add dimethyl sulfate dropwise to the reaction mixture at room temperature.
-
Reflux the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1-Methyl-2-chlorobenzimidazole.
-
Step 2: Synthesis of this compound
The chloro-substituent at the 2-position of the benzimidazole ring is then displaced by hydrazine.
-
Materials:
-
1-Methyl-2-chlorobenzimidazole
-
Hydrazine hydrate (99%)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-Methyl-2-chlorobenzimidazole in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Cool the residue to induce crystallization of the product.
-
Filter the solid, wash with a small amount of cold ethanol, and dry to yield this compound.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for anticancer hydrazone derivatives.
Protocol 2: Synthesis of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazone Derivatives
The hydrazino group of the precursor is a versatile handle for the synthesis of a library of hydrazone derivatives through condensation with various aldehydes and ketones. This allows for the introduction of diverse structural motifs to modulate the biological activity.
-
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehydes/ketones
-
Ethanol (99%)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add a molar equivalent of the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-4 hours, monitoring by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the product with cold ethanol and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) if necessary to obtain the pure hydrazone derivative.
-
Application Notes: Anticancer Activity and Mechanism of Action
Derivatives of this compound, particularly the hydrazones, have emerged as a promising class of anticancer agents. Their biological activity is significantly influenced by the nature of the substituents introduced via the aldehyde or ketone in the final synthetic step.
Mechanism of Action: Targeting Tubulin Polymerization
A primary mechanism of action for many benzimidazole-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][6] This interference with the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4] Studies on 1H-benzimidazol-2-yl hydrazones have shown that these compounds can inhibit tubulin polymerization, and molecular docking studies suggest they bind to the colchicine-binding site on β-tubulin.[2][6] The introduction of a methyl group at the N-1 position of the benzimidazole ring can influence this activity. For instance, a derivative with a methyl group on the benzimidazole ring and a colchicine-like trimethoxyphenyl moiety demonstrated the ability to prevent tubulin aggregation and block mitosis.[1]
Diagram of the Proposed Mechanism of Action:
Caption: Proposed mechanism of action for the anticancer activity.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazone derivatives is highly dependent on the nature of the substituent at the azomethine carbon. Key SAR observations include:
-
Influence of the N-1 Methyl Group: The presence of a methyl group on the benzimidazole nitrogen can enhance cytotoxic activity. A study comparing methylated and non-methylated analogs revealed that the methyl-substituted derivatives exhibited significant cytotoxicity.[1]
-
Aromatic and Heterocyclic Substituents: The introduction of various aromatic and heterocyclic moieties allows for the fine-tuning of activity. For example, hydrazone derivatives bearing substituted phenyl rings have shown potent anticancer effects.
-
Substitution Pattern on the Phenyl Ring: The position and nature of substituents on the phenyl ring of the hydrazone moiety are critical. Hydroxy and methoxy groups, in particular, have been shown to contribute to the anticancer and antioxidant properties of these compounds.[2] A derivative with a 3,4,5-trimethoxyphenyl group (a colchicine-like moiety) demonstrated notable activity in preventing tubulin aggregation.[1]
Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of selected (1-Methyl-1H-benzoimidazol-2-yl)-hydrazone derivatives against the MDA-MB-231 human breast cancer cell line.
| Compound ID | Substituent on Hydrazone | IC₅₀ (µM) at 48h | IC₅₀ (µM) at 72h | Reference |
| 5c | 2,3-Dihydroxyphenyl | ~50 | ~18 | [1] |
| 5d | 3,4,5-Trimethoxyphenyl | ~45 | ~13 | [1] |
Data extracted from studies on 5(6)-methyl-1H-benzimidazol-2-yl hydrazones, which are structurally very similar to the 1-methyl derivatives and provide valuable insights into the activity of this compound class.
Conclusion and Future Directions
This compound is a valuable and versatile precursor for the synthesis of a diverse range of hydrazone derivatives with promising anticancer properties. The straightforward synthetic accessibility of this intermediate, coupled with the potential for significant biological activity of its derivatives, makes it an attractive scaffold for further exploration in oncology drug discovery. The established role of these compounds as tubulin polymerization inhibitors provides a clear mechanistic rationale for their anticancer effects.
Future research should focus on expanding the library of derivatives to further elucidate the structure-activity relationships, particularly concerning the substitution patterns on the hydrazone moiety. Investigating the activity of these compounds against a broader panel of cancer cell lines and in in vivo models will be crucial for their preclinical development. Furthermore, exploring other potential molecular targets beyond tubulin could reveal additional mechanisms contributing to their anticancer efficacy.[7]
References
- 1. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents: Synthesis, structural characterization, anthelmintic activity and antiproliferative activity against MCF-7 breast carcinoma cells and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Benzimidazole Hydrazones as Antimicrobial Agents
Section 1: Introduction and Scientific Rationale
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with mechanisms of action distinct from existing drugs.[1] Pathogens are increasingly evolving to resist conventional antibiotics, rendering many treatments ineffective and posing a significant threat to global health. In this context, the exploration of new chemical scaffolds is a cornerstone of modern medicinal chemistry.
Among the vast landscape of heterocyclic compounds, the benzimidazole nucleus has long been recognized as a "privileged scaffold." Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anthelmintic effects.[2][3] Similarly, the hydrazone moiety (-C=N-NH-) is a versatile pharmacophore known for its role in compounds with significant antimicrobial properties, attributed to its ability to form strong hydrogen bonds with biological receptors.[4][5]
The strategic combination of these two pharmacophores into a single molecular entity—the benzimidazole hydrazone —creates a hybrid compound with compelling potential for potent antimicrobial activity.[6] These derivatives have demonstrated efficacy against a wide array of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] This guide provides a detailed framework for the synthesis and evaluation of these compounds, from initial chemical creation to robust biological characterization.
Section 2: Synthesis of Benzimidazole Hydrazones
The synthesis of benzimidazole hydrazones is typically a straightforward multi-step process. The core principle involves the condensation reaction between a benzimidazole-containing hydrazide and a substituted aldehyde or ketone. This modular approach allows for the creation of large libraries of derivatives by varying the substituents on both the benzimidazole core and the aromatic aldehyde, facilitating extensive Structure-Activity Relationship (SAR) studies.[6][9]
General Synthetic Pathway
The most common synthetic route is a two or three-step process, which offers high yields and relatively simple purification.[10] The general scheme involves:
-
Formation of the Benzimidazole Nucleus: Condensation of o-phenylenediamine with a substituted aromatic acid.[6]
-
Formation of the Hydrazide Intermediate: The benzimidazole core is functionalized with an acetohydrazide group, typically by reacting it with ethyl chloroacetate followed by hydrazine hydrate.[6][9]
-
Final Condensation: The key benzimidazole acetohydrazide intermediate is reacted with a selected aromatic aldehyde in the presence of an acid catalyst to yield the final benzimidazole hydrazone derivative.[4]
Protocol: Synthesis of a Representative Benzimidazole Hydrazone
This protocol describes the final condensation step, which is the key reaction for generating structural diversity.
Rationale: The choice of an acid catalyst is crucial for activating the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the hydrazide. Using a mild, eco-friendly catalyst like citric acid is often preferred.[4] Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.
Materials:
-
2-(2-Aryl-1H-benzimidazol-1-yl)acetohydrazide (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Absolute Ethanol (20 mL)
-
Citric Acid (0.1 g) or Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve the 2-(2-Aryl-1H-benzimidazol-1-yl)acetohydrazide in absolute ethanol in the round-bottom flask.
-
Add the substituted aromatic aldehyde to the solution.
-
Add the acid catalyst (e.g., a few drops of glacial acetic acid) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
A solid precipitate of the benzimidazole hydrazone product will typically form. If not, the volume can be reduced under vacuum, or the solution can be poured into ice-cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol or distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole hydrazone.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[6][10]
Section 3: In Vitro Antimicrobial Evaluation
The primary goal of in vitro evaluation is to determine the antimicrobial potency and spectrum of the newly synthesized compounds. The standard approach involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Rationale: The broth microdilution method is a standardized, quantitative technique that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[11][12] It is highly reproducible and allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well microtiter plate format.[13][14]
Materials:
-
Synthesized benzimidazole hydrazone compounds
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Ensure the final concentration of the solvent in the assay does not affect microbial growth (typically ≤1%).
-
Serial Dilutions: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the compound stock solution (at twice the highest desired test concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.[15]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Inoculation: Within 15-30 minutes of preparation, add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and halves the compound concentrations to the final desired test range.
-
Controls:
-
Growth Control (Well 11): 100 µL CAMHB + 100 µL inoculum (should show turbidity).
-
Sterility Control (Well 12): 200 µL CAMHB only (should remain clear).
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity).[15] This is a critical distinction for therapeutic development. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[16][17]
Procedure:
-
Perform MIC Test: Follow the MIC protocol as described above.
-
Subculturing: After determining the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.[15]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a kill of ≥99.9% of the initial inoculum.[18] The MBC/MIC ratio is often calculated; a ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]
Data Presentation
Results should be summarized in a clear, tabular format for easy comparison of compound activity.
| Compound ID | Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| BZH-01 | S. aureus ATCC 29213 | Positive | 8 | 16 | 2 | Bactericidal |
| BZH-01 | E. coli ATCC 25922 | Negative | 32 | >128 | >4 | Bacteriostatic |
| BZH-02 | S. aureus ATCC 29213 | Positive | 4 | 8 | 2 | Bactericidal |
| BZH-02 | E. coli ATCC 25922 | Negative | 16 | 32 | 2 | Bactericidal |
| Ciprofloxacin | S. aureus ATCC 29213 | Positive | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | Negative | 0.25 | 0.5 | 2 | Bactericidal |
Section 4: Preliminary Safety Profile: Cytotoxicity Assessment
A crucial aspect of early-stage drug discovery is to ensure that a compound is selectively toxic to microbial cells while exhibiting minimal toxicity to host (mammalian) cells.[19][20] Cytotoxicity assays are therefore essential.
Protocol: MTT Assay for Mammalian Cell Viability
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole hydrazone compounds in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[19]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[19]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Section 5: Structure-Activity Relationship (SAR) and Mechanism of Action
Structure-Activity Relationship (SAR) Insights
Systematic evaluation of the antimicrobial data from a library of synthesized benzimidazole hydrazones allows for the elucidation of key SAR trends. This knowledge is vital for rationally designing more potent and selective analogs.[2]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the aromatic aldehyde-derived phenyl ring significantly influence activity. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OH, -OCH₃) can modulate the electronic properties and lipophilicity of the molecule, affecting its ability to penetrate microbial cell membranes and interact with its target.[7][9]
-
Substitution on the Benzimidazole Core: Modifications at the N-1 or C-2 positions of the benzimidazole ring can also impact biological activity.[3] For example, introducing a methyl group at the C-2 position has been shown to alter the activity profile.[9]
Potential Mechanism of Action
While the exact mechanism for many benzimidazole hydrazones is still under investigation, several studies point towards the inhibition of essential bacterial enzymes. A primary proposed target is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[22] Benzimidazole-based compounds can inhibit the ATPase activity of the GyrB subunit of this enzyme, a target not exploited by fluoroquinolone antibiotics, making them promising candidates for overcoming existing resistance mechanisms.[22][23]
Section 6: Conclusion and Future Directions
Benzimidazole hydrazones represent a highly promising class of compounds in the fight against antimicrobial resistance. Their modular and accessible synthesis allows for extensive chemical exploration, while their potent activity against a broad spectrum of pathogens warrants further investigation. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these molecules.
Future work should focus on optimizing lead compounds based on SAR data to enhance potency and selectivity. Promising candidates should be advanced to in vivo efficacy studies in animal infection models to assess their therapeutic potential in a physiological context.[22] Furthermore, detailed mechanistic studies are required to fully elucidate their mode of action, which will aid in predicting and overcoming potential resistance development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis and quantitative structure activity relationship (QSAR) of arylidene (benzimidazol-1-yl)acetohydrazones as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 11. benchchem.com [benchchem.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
Application Notes & Protocols: Leveraging (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine for the Development of Novel Antioxidant Compounds
Introduction: The Imperative for Novel Antioxidants in Drug Discovery
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a primary contributor to cellular damage.[1] This cumulative damage is implicated in the pathophysiology of numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and diabetes.[2][3] Consequently, the discovery of novel antioxidant agents that can effectively neutralize ROS and modulate cellular redox signaling pathways is a cornerstone of modern therapeutic drug development.
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its presence in a wide array of pharmacologically active compounds and its ability to interact with diverse biological targets.[4][5] Benzimidazole derivatives have demonstrated a remarkable spectrum of biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.[6][7][] This inherent bioactivity makes them an exceptional starting point for the rational design of new therapeutic agents.
This guide provides a comprehensive framework for utilizing (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine as a versatile precursor for the synthesis of a library of potent antioxidant compounds. We will detail the synthetic strategy, provide step-by-step protocols for robust in vitro antioxidant evaluation, and discuss the underlying cellular mechanisms, offering researchers a complete workflow from molecular design to preliminary biological characterization.
Strategic Overview: From Precursor to Bioactive Candidate
Our strategy hinges on a straightforward and efficient chemical transformation: the condensation of the hydrazine moiety of our precursor with a variety of aromatic aldehydes to form stable hydrazone derivatives. This approach allows for rapid diversification of the core structure, enabling the exploration of structure-activity relationships (SAR) to identify candidates with optimal antioxidant potential. The entire workflow is designed to be logical, efficient, and grounded in established biochemical assays.
Caption: High-level workflow from precursor to evaluated antioxidant candidate.
Part 1: Synthesis of Benzimidazole-Hydrazone Derivatives
The core of the synthetic strategy is the acid-catalyzed condensation reaction between this compound and an aromatic aldehyde. This reaction forms a C=N double bond, creating a hydrazone (a subclass of Schiff bases). The rationale for this approach is its simplicity, typically high yields, and the vast commercial availability of diverse aldehydes, which allows for fine-tuning of the final compound's electronic and steric properties.[9][10] The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the aldehyde's aromatic ring is hypothesized to enhance antioxidant activity by increasing the molecule's ability to donate a hydrogen atom or electron to neutralize a free radical.[11][12]
Caption: General reaction scheme for hydrazone synthesis.
Experimental Protocol: General Procedure for Hydrazone Synthesis
This protocol is a general guideline. Optimization of solvent, temperature, and reaction time may be necessary for specific aldehydes.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in 30 mL of absolute ethanol.[11]
-
Addition of Aldehyde: To the stirred solution, add the desired aromatic aldehyde (1.05 equivalents). A representative list of aldehydes is provided in Table 1.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation.[9]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane). The disappearance of the starting materials indicates reaction completion, typically within 4-6 hours.[13]
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.[14]
-
Purification: Collect the solid precipitate by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying & Characterization: Dry the purified product in vacuo. Characterize the final compound using NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[10]
| Compound ID | Aldehyde Used | Substituent (R) Group | Rationale for Inclusion |
| BZ-H-01 | 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl | Phenolic -OH is a classic antioxidant pharmacophore. |
| BZ-H-02 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Electron-donating group, modulates electronic properties. |
| BZ-H-03 | 3,4-Dihydroxybenzaldehyde | 3,4-Dihydroxyphenyl | Catechol moiety, known for potent radical scavenging.[12] |
| BZ-H-04 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | Electron-withdrawing group, serves as a comparative control. |
| BZ-H-05 | 2-Hydroxybenzaldehyde | 2-Hydroxyphenyl | Potential for intramolecular H-bonding, affecting activity. |
| Table 1: Example library of aromatic aldehydes for synthesis of hydrazone derivatives. |
Part 2: In Vitro Evaluation of Antioxidant Activity
A single assay is insufficient to fully characterize the antioxidant profile of a compound. Therefore, we recommend a panel of assays that probe different mechanisms of antioxidant action, including hydrogen atom transfer (HAT), single electron transfer (SET), and the ability to prevent oxidative damage to biologically relevant lipids.[15][16]
Protocol 2.1: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to assess the radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which is reduced to the pale yellow hydrazine upon reaction with an antioxidant.[17][18]
-
Preparation of Stock Solutions:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a 1 mg/mL stock solution of each synthesized compound and the standard (Ascorbic Acid or Trolox) in methanol or DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound (e.g., serial dilutions from 100 µg/mL to 1 µg/mL).
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
A control well should contain 20 µL of the solvent and 180 µL of the DPPH solution.
-
A blank well should contain 20 µL of the test compound at each concentration and 180 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2.2: ABTS Radical Cation Scavenging Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•⁺). This assay is applicable to both hydrophilic and lipophilic compounds.[18][19]
-
Preparation of ABTS•⁺ Stock Solution:
-
Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
-
Preparation of Working Solution:
-
Dilute the ABTS•⁺ stock solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of various concentrations of the test compound.
-
Add 190 µL of the ABTS•⁺ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value as described for the DPPH assay.
-
Protocol 2.3: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form. This assay is based on a single electron transfer mechanism.[18][20]
-
Preparation of FRAP Reagent:
-
Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the test compound (at various concentrations).
-
Add 190 µL of the FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of FeSO₄·7H₂O.
-
Express the FRAP value of the test compounds as µM Fe(II) equivalents.
-
| Assay | Principle | Wavelength | Standard | Metric |
| DPPH | Radical Scavenging (HAT/SET) | 517 nm | Ascorbic Acid | IC₅₀ (µM) |
| ABTS | Radical Scavenging (HAT/SET) | 734 nm | Trolox | IC₅₀ (µM) |
| FRAP | Ferric Ion Reduction (SET) | 593 nm | FeSO₄ | Fe(II) Equiv. (µM) |
| Table 2: Summary of quantitative antioxidant assays. |
Part 3: Mechanistic Insights & Cellular Context
While direct radical scavenging is the primary mechanism evaluated by the assays above, it is crucial to understand how this activity translates to a cellular context. Oxidative stress activates several signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.[21]
A key pathway is the Keap1-Nrf2-ARE pathway.[1] Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating a suite of protective genes including superoxide dismutase (SOD) and catalase.[21][22] Potent antioxidant compounds can mitigate the initial ROS trigger, thereby reducing the cellular stress that would otherwise activate inflammatory pathways like NF-κB while supporting the homeostatic function of protective pathways like Nrf2.
Caption: Role of antioxidants in modulating the Keap1-Nrf2 signaling pathway.
Conclusion and Future Directions
This guide provides a robust starting point for the synthesis and evaluation of novel antioxidant compounds derived from this compound. By creating a small, diverse library of hydrazone derivatives and screening them through a panel of validated in vitro assays, researchers can efficiently identify lead candidates. The most promising compounds, particularly those with low IC₅₀ values in DPPH and ABTS assays and high FRAP values, should be advanced to more complex, cell-based assays and models of lipid peroxidation to confirm their biological efficacy.[4] The ultimate goal is the development of multipotent antioxidants that not only scavenge free radicals but also favorably modulate the cellular signaling pathways involved in disease progression, paving the way for new therapeutic interventions.[2]
References
- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. psvmkendra.com [psvmkendra.com]
- 11. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 13. ijpcbs.com [ijpcbs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. Synthesis and antioxidant properties of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Exercise and hormesis: activation of cellular antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for numerous FDA-approved therapeutics.[1][2][3] Its privileged status stems from its versatile biological activity, which includes antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental procedures for synthesizing benzimidazole derivatives. We delve into the foundational reaction mechanisms, present modern, high-efficiency protocols, and offer field-proven insights to facilitate successful synthesis and purification.
Introduction: The Significance of the Benzimidazole Core
Benzimidazole is a bicyclic heterocyclic aromatic compound created by the fusion of a benzene ring with an imidazole ring.[7][8] This structure is a bioisostere of natural purine nucleotides, allowing benzimidazole derivatives to readily interact with a wide array of biological macromolecules, which is a key reason for their broad pharmacological significance.[1][6] The development of efficient, scalable, and environmentally conscious synthetic routes is therefore a critical endeavor in medicinal chemistry. This document outlines the primary synthetic strategies, moving from classical thermal condensations to modern catalytic and energy-assisted methods.
Foundational Synthetic Strategies & Mechanistic Insights
The construction of the benzimidazole ring primarily relies on the condensation of an o-phenylenediamine (OPD) with a suitable one-carbon electrophile, such as a carboxylic acid or an aldehyde.
The Phillips-Ladenburg Synthesis: Condensation with Carboxylic Acids
One of the most traditional and versatile methods is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[9][10][11] The reaction is typically carried out under acidic conditions (e.g., in the presence of hydrochloric acid or polyphosphoric acid) at elevated temperatures.[8][12][13]
Causality Behind the Method: The acid catalyst plays a crucial dual role. First, it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the amino groups of the OPD. Following the initial amide formation, the acid catalyzes the subsequent intramolecular cyclization and dehydration, leading to the formation of the aromatic benzimidazole ring. While effective for many aliphatic acids, this method often requires harsh conditions, such as high temperatures (sometimes over 180°C) and strong acids, particularly for less reactive aromatic carboxylic acids.[10][13][14]
The Weidenhagen Reaction: Condensation with Aldehydes
Another cornerstone method involves the reaction of o-phenylenediamines with aldehydes.[9][11] This pathway proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzimidazole.
Mechanistic Pathway:
-
Schiff Base Formation: One of the nucleophilic amino groups of the OPD attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second amino group of the OPD then performs an intramolecular nucleophilic attack on the imine carbon.
-
Oxidative Aromatization: The resulting dihydrobenzimidazole intermediate is not aromatic and must be oxidized to form the stable benzimidazole ring. This oxidation can occur in the presence of an external oxidizing agent or, in many modern protocols, atmospheric oxygen, often facilitated by a catalyst.[15][16]
Direct condensation with aldehydes without a proper oxidant can lead to complex mixtures, including over-reaction products. The development of efficient catalytic systems has been key to making this a high-yield and selective method.
Caption: Reaction mechanism for aldehyde-based benzimidazole synthesis.
Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability
To overcome the limitations of classical methods (harsh conditions, long reaction times), a multitude of modern techniques have been developed. These approaches often employ catalysts or alternative energy sources to promote the reaction under milder conditions, aligning with the principles of green chemistry.[8][17][18]
-
Catalysis: A wide range of catalysts have been successfully employed, including Lewis acids (e.g., LaCl₃, ZrCl₄, FeCl₃), solid acid catalysts (e.g., zeolites, silica sulfuric acid), and various nanoparticles (e.g., nano-Fe₂O₃, ZnFe₂O₄).[16][17][19][20][21] These catalysts activate the carbonyl group, facilitating the initial condensation and subsequent cyclization steps, often at room temperature or with gentle heating.[15][16][17]
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes.[22][23][24][25] Microwaves provide rapid, uniform heating of the reaction mixture, leading to faster reaction rates and often cleaner products with higher yields.[22][23][24] Many microwave protocols are performed under solvent-free conditions, further enhancing their environmental friendliness.[18][22]
-
Ultrasonic Irradiation: Sonication provides mechanical energy that creates acoustic cavitation in the reaction medium. This enhances mass transfer and can accelerate reaction rates, providing an efficient method for one-pot synthesis of benzimidazoles under mild conditions.[19][26]
Comparative Data on Synthetic Protocols
The choice of methodology significantly affects reaction outcomes. The following table summarizes various protocols for the synthesis of 2-substituted benzimidazoles, highlighting the advantages of modern techniques.
| Catalyst / Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Methods | |||||
| Polyphosphoric Acid | None | 150-200 | 4-6 h | 60-85 | [8] |
| HCl (4M) | Reflux | ~100 | >4 h | 70-85 | [10][13] |
| Modern Catalytic Methods | |||||
| LaCl₃ (10 mol%) | Acetonitrile | Room Temp | 1.5 - 4 h | 85 - 95 | [15][20] |
| NH₄Cl (30 mol%) | Ethanol | 80 - 90 | 2 - 3 h | 80 - 92 | [15][27] |
| Nano-Fe₂O₃ (10 mol%) | Water | 80 | 15 - 30 min | 85 - 97 | [16] |
| ZnFe₂O₄ (nanocatalyst) | None | Ultrasonic | 30 min | 88 - 92 | [19] |
| Energy-Assisted Methods | |||||
| Microwave (Er(OTf)₃) | None | MW (Varies) | 5 - 10 min | 86 - 99 | [22] |
| Microwave (Zn-BNT) | Acetonitrile | MW (Varies) | 15 min | High | [20] |
Detailed Experimental Protocols
Here we provide step-by-step protocols for three distinct and representative synthetic procedures.
Protocol 1: Classical Synthesis of 2-substituted Benzimidazoles using NH₄Cl
This protocol describes a cost-effective and straightforward one-pot synthesis using ammonium chloride as a mild acidic catalyst.[27]
Materials:
-
o-phenylenediamine (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Ammonium chloride (NH₄Cl) (0.3 mmol, 30 mol%)
-
Ethanol (5 mL)
-
Ice-cold water
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
Procedure:
-
In a 25 mL round-bottom flask, combine o-phenylenediamine (1.0 mmol), the desired aldehyde (1.0 mmol), and NH₄Cl (0.3 mmol).
-
Add 5 mL of ethanol to the flask.
-
Equip the flask with a condenser and place it on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to 80-90°C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., ethyl acetate:hexane, 1:2 v/v). The reaction is typically complete within 2-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Dry the crude product. For higher purity, recrystallize the solid from ethanol.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol leverages the efficiency of microwave irradiation for a rapid and green synthesis of 1,2-disubstituted benzimidazoles using a Lewis acid catalyst.[22]
Materials:
-
N-substituted-o-phenylenediamine (e.g., N-phenyl-o-phenylenediamine) (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Erbium triflate (Er(OTf)₃) (0.01 mmol, 1 mol%)
-
Microwave reactor vial
-
Ethyl acetate and water for work-up
Procedure:
-
Place the N-substituted-o-phenylenediamine (1.0 mmol), aldehyde (1.0 mmol), and Er(OTf)₃ (1 mol%) into a microwave vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 5-10 minutes at a suitable power level and temperature (optimized for the specific reactants, e.g., 100°C).
-
After irradiation, cool the vial to room temperature.
-
Add 10 mL of water to the vial and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product via column chromatography on silica gel.
Protocol 3: Ultrasound-Assisted Synthesis using a Reusable Nanocatalyst
This protocol details a one-pot synthesis under ultrasonic irradiation, highlighting the use of a recyclable magnetic nanocatalyst.[19]
Materials:
-
o-phenylenediamine (0.1 mol)
-
Substituted aromatic aldehyde (0.1 mol)
-
ZnFe₂O₄ nanocatalyst (e.g., 10 mol%)
-
Ethanol for work-up
-
Ultrasonic bath, beaker
Procedure:
-
In a beaker, mix the o-phenylenediamine (0.1 mol), the aldehyde (0.1 mol), and the ZnFe₂O₄ nanocatalyst.
-
Place the beaker in an ultrasonic bath and irradiate for approximately 30 minutes at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add 10 mL of ethanol to the reaction mass and stir for 5 minutes.
-
Separate the magnetic ZnFe₂O₄ catalyst using an external magnet. The catalyst can be washed, dried, and reused.[19]
-
Filter the solution to remove any remaining catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting product by column chromatography or recrystallization.
Caption: A generalized workflow for the synthesis of benzimidazoles.
Conclusion
The synthesis of benzimidazole derivatives is a well-established yet continually evolving field. While classical Phillips-Ladenburg and Weidenhagen reactions provide the foundational routes, modern methodologies employing advanced catalysis and alternative energy sources offer significant advantages in terms of efficiency, yield, and environmental impact.[17][18][19][22] The protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to select and execute the most appropriate synthetic strategy for their specific drug discovery and development objectives.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. cjm.ichem.md [cjm.ichem.md]
- 20. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. asianpubs.org [asianpubs.org]
- 24. sciforum.net [sciforum.net]
- 25. arkat-usa.org [arkat-usa.org]
- 26. benchchem.com [benchchem.com]
- 27. Bot Verification [rasayanjournal.co.in]
The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery
Application Notes & Protocols for Researchers and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Enduring Significance of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and an imidazole ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its structural resemblance to naturally occurring purine nucleotides allows it to readily interact with a multitude of biological macromolecules, making it a "privileged scaffold".[5][6] This unique characteristic, coupled with its synthetic tractability, has enabled the development of a vast library of benzimidazole derivatives with a remarkably broad spectrum of pharmacological activities.[7][8] This guide provides an in-depth exploration of the benzimidazole scaffold, detailing its role in the development of therapeutics, outlining key synthetic strategies, and providing protocols for the evaluation of novel benzimidazole-based compounds.
The physicochemical properties of the benzimidazole scaffold, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, are fundamental to its promiscuous yet specific binding to various biological targets.[5] These interactions underpin its efficacy in a wide array of therapeutic areas, including but not limited to oncology, infectious diseases, and inflammatory conditions.[2][7][9]
Visualizing the Benzimidazole Core
To appreciate the structural foundation of this versatile scaffold, a basic representation is essential.
Caption: General chemical structure of the benzimidazole scaffold.
Diverse Pharmacological Activities: A Multi-Targeting Marvel
The therapeutic potential of benzimidazole derivatives spans a vast range of diseases, a testament to the scaffold's ability to be tailored for specific biological targets.[2][7]
Anticancer Applications: A Pillar in Oncology Research
Benzimidazole-based compounds have emerged as significant players in cancer therapy, targeting various hallmarks of cancer.[9][10] Their mechanisms of action are diverse and include the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[9][10][11]
-
Microtubule Inhibition: A well-established mechanism for several benzimidazole anthelmintics that have been repurposed for cancer treatment, such as mebendazole and albendazole.[10] These compounds bind to β-tubulin, inhibiting its polymerization into microtubules, which is crucial for cell division, leading to mitotic arrest and apoptosis.[10]
-
Kinase Inhibition: Several benzimidazole derivatives have been developed as potent inhibitors of various kinases implicated in cancer progression. For instance, some derivatives target VEGFR-2, a key mediator of angiogenesis.
-
DNA Intercalation and Topoisomerase Inhibition: Certain benzimidazole derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[9] Bendamustine, an FDA-approved drug, functions as an alkylating agent, causing DNA damage in cancer cells.[9][10]
-
PARP Inhibition: Rucaparib and Veliparib are examples of benzimidazole-derived PARP inhibitors used in cancer therapy.[9]
Antimicrobial and Antiviral Efficacy: Combating Infectious Diseases
The benzimidazole scaffold is a critical component in the development of agents against a wide range of pathogens.[1][6][12]
-
Anthelmintic Action: This is one of the most well-known applications of benzimidazoles, with drugs like albendazole, mebendazole, and thiabendazole being widely used to treat parasitic worm infections.[13][14][15] Their primary mechanism involves binding to the β-tubulin of the parasite, disrupting microtubule formation.[1][15]
-
Antibacterial Activity: Benzimidazole derivatives exhibit broad-spectrum antibacterial activity by interfering with essential bacterial processes.[1][16] Some act by inhibiting bacterial cell wall synthesis, while others target topoisomerase IV, an enzyme crucial for bacterial cell division.[1]
-
Antifungal Properties: Certain benzimidazoles inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to fungal cell death.[6]
-
Antiviral Potential: Benzimidazole derivatives have shown promise as antiviral agents against a variety of viruses, including influenza, human cytomegalovirus (HCMV), and hepatitis C virus (HCV).[17][18][19][20] Their mechanisms can include inhibiting viral replication and blocking viral entry into host cells.[20][21]
Anti-inflammatory and Other Therapeutic Roles
The versatility of the benzimidazole scaffold extends to other therapeutic areas:
-
Anti-inflammatory Activity: Benzimidazole derivatives can exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins.[22][23]
-
Proton Pump Inhibitors: Omeprazole, lansoprazole, and pantoprazole are widely used benzimidazole-based drugs for treating acid-related disorders by inhibiting the H+/K+-ATPase proton pump in the stomach.
Structure-Activity Relationship (SAR): Tailoring for Potency and Selectivity
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core.[21][22] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
-
Substitutions at the N1-position: Modifications at this position can significantly influence the compound's interaction with the target protein and its physicochemical properties.
-
Substitutions at the C2-position: This is a common site for modification, and the introduction of various aryl, heteroaryl, or aliphatic groups can dramatically alter the pharmacological profile.[7]
-
Substitutions on the Benzene Ring (C4, C5, C6, and C7-positions): Functionalization of the benzene ring can modulate the electronic properties and steric bulk of the molecule, impacting its binding affinity and selectivity.[22]
FDA-Approved Drugs: From Bench to Bedside
The success of the benzimidazole scaffold in drug discovery is underscored by the number of FDA-approved drugs that incorporate this core structure.
| Drug Name | Therapeutic Class | Mechanism of Action |
| Albendazole | Anthelmintic | Inhibits microtubule polymerization by binding to β-tubulin.[13][15] |
| Mebendazole | Anthelmintic, Anticancer (repurposed) | Inhibits microtubule polymerization; induces mitotic arrest and apoptosis.[11][13] |
| Thiabendazole | Anthelmintic, Fungicide | Inhibits mitochondrial fumarate reductase in helminths.[15] |
| Omeprazole | Proton Pump Inhibitor | Irreversibly inhibits the H+/K+-ATPase in gastric parietal cells. |
| Lansoprazole | Proton Pump Inhibitor | Irreversibly inhibits the H+/K+-ATPase in gastric parietal cells.[3] |
| Bendamustine | Anticancer (Alkylating Agent) | Forms covalent bonds with DNA, leading to cell death.[9][10] |
| Rucaparib | Anticancer (PARP Inhibitor) | Inhibits poly(ADP-ribose) polymerase (PARP) enzymes.[9] |
| Veliparib | Anticancer (PARP Inhibitor) | Inhibits poly(ADP-ribose) polymerase (PARP) enzymes.[17] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of novel benzimidazole derivatives.
Protocol 1: Synthesis of a 2-Substituted Benzimidazole Derivative
This protocol describes a common and straightforward method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde.
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium metabisulfite (Na2S2O5)
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Aldehyde Addition: To this solution, add the aromatic aldehyde (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reductant Addition: Add sodium metabisulfite (1.2 equivalents) portion-wise to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: A generalized workflow for the synthesis of 2-substituted benzimidazoles.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effect of a synthesized benzimidazole compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized benzimidazole compound (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well. Incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Step-by-step workflow for the MTT assay to evaluate cytotoxicity.
Conclusion and Future Perspectives
The benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery.[3] Its remarkable versatility and proven clinical success provide a strong foundation for the development of novel therapeutics.[7] Future research will likely focus on the design of more selective and potent benzimidazole derivatives, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance their therapeutic efficacy. The strategic application of computational tools, such as molecular docking and SAR analysis, will undoubtedly accelerate the discovery of the next generation of benzimidazole-based drugs.[5]
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 11. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. rroij.com [rroij.com]
- 17. scispace.com [scispace.com]
- 18. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 19. Protective activity of novel benzimidazole derivatives at experimental influenza infection [covid19.neicon.ru]
- 20. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rroij.com [rroij.com]
- 22. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the In Vitro Antimicrobial Evaluation of Novel Benzimidazole Hydrazone Derivatives
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.
Objective: This document provides a comprehensive, technically detailed guide for the systematic in vitro evaluation of benzimidazole hydrazone compounds as potential antimicrobial agents. The protocols are designed to be robust and self-validating, incorporating field-proven insights to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale for Benzimidazole Hydrazones
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique bicyclic system, composed of fused benzene and imidazole rings, allows it to act as a versatile pharmacophore, interacting with a wide range of biological targets. When combined with a hydrazone linker (-C=N-NH-C=O), the resulting benzimidazole hydrazone derivatives exhibit a broad spectrum of pharmacological activities, including notable antimicrobial properties.
The antimicrobial potential of these compounds stems from their ability to chelate metal ions essential for microbial enzyme function, disrupt cellular membranes, and inhibit key enzymes like DNA gyrase or fungal tubulin. The hydrazone moiety enhances this activity by increasing the molecule's lipophilicity, facilitating its passage through microbial cell walls, and providing additional hydrogen bonding sites for target interaction.
This guide outlines a hierarchical workflow for screening and characterizing these novel compounds, progressing from primary activity assessment to more complex mechanistic studies.
Section 1: Foundational Workflow for Antimicrobial Screening
A successful screening campaign relies on a systematic and logical progression of assays. The workflow described below ensures that resources are focused on the most promising candidates, moving from broad primary screening to more detailed characterization.
Caption: Hierarchical workflow for the in vitro evaluation of antimicrobial agents.
Section 2: Core Protocols for Antimicrobial Susceptibility Testing
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is the gold standard for quantitative antimicrobial susceptibility testing, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI). It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Expertise & Experience: The "Why" Behind the Method
-
Why Broth Microdilution? It is highly reproducible, scalable for testing multiple compounds, and provides a quantitative MIC value, which is crucial for structure-activity relationship (SAR) studies.
-
Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard for non-fastidious bacteria as it is low in sulfonamide antagonists and has defined concentrations of Mg²⁺ and Ca²⁺, which influence the activity of certain antibiotics. For fungi, RPMI-1640 is used as its composition better supports fungal growth.
-
Inoculum Density is Critical: A standardized inoculum (5 x 10⁵ CFU/mL for bacteria) is essential. Too low, and the MIC may be falsely low; too high, and it may be falsely elevated.
Materials:
-
Benzimidazole hydrazone stock solutions (e.g., 10 mg/mL in 100% DMSO)
-
Sterile 96-well, U-bottom microtiter plates
-
Appropriate sterile broth medium (CAMHB for bacteria, RPMI-1640 for fungi)
-
Bacterial/fungal cultures in log-phase growth
-
Standard control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 1X Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt solution (0.015% w/v in sterile water) or INT (p-iodonitrotetrazolium violet)
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate and suspend them in sterile PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this adjusted suspension 1:100 in the appropriate broth medium to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be your working inoculum.
-
-
Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the working inoculum to all wells except the sterility control wells (e.g., column 11). This brings the final inoculum density to the target of 5 x 10⁵ CFU/mL.
-
In the first column, add 2 µL of the compound stock solution (e.g., 10 mg/mL) to the 200 µL of inoculated broth. This creates the highest test concentration (e.g., 100 µg/mL). Note: The final DMSO concentration should not exceed 1-2% as it can inhibit microbial growth.
-
-
Serial Dilution:
-
Mix the contents of the first column well thoroughly by pipetting up and down.
-
Transfer 100 µL from column 1 to column 2. Mix thoroughly.
-
Repeat this 2-fold serial dilution process across the plate to column 10.
-
Discard 100 µL from column 10 to ensure all wells have a final volume of 100 µL.
-
-
Controls (Trustworthiness Pillar):
-
Column 11 (Sterility Control): 100 µL sterile broth only. Should show no growth.
-
Column 12 (Growth Control): 100 µL inoculated broth with 1 µL of pure DMSO (solvent control). Should show robust growth.
-
Positive Control: Set up a separate row for a standard antibiotic (e.g., Ciprofloxacin) following the same dilution scheme.
-
Caption: Schematic of a 96-well plate setup for MIC determination.
-
Incubation:
-
Seal the plates with a breathable film or place them in a humidified container to prevent evaporation.
-
Incubate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
Visual Method: The MIC is the lowest concentration of the compound where there is no visible turbidity (no bacterial/fungal pellet at the bottom of the U-bottom well).
-
Indicator Method (Recommended): Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity (growth). The MIC is the lowest concentration where the blue color persists.
-
Protocol 2.2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This assay distinguishes between bacteriostatic/fungistatic (inhibits growth) and bactericidal/fungicidal (kills) activity.
Step-by-Step Methodology:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Aseptically take a 10 µL aliquot from each of these wells and from the growth control well.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate under the appropriate conditions (37°C for 24h for bacteria).
-
Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% of organisms survive). Practically, this is the lowest concentration plate that shows no colony growth.
Data Presentation: MIC and MBC/MFC data should be summarized in a clear, tabular format.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| BZH-01 | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| BZH-01 | E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| BZH-02 | C. albicans ATCC 90028 | 4 | 8 | 2 | Fungicidal |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
-
Scientist's Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Section 3: Exploring the Mechanism of Action (MOA)
Identifying the cellular target is a critical step in drug development. For benzimidazole hydrazones, a primary suspected target in bacteria is the DNA gyrase enzyme, which is essential for DNA replication.
Conceptual MOA: Inhibition of Bacterial DNA Gyrase
DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. It functions as an A₂B₂ tetramer (encoded by gyrA and gyrB genes). Many antibiotics, including fluoroquinolones, target this enzyme. Benzimidazole hydrazones may interfere with the ATP-binding site on the GyrB subunit or stabilize the DNA-gyrase cleavage complex, leading to double-strand DNA breaks and cell death.
Caption: Potential MOA: Inhibition of DNA gyrase by a benzimidazole hydrazone.
A commercially available DNA gyrase supercoiling inhibition assay kit can be used to validate this hypothesis. Such kits typically provide the purified enzyme, relaxed plasmid DNA (pBR322), and ATP. The assay measures the conversion of relaxed plasmid to its supercoiled form via agarose gel electrophoresis. An active inhibitor will prevent this conversion, leaving the plasmid in its relaxed state.
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and enhance your experimental outcomes.
Introduction: The Benzimidazole Core
The benzimidazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals due to its ability to mimic naturally occurring biomolecules.[1][2][3] The most common synthetic routes involve the condensation of an o-phenylenediamine with either a carboxylic acid (the Phillips-Ladenburg reaction) or an aldehyde (the Weidenhagen reaction).[4][5][6] While seemingly straightforward, these reactions are often plagued by issues such as low yields, challenging purifications, and unexpected side products. This guide provides a systematic, question-and-answer-based approach to overcoming these hurdles.
Section 1: Troubleshooting Guide — From Low Yields to Purification Headaches
This section is structured to address the most frequent problems encountered during benzimidazole synthesis.
Q1: My reaction shows low or no product yield. What are the primary causes and how can I fix this?
Low conversion is a common frustration. A systematic evaluation of your reaction parameters is the most effective approach to diagnose the issue.[7][8]
Potential Causes & Recommended Solutions:
-
Poor Reagent Quality: o-Phenylenediamine is notoriously susceptible to air oxidation, which can introduce colored impurities and inhibit the reaction.[7][8]
-
Solution: Use freshly purified starting materials. If your o-phenylenediamine is discolored (typically pink, red, or dark brown), consider recrystallizing it or treating an aqueous solution with a reducing agent like sodium dithionite followed by activated carbon.[7]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. The reaction may be too cold to proceed efficiently or too hot, leading to decomposition.[8]
-
Solution: Begin by screening temperatures. If running at room temperature, try heating to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4][8] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[9][10][11][12]
-
-
Inefficient or Inactive Catalyst: Many modern protocols rely on a catalyst to facilitate the condensation and subsequent cyclization/oxidation. The absence of a catalyst, or an inactive one, can lead to very low conversion rates.[4][8]
-
Solution: Ensure your catalyst is active. If using a Lewis acid or metal-based catalyst, ensure it hasn't been deactivated by moisture or other impurities. Consider screening different catalysts; options range from simple Brønsted acids (p-TsOH), Lewis acids (Er(OTf)₃, Zn(OAc)₂), to heterogeneous catalysts (e.g., MgO@DFNS, Au/TiO₂) which simplify purification.[4][13][14][15][16]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.
Q2: My NMR spectrum is messy, indicating multiple side products. What are they and how can I avoid them?
Side product formation is a frequent challenge, particularly when using aldehydes as the carbonyl source.
Common Side Products & Prevention Strategies:
-
1,2-Disubstituted Benzimidazoles: The reaction between o-phenylenediamine and an aldehyde is not always selective and can yield both the desired 2-substituted product and a 1,2-disubstituted byproduct.[13]
-
Cause: This occurs when a second molecule of the aldehyde reacts with the N-H of the newly formed benzimidazole ring.
-
Prevention:
-
Stoichiometry Control: Using an excess of the diamine (e.g., a 4:1 ratio of diamine to aldehyde) can favor the mono-condensation product.[13]
-
Catalyst Selection: The choice of catalyst can steer selectivity. For instance, Er(OTf)₃ has been shown to selectively produce 1,2-disubstituted products with electron-rich aldehydes, while catalyst-free conditions favor the 2-substituted product.[13]
-
Substrate Electronics: Aldehydes with electron-withdrawing groups tend to favor the formation of 2-monosubstituted benzimidazoles.[13][19]
-
-
-
Oxidation Products: The o-phenylenediamine starting material can oxidize, leading to colored impurities that complicate purification.
Q3: I've formed the product, but I'm struggling with purification. What are the best strategies?
Purification can be challenging when the product has similar polarity to starting materials or side products.[8]
Purification Troubleshooting:
-
Similar Polarity Issues: If the product and starting materials co-elute during column chromatography, separation becomes difficult.
-
Strategy 1: Acid/Base Extraction: Utilize the basicity of the benzimidazole nitrogen. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with an aqueous acid (e.g., 1M HCl). The protonated benzimidazole product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure product, which is then filtered.
-
Strategy 2: Recrystallization: This is a powerful technique if a suitable solvent system can be found. For many benzimidazoles, dissolving the crude product in boiling water or an alcohol/water mixture, followed by slow cooling, can yield pure crystals.[2]
-
-
Removing the Catalyst: Homogeneous catalysts can be difficult to remove.
-
Persistent Colored Impurities:
-
Strategy: Treat a solution of the crude product with activated carbon. The carbon will adsorb many of the colored, often polymeric, impurities. Heat the solution with the carbon for a short period, then filter it hot through a pad of celite to remove the carbon before proceeding with crystallization.[2] For highly persistent cases, sublimation under high vacuum can be an effective, albeit more specialized, purification method for thermally stable benzimidazoles.[22]
-
Section 2: Proactive Optimization — A Guide to Rational Reaction Design
A well-planned experiment is the best way to avoid troubleshooting later. This section provides answers to common questions about setting up a successful synthesis.
Q: How do I choose the right starting conditions (Solvent, Catalyst, Temperature)?
Your choice will depend heavily on the specific substrates you are using (i.e., the substituents on the diamine and the aldehyde/carboxylic acid). However, a rational starting point can be established.
Recommended Starting Points for Optimization:
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Solvent | Ethanol or Methanol | These polar protic solvents are effective for many catalytic systems, promoting solubility of the starting materials.[1][17] They are also relatively green and easily removed. |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Ammonium Chloride (NH₄Cl) | These are inexpensive, readily available, and effective Brønsted acid catalysts for many simple condensations.[4][23] They provide a good baseline for performance. |
| Temperature | Room Temperature, then 60-80 °C | Start at room temperature to assess baseline reactivity.[4] If the reaction is slow, gentle heating is often sufficient to increase the rate without causing decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | This is a simple precaution to prevent the oxidative degradation of the electron-rich o-phenylenediamine starting material.[8] |
Optimization Workflow:
The following workflow provides a systematic way to optimize your reaction conditions after an initial trial.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. ijcrt.org [ijcrt.org]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 13. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 14. chemmethod.com [chemmethod.com]
- 15. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Catalyst-free, One-pot Synthesis of 2-Aryl Benzimidazoles from Or...: Ingenta Connect [ingentaconnect.com]
- 20. Benzimidazole synthesis [organic-chemistry.org]
- 21. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Optimizing the Synthesis of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine
Introduction: Welcome to the technical support guide for the synthesis of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine. This key intermediate is a foundational building block in the development of various pharmacologically active molecules. Its efficient synthesis is paramount to successful drug discovery campaigns. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common synthetic challenges, thereby improving reaction yield, product purity, and overall efficiency.
Section 1: Recommended Synthetic Pathway
The synthesis of this compound is most reliably achieved via a two-step process starting from 2-chloro-1-methyl-1H-benzimidazole. This precursor is readily synthesized from N-methyl-o-phenylenediamine. The final step involves a nucleophilic aromatic substitution (SNAr) reaction with hydrazine hydrate. This route is often preferred over multi-step alternatives involving benzimidazole-2-thiones due to its directness and generally higher yields.
Caption: Recommended two-step synthesis workflow.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each problem is presented in a question-and-answer format, detailing the probable cause and a validated solution.
Question 1: My final reaction shows very low conversion to the desired product, with the 2-chloro-1-methyl-1H-benzimidazole starting material remaining. What went wrong?
Answer: This is a classic issue of insufficient reaction kinetics or reagent deactivation. Let's break down the potential causes and solutions.
-
Cause A: Insufficient Reaction Temperature. The nucleophilic substitution on the 2-position of the benzimidazole ring requires significant thermal energy to overcome the activation barrier. Room temperature reactions are often sluggish and incomplete.
-
Solution: The reaction with hydrazine hydrate should be performed at reflux. Using a higher-boiling solvent like ethanol or isopropanol can facilitate the reaction. Refluxing for 3-5 hours is a standard starting point, with progress monitored by Thin Layer Chromatography (TLC).[1]
-
-
Cause B: Poor Quality or Decomposed Hydrazine Hydrate. Hydrazine hydrate is susceptible to atmospheric oxidation. Old or improperly stored reagent will have reduced potency, leading to incomplete reactions.
-
Solution: Always use a fresh bottle of high-purity (e.g., 99%) hydrazine hydrate. Ensure the bottle is sealed tightly under an inert atmosphere (like nitrogen or argon) after each use. Do not use hydrazine hydrate that has developed a yellow tint.
-
-
Cause C: Incorrect Stoichiometry. While a 1:1 molar ratio is theoretically sufficient, using an excess of hydrazine hydrate is crucial for driving the reaction to completion.
-
Solution: Use a significant excess of hydrazine hydrate (10-20 equivalents). In many successful protocols, hydrazine hydrate also serves as the solvent, ensuring it is present in large excess.[1] This maximizes the probability of a successful nucleophilic attack.
-
Question 2: My reaction is complete, but I am isolating a significant amount of an insoluble, high-melting point side product. What is it and how can I prevent it?
Answer: The likely culprit is the formation of a symmetrical N,N'-bis(1-methyl-1H-benzoimidazol-2-yl)hydrazine, also known as a dimer.
-
Cause: This side product forms when the newly synthesized this compound acts as a nucleophile and attacks another molecule of the 2-chloro starting material. This is more likely to occur if the concentration of the starting material is high and the hydrazine is not in sufficient excess.
-
Solution 1 (Procedural): The most effective way to prevent this is through "inverse addition." Instead of adding hydrazine to your chloro-benzimidazole, slowly add a solution of your 2-chloro-1-methyl-1H-benzimidazole to a large, pre-heated excess of hydrazine hydrate. This ensures that the chloro-compound is always in the presence of a high concentration of hydrazine, statistically favoring the desired reaction over dimerization.
-
Solution 2 (Stoichiometry): As mentioned in the previous point, using a large excess of hydrazine hydrate is critical. This creates a competitive environment where the sheer number of hydrazine molecules makes it far more likely for them to react with the chloro-benzimidazole than the desired product.
-
Question 3: After the reaction workup, my product is a dark, oily substance that refuses to crystallize. How can I purify it?
Answer: This is a common purification challenge, often caused by residual solvent, excess hydrazine, or minor organic impurities.
-
Cause A: Residual Hydrazine Hydrate. Hydrazine hydrate can form azeotropes or be difficult to remove completely under vacuum, leading to an oily product.
-
Solution: The workup is critical. After the reaction is complete, cool the mixture in an ice bath to precipitate the product. Filter the solid and wash it extensively with cold water.[1] This removes the highly water-soluble hydrazine hydrate and its salts. Subsequent drying under high vacuum is essential.
-
-
Cause B: Organic Impurities. Small amounts of side products or unreacted starting materials can act as crystallization inhibitors.
-
Solution 1 (Trituration): If the product is an oil, attempt to triturate it. This involves stirring the oil vigorously with a solvent in which the desired product is insoluble but the impurities are soluble. Diethyl ether or a mixture of hexane and ethyl acetate are good starting points. This can often induce crystallization.
-
Solution 2 (Recrystallization): A carefully chosen solvent system is key. Ethanol or an ethanol/water mixture is commonly effective for this class of compounds.[2] Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until the solution becomes cloudy. Re-heat until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote the growth of pure crystals.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 10% methanol in dichloromethane or 20% ethyl acetate in hexane. The product is significantly more polar than the 2-chloro starting material and will have a lower Rf value. Stain with potassium permanganate or view under UV light (254 nm).
Q: Can I use a different base or solvent for the reaction of 2-chloromethyl-1H-benzimidazole with amines? A: Yes, for the general reaction of 2-chlorobenzimidazoles with nucleophiles, various conditions have been reported. Systems like DMF with K₂CO₃ or triethylamine are common.[3] However, for the specific synthesis of the hydrazine derivative, using hydrazine hydrate itself as both the nucleophile and the solvent/base is the most direct and efficient method.
Q: Is the final product, this compound, stable? How should it be stored? A: Hydrazine derivatives can be sensitive to air and light. Over time, they may oxidize, leading to discoloration (often turning yellow or brown). For long-term storage, it is best to keep the purified solid in a sealed amber vial under an inert atmosphere (argon or nitrogen) and store it in a refrigerator or freezer.
Section 4: Key Process Parameters and Protocols
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Starting Material | 2-Chloro-1-methyl-1H-benzimidazole | Provides a direct and high-yielding route. |
| Reagent | Hydrazine Hydrate (99%+) | High purity is essential for preventing side reactions.[4][5] |
| Stoichiometry | 15-20 equivalents of Hydrazine Hydrate | Drives the reaction to completion and minimizes dimer formation. |
| Solvent | Hydrazine Hydrate or Ethanol | Excess hydrazine can act as the solvent; ethanol is a suitable alternative. |
| Temperature | Reflux (typically 80-100 °C) | Necessary to overcome the activation energy of the SNAr reaction. |
| Reaction Time | 3-5 hours | Typically sufficient for full conversion; monitor by TLC. |
| Workup | Ice bath precipitation, filtration, cold water wash | Crucial for removing excess hydrazine and inorganic salts.[1] |
| Purification | Recrystallization (Ethanol/Water) | Effective for removing organic impurities and obtaining a crystalline solid.[2] |
| Typical Yield | 70-85% | Achievable with optimized conditions. |
Protocol: Synthesis of this compound
Materials:
-
2-Chloro-1-methyl-1H-benzimidazole (1.0 eq)
-
Hydrazine Hydrate, 99% (20 eq)
-
Ethanol (optional, as solvent)
-
Deionized Water (for workup)
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydrazine hydrate (20 eq).
-
Begin stirring and gently heat the hydrazine hydrate to 80-90 °C using an oil bath.
-
Slowly add the 2-chloro-1-methyl-1H-benzimidazole (1.0 eq) to the heated hydrazine hydrate in portions over 15-20 minutes.
-
After the addition is complete, increase the temperature to bring the mixture to a gentle reflux.
-
Maintain the reflux for 3-5 hours. Monitor the reaction's progress by TLC until the starting material spot is no longer visible.
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Place the reaction flask in an ice-water bath for 30-60 minutes to induce precipitation of the product.
-
Collect the resulting solid by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove all residual hydrazine hydrate.
-
Dry the purified product under high vacuum to a constant weight. If necessary, further purify by recrystallization from an ethanol/water mixture.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine
Welcome to the technical support center for the purification of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. As Senior Application Scientists, we have synthesized the following information to ensure scientific integrity and practical utility in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The isolated product is an oil or fails to crystallize.
-
Potential Cause: The presence of impurities can depress the melting point and inhibit crystallization. Residual solvent can also prevent solidification. The inherent properties of the compound might also favor an amorphous or oily state.
-
Troubleshooting Steps:
-
Ensure Complete Removal of Reaction Solvents: Use a rotary evaporator to remove the bulk of the solvent, followed by drying under high vacuum for an extended period.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Solvent-Nonsolvent System: Dissolve the oily product in a minimal amount of a good solvent (e.g., ethanol, methanol). Then, slowly add a non-solvent (e.g., cold water, hexane) dropwise until the solution becomes cloudy. Warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Purify by Column Chromatography: If crystallization fails, column chromatography can be an effective method to remove impurities that may be inhibiting crystallization.[1]
-
Issue 2: The purified product is colored (yellow, brown, or pink).
-
Potential Cause: Colored impurities often arise from the oxidation of starting materials, particularly o-phenylenediamines, or from side reactions during the synthesis.[1]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol). Add a small amount of activated carbon (charcoal) and heat the mixture gently for a short period. The activated carbon will adsorb many colored impurities. Filter the hot solution through a pad of celite to remove the carbon, and then proceed with crystallization.
-
Recrystallization: Multiple recrystallizations may be necessary to remove colored impurities. Choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.
-
Column Chromatography: If the colored impurities have different polarities from the desired product, column chromatography can effectively separate them.
-
Issue 3: Impurities co-elute with the product during column chromatography.
-
Potential Cause: The impurities may have a similar polarity to this compound, making separation difficult with a standard mobile phase.[1]
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Gradient Elution: Instead of an isocratic (constant composition) mobile phase, use a gradient of increasing polarity. Start with a low polarity solvent system (e.g., 100% hexane) and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). This can improve the separation of compounds with similar polarities.
-
Alternative Solvent Systems: Experiment with different solvent systems. For example, dichloromethane/methanol or toluene/acetone mixtures may provide different selectivity.[2]
-
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
-
Recrystallization of Mixed Fractions: If complete separation on the column is not possible, collect fractions containing the product and the impurity and attempt to purify them by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While a specific solvent for this exact compound is not extensively reported, ethanol is a common and effective solvent for the recrystallization of many benzimidazole derivatives.[2] A solvent pair, such as ethyl acetate/hexane, can also be effective. The ideal solvent or solvent system should be determined experimentally by testing the solubility of your crude product in various solvents at room temperature and at their boiling points.
Q2: How should I store purified this compound?
A2: Hydrazine derivatives can be sensitive to air and light. It is recommended to store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.
Q3: Can I use acid-base extraction to purify my compound?
A3: Yes, acid-base extraction can be a useful technique for removing non-basic impurities. The benzimidazole ring is basic and can be protonated with an acid. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities. Finally, neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product, which can then be collected by filtration.[1]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization for your specific sample.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Prepare the Slurry: In a beaker, add silica gel to a sufficient amount of the initial mobile phase (e.g., 9:1 hexane:ethyl acetate). Stir to create a uniform slurry.
-
Pack the Column: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elute the Column: Begin eluting the column with the mobile phase. Start with a lower polarity mixture and gradually increase the polarity if necessary.
-
Monitor the Separation: Collect fractions and monitor the separation using TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude or column-purified this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a small amount of ethanol. Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the Crystals: Dry the purified crystals under vacuum.
Data Presentation
| Purification Method | Mobile Phase / Solvent | Expected Purity | Typical Recovery | Notes |
| Column Chromatography | Hexane:Ethyl Acetate | >95% | 60-90% | The ratio of solvents in the mobile phase should be optimized based on TLC analysis. A gradient elution may be necessary for complex mixtures. |
| Recrystallization | Ethanol | >98% | 70-95% | The final purity and recovery will depend on the initial purity of the material and the choice of solvent. |
| Acid-Base Extraction | Ethyl Acetate / 1M HCl | Variable | Variable | Effective for removing non-basic impurities. Purity of the final product will depend on the nature of the impurities. |
Visualization of Workflows
Caption: General purification workflow for this compound.
References
Technical Support Center: Troubleshooting Low Yields in Benzimidazole Condensation Reactions
Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the condensation reactions used to form the benzimidazole core. Benzimidazole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2] Achieving high yields in their synthesis is therefore of critical importance.
This resource provides a structured, question-and-answer-based approach to troubleshooting low yields, grounded in the mechanistic principles of the reaction. We will delve into the causality behind experimental choices, offering field-proven insights to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing consistently low yields in my benzimidazole synthesis. Where should I start my troubleshooting?
Low yields are a frequent hurdle in benzimidazole synthesis. A systematic evaluation of your experimental setup is the most effective approach. The primary factors to investigate are:
-
Reagent Quality and Stoichiometry: The purity of your starting materials, particularly the o-phenylenediamine, is paramount. This compound is susceptible to air oxidation, which can lead to the formation of colored impurities and significantly lower your yield.[3][4]
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that can dramatically influence the reaction rate and final yield.[4][5]
-
Catalyst Efficiency: The selection and concentration of the catalyst can be the difference between a high-yielding reaction and one that barely proceeds.[4][5]
Q2: What are the most common methods for synthesizing the benzimidazole core?
The two classical and most widely used methods are:
-
Phillips-Ladenburg Synthesis: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically in the presence of a mineral acid like hydrochloric acid (HCl).[3][6] This method is particularly effective for aliphatic acids.[7]
-
Weidenhagen Reaction: This method utilizes the reaction of an o-phenylenediamine with an aldehyde or ketone, often in the presence of an oxidizing agent.[3][6]
Modern variations of these reactions often employ a range of catalysts to improve yields and make the reaction conditions milder and more environmentally friendly.[5][8]
Q3: My o-phenylenediamine starting material has darkened. Can I still use it?
Darkening of o-phenylenediamine is a visual indicator of oxidation, which can introduce impurities and interfere with the condensation reaction, leading to lower yields.[3][4] It is highly recommended to use freshly purified starting materials.
Protocol 1: Purification of o-Phenylenediamine
Recrystallization: Dissolve the impure o-phenylenediamine in a minimal amount of hot solvent (e.g., water or ethanol).
Decolorization: Add a small amount of activated carbon to the hot solution to adsorb colored impurities.
Hot Filtration: Quickly filter the hot solution to remove the activated carbon.
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified o-phenylenediamine.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Alternative for Aqueous Solutions: An aqueous solution of o-phenylenediamine can be treated with sodium dithionite and activated carbon to remove oxidation products.[3]
Q4: I am observing the formation of multiple products, including both 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?
This is a common challenge, particularly when using aldehydes as the carbonyl source.[9] The formation of the 1,2-disubstituted product arises from a double condensation. Several factors influence selectivity:
-
Catalyst Choice: The nature of the catalyst plays a crucial role. For instance, using Erbium(III) triflate (Er(OTf)₃) as a catalyst with electron-rich aldehydes has been shown to selectively favor the formation of 1,2-disubstituted benzimidazoles.[9] In the absence of such a catalyst, a mixture of products is more likely.[9]
-
Stoichiometry: Carefully controlling the molar ratio of your reactants is critical. A 1:1 ratio of o-phenylenediamine to aldehyde is typically used for the synthesis of 2-substituted benzimidazoles.[3] To favor the mono-condensation product, an excess of the diamine can be used.[9]
-
Solvent and Temperature: The reaction solvent and temperature can also influence the product distribution. For example, in some systems, ethanol as a solvent at elevated temperatures can selectively yield the double-condensation product.[9]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, cause-and-effect analysis of common issues leading to low yields.
Issue 1: Low or No Product Formation
If you are observing minimal to no formation of your desired benzimidazole, consider the following:
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Suboptimal Reaction Temperature | The condensation reaction has an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product.[4] | Systematically screen a range of temperatures (e.g., room temperature, 60 °C, 100 °C) to find the optimal condition for your specific substrates.[10] |
| Incorrect Solvent Choice | The solvent's polarity and ability to solubilize the reactants and intermediates are crucial. Polar solvents like methanol and ethanol are often effective as they can facilitate the proton transfer steps involved in the mechanism.[11] | Perform a solvent screen using common solvents such as methanol, ethanol, acetonitrile, DMF, and chloroform to identify the most suitable one for your reaction.[5][11] |
| Inefficient or Inactive Catalyst | Catalysts, especially acidic catalysts, work by activating the carbonyl group of the aldehyde or carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amine group of the o-phenylenediamine.[9][12] If the catalyst is inactive or used in insufficient amounts, the reaction will be slow. | Ensure your catalyst is active and not degraded. Optimize the catalyst loading; typically, 1-10 mol% is a good starting point.[9] Consider screening different types of catalysts, from simple Brønsted acids (e.g., p-TsOH) to Lewis acids (e.g., Er(OTf)₃) or heterogeneous catalysts.[5] |
| Incomplete Reaction | Benzimidazole formation is a multi-step process. Insufficient reaction time will result in incomplete conversion of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4] |
Protocol 2: Monitoring Reaction Progress by TLC
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
Spotting: Spot the solution onto a TLC plate alongside spots of the pure starting materials (o-phenylenediamine and the aldehyde/carboxylic acid).
Development: Develop the TLC plate in an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
Visualization: Visualize the spots under a UV lamp. The reaction is complete when the starting material spots have disappeared and a new spot corresponding to the product is prominent.[4]
Issue 2: Formation of Significant Side Products and Impurities
The presence of side products can complicate purification and lower the isolated yield of your target benzimidazole.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Oxidation of Starting Material | o-Phenylenediamine is readily oxidized by atmospheric oxygen, leading to highly colored, polymeric impurities that are difficult to remove.[4] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] As mentioned previously, always use purified o-phenylenediamine. |
| N-Alkylation | If your reaction conditions include alkylating agents, or if they can be formed in situ, N-alkylation of the benzimidazole ring can occur, leading to undesired byproducts.[4] | Carefully review your reaction components and conditions to eliminate any potential sources of alkylating agents. |
| Formation of 1,2-Disubstituted Byproduct | As discussed in the FAQs, the reaction of o-phenylenediamine with aldehydes can lead to both the desired 2-substituted and the 1,2-disubstituted benzimidazole.[9] | Adjust the stoichiometry of your reactants (an excess of the diamine can favor the mono-substituted product).[9] Screen different catalysts and reaction conditions to enhance selectivity.[9] |
Visualizing the Troubleshooting Process
To aid in your experimental design and troubleshooting, the following diagrams illustrate the key decision points.
Caption: A logical workflow for troubleshooting common issues in benzimidazole synthesis.
Understanding the Mechanism: The Phillips Condensation
A foundational understanding of the reaction mechanism can provide valuable insights into potential points of failure. The Phillips condensation reaction is a prime example.[7]
-
Initial Acylation: The reaction begins with the acylation of one of the amine groups of the o-phenylenediamine by the carboxylic acid, typically under acidic conditions. This forms an N-acylated intermediate.[7]
-
Ring Closure: The second amine group then attacks the carbonyl carbon of the newly formed amide, leading to cyclization.
-
Dehydration: The resulting tetrahedral intermediate eliminates two molecules of water to form the aromatic benzimidazole ring.[13]
Caption: Simplified mechanism of the Phillips condensation reaction for benzimidazole synthesis.
By understanding these fundamental steps, you can better diagnose where your reaction may be failing and make informed decisions to optimize your synthetic protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives (2024) | Mohammad Mavvaji | 4 Citations [scispace.com]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
Technical Support Center: Managing Side Reactions in Benzimidazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzimidazole synthesis. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, specifically focusing on the management of side reactions. As Senior Application Scientists, we understand that achieving high yields and purity is paramount. This resource combines technical accuracy with field-proven insights to help you navigate the complexities of benzimidazole synthesis.
I. Understanding the Landscape of Benzimidazole Synthesis
Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[1][2] The most common and versatile methods for their synthesis involve the condensation of an o-phenylenediamine with either a carboxylic acid (Phillips-Ladenburg reaction) or an aldehyde (Weidenhagen reaction).[3][4] While seemingly straightforward, these reactions are often plagued by side reactions that can significantly impact yield and purity.
This guide will dissect the common side reactions, explain their mechanistic origins, and provide actionable, evidence-based strategies to mitigate them.
II. Troubleshooting Common Side Reactions
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
FAQ 1: My reaction is producing a significant amount of a 1,2-disubstituted benzimidazole as a byproduct. How can I favor the formation of the desired 2-substituted product?
This is one of the most frequently encountered problems, especially when using aldehydes as the carbonyl source. The formation of the 1,2-disubstituted product arises from the reaction of a second molecule of the aldehyde with the newly formed 2-substituted benzimidazole.[5]
Root Cause Analysis:
The formation of the 1,2-disubstituted side product is a competing reaction. Several factors can influence the selectivity between the desired 2-substituted and the undesired 1,2-disubstituted product.
// Nodes Reactants [label="o-Phenylenediamine\n+ Aldehyde", fillcolor="#4285F4"]; Intermediate [label="Schiff Base\nIntermediate", fillcolor="#FBBC05"]; Product_2_Substituted [label="2-Substituted\nBenzimidazole\n(Desired)", fillcolor="#34A853"]; Side_Product_1_2_Disubstituted [label="1,2-Disubstituted\nBenzimidazole\n(Side Product)", fillcolor="#EA4335"]; Reaction_Conditions [label="Reaction Conditions\n(Stoichiometry, Solvent, Catalyst, Temperature)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Reactants -> Intermediate [label="Condensation"]; Intermediate -> Product_2_Substituted [label="Cyclization"]; Product_2_Substituted -> Side_Product_1_2_Disubstituted [label="Further Reaction\nwith Aldehyde", dir=forward]; Reaction_Conditions -> Reactants [style=dashed, arrowhead=none]; Reaction_Conditions -> Intermediate [style=dashed, arrowhead=none]; Reaction_Conditions -> Product_2_Substituted [style=dashed, arrowhead=none]; } dot Caption: Factors influencing product selectivity.
Troubleshooting Strategies:
1. Stoichiometric Control:
-
Core Principle: Limiting the amount of the aldehyde is the most direct way to suppress the formation of the 1,2-disubstituted product.
-
Protocol:
-
Carefully control the stoichiometry of your reactants. A 1:1 or a slight excess of the o-phenylenediamine to the aldehyde is recommended to favor the formation of the 2-substituted benzimidazole.[5]
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[5] Once the starting o-phenylenediamine is consumed, stop the reaction to prevent further reaction of the product.
-
2. Solvent Selection:
-
Core Principle: The polarity of the solvent can significantly influence the reaction pathway.
-
Insight: Non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas protic solvent mixtures like water-ethanol can sometimes promote the formation of the 1,2-disubstituted side product.[5]
-
Recommendation: Conduct a solvent screen to identify the optimal solvent for your specific substrates.
3. Catalyst Choice:
-
Core Principle: Certain catalysts can enhance the selectivity for the desired product.
-
Example: While Lewis acids like Erbium(III) triflate (Er(OTf)₃) can be effective catalysts, they have been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes.[3] In such cases, exploring alternative catalysts may be necessary.
Table 1: Influence of Reaction Parameters on Selectivity
| Parameter | To Favor 2-Substituted Product | To Favor 1,2-Disubstituted Product |
| Stoichiometry | 1:1 or slight excess of o-phenylenediamine | Excess aldehyde |
| Solvent | Non-polar (e.g., Toluene) | Polar/Protic (e.g., Water/Ethanol) |
| Catalyst | Varies; screen required | Lewis acids (e.g., Er(OTf)₃) with electron-rich aldehydes |
FAQ 2: My reaction mixture is turning dark, and I'm observing colored impurities in my final product. What is causing this and how can I prevent it?
The formation of colored impurities is a common issue, often stemming from the oxidation of the o-phenylenediamine starting material.[5]
Root Cause Analysis:
o-Phenylenediamine is highly susceptible to air oxidation, which leads to the formation of complex, colored polymeric materials. This oxidation is often accelerated by heat and the presence of certain catalysts.
// Nodes OPD [label="o-Phenylenediamine\n(Colorless)", fillcolor="#4285F4"]; Oxidized_OPD [label="Oxidized Intermediates\n(Colored)", fillcolor="#FBBC05"]; Polymeric_Impurities [label="Polymeric Impurities\n(Dark Color)", fillcolor="#EA4335"]; Oxygen [label="Air (O₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Heat [label="Heat", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges OPD -> Oxidized_OPD [label="Oxidation"]; Oxidized_OPD -> Polymeric_Impurities [label="Polymerization"]; Oxygen -> OPD [style=dashed]; Heat -> OPD [style=dashed]; } dot Caption: Oxidation pathway of o-phenylenediamine.
Troubleshooting Strategies:
1. Use of High-Purity Starting Materials:
-
Core Principle: Impurities in the starting materials can catalyze oxidation.
-
Protocol:
-
Ensure the purity of your o-phenylenediamine. If necessary, purify it by recrystallization or sublimation before use.[5]
-
Store o-phenylenediamine under an inert atmosphere and protected from light to minimize degradation.
-
2. Inert Atmosphere:
-
Core Principle: Excluding oxygen from the reaction mixture is crucial.
-
Protocol:
-
Run the reaction under an inert atmosphere, such as nitrogen or argon.[5]
-
Degas your solvent before use to remove dissolved oxygen.
-
3. Use of o-Phenylenediamine Dihydrochloride:
-
Insight: Using the dihydrochloride salt of o-phenylenediamine can sometimes reduce the formation of colored impurities.[6] This is because the salt is more stable towards oxidation than the free base.
FAQ 3: My reaction is sluggish, and I'm getting a low yield. How can I improve the reaction rate and conversion?
Low yields are a frequent challenge and can be attributed to several factors, from suboptimal reaction conditions to inactive reagents.[7]
Root Cause Analysis:
The condensation reaction to form the benzimidazole ring can be slow without proper activation. The key is to facilitate the initial condensation and the subsequent cyclization step.
Troubleshooting Strategies:
1. Catalyst Optimization:
-
Core Principle: The choice of catalyst is critical for an efficient reaction.
-
Options: A wide range of catalysts can be employed, from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) and mineral acids to Lewis acids and metal-based catalysts.[3][8][9]
-
Protocol:
2. Temperature and Reaction Time:
-
Core Principle: The reaction kinetics are temperature-dependent.
-
Protocol:
3. Solvent Choice:
-
Core Principle: The solvent can influence both the solubility of the reactants and the reaction rate.
-
Recommendation: Perform a solvent screen to identify a solvent that provides good solubility for your starting materials and facilitates the reaction. Polar solvents like ethanol or methanol are often good choices.[3]
Table 2: Troubleshooting Low Yields
| Potential Cause | Recommended Solution |
| Inactive/Insufficient Catalyst | Increase catalyst loading; try a different catalyst (e.g., p-TsOH, NH₄Cl).[3] |
| Suboptimal Solvent | Perform a solvent screen (e.g., Ethanol, Methanol, DMF).[3] |
| Low Reaction Temperature | Increase the reaction temperature and monitor by TLC.[9] |
| Poor Quality Starting Materials | Purify starting materials before use.[5] |
FAQ 4: I'm having difficulty purifying my product. The impurities have a similar polarity to my desired benzimidazole derivative.
Purification can be challenging when the desired product and byproducts have similar physicochemical properties.[5]
Troubleshooting Strategies:
1. Recrystallization:
-
Core Principle: Exploiting differences in solubility at different temperatures can be an effective purification method.
-
Protocol:
-
Screen a variety of solvents and solvent mixtures to find a system where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
For discolored products, treatment with activated carbon during recrystallization can help remove colored impurities.[11]
-
2. Column Chromatography:
-
Core Principle: Separating compounds based on their differential adsorption to a stationary phase.
-
Protocol:
-
If you are struggling with separation, try a different solvent system (eluent). A gradient elution may be necessary.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
3. Use of Heterogeneous Catalysts:
-
Core Principle: A heterogeneous catalyst can be easily removed from the reaction mixture by filtration, simplifying the workup procedure.[12]
-
Examples: Supported gold nanoparticles and engineered MgO@DFNS have been reported as efficient and recyclable catalysts for benzimidazole synthesis.[12][13]
III. Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles
This procedure is a general guideline and may require optimization for your specific substrates.
-
To a solution of o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the aldehyde or carboxylic acid (1 mmol).[5]
-
Add the chosen catalyst (e.g., 10 mol% p-TsOH).[9]
-
Stir the reaction mixture at the desired temperature (room temperature or heated) for the required amount of time.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent.[5]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[10]
IV. Conclusion
The synthesis of benzimidazole derivatives, while a cornerstone of medicinal chemistry, requires careful attention to reaction conditions to minimize the formation of side products. By understanding the mechanisms behind common side reactions and systematically troubleshooting your experimental setup, you can significantly improve the yield and purity of your desired products. This guide provides a framework for identifying and resolving common issues, empowering you to achieve your synthetic goals with greater efficiency and success.
V. References
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
-
BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem.
-
Kohli, et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
-
Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
-
National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
-
Google Patents. (2005). A process for the optical purification of benzimidazole derivatives.
-
Organic Chemistry Portal. (2007). Benzimidazole synthesis.
-
ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
-
Defense Technical Information Center. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
-
Beilstein Journals. (2013). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
-
National Institutes of Health. (2015). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
-
BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis.
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization.
-
ResearchGate. (2022). Optimization of the reaction conditions a....
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
-
Ask This Paper. (2008). New one-pot procedure for the synthesis of 2-substituted-benzimidazoles.
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
-
Royal Society of Chemistry. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst.
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
-
Oriental Journal of Chemistry. (2022). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity.
-
Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
-
Organic Syntheses. (n.d.). Benzimidazole.
-
WIPO Patentscope. (2019). METHOD FOR PREPARING BENZIMIDAZOLE DERIVATIVE WITH LOW IMPURITY CONTENT.
-
BenchChem. (2025). Optimizing reaction conditions for N-benzylation of benzimidazoles.
-
National Institutes of Health. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES.
-
ResearchGate. (n.d.). N‐Alkylation of benzimidazole.
-
MDPI. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions.
-
National Institutes of Health. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.
-
ResearchGate. (2015). Synthesis and Characterization of Some New Benzimidazole Derivatives.
-
ResearchGate. (2025). Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes.
-
MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
-
Royal Society of Chemistry. (2018). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation.
-
ACS Omega. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
-
Bentham Science. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
References
- 1. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijpsr.com [ijpsr.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine in different solvents
Technical Support Center: (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound. As a key building block in modern synthetic and medicinal chemistry, the stability of this reagent is paramount to achieving reproducible and reliable experimental outcomes.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical insights and actionable protocols to navigate the stability challenges associated with this compound. We will delve into the causality behind its degradation, offer robust troubleshooting strategies, and provide validated methods for its handling and analysis.
Frequently Asked Questions (FAQs): Stability and Handling
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are oxidation and hydrolysis. The hydrazine moiety is susceptible to oxidation, especially in the presence of air (oxygen), transition metal ions, or other oxidizing agents.[2][3] This can lead to the formation of diimide, azo, or azoxy compounds, and ultimately cleavage of the N-N bond. Hydrolysis, particularly under strongly acidic or basic conditions, can also occur, though the benzimidazole core is generally stable.
Q2: I'm observing a color change in my solvent from colorless to yellow/brown. Is this a sign of degradation?
A2: Yes, a distinct color change, particularly to yellow or brown, is a common visual indicator of degradation. This is often due to the formation of oxidized species and other chromophoric byproducts. If you observe this, it is highly recommended to discard the solution and prepare a fresh batch to ensure the integrity of your experiment.
Q3: How does the choice of solvent impact the stability of this compound?
A3: The solvent plays a critical role.
-
Aprotic Solvents (e.g., THF, Dioxane, Acetonitrile): Generally, these are the preferred choice for storage and reactions as they are less reactive with the hydrazine group. Anhydrous aprotic solvents are ideal for minimizing hydrolysis.[4]
-
Protic Solvents (e.g., Methanol, Ethanol): These can be used for reactions like hydrazone formation, often with success.[5][6] However, long-term stability may be reduced compared to aprotic solvents. The presence of dissolved oxygen can still lead to oxidation.
-
Aqueous Solutions: Stability in water is highly pH-dependent. Hydrazine derivatives are generally more stable under slightly acidic conditions where the lone pair on the nitrogen is protonated, reducing its susceptibility to oxidation.[7][8] Alkaline or neutral aqueous solutions can promote rapid degradation.[7]
Q4: What is the optimal pH for working with this compound in an aqueous or semi-aqueous environment?
A4: To minimize hydrolysis and oxidation, a slightly acidic pH range of 4-6 is generally recommended.[9] Strongly acidic conditions should be avoided as they can catalyze hydrolysis, while neutral to alkaline conditions can accelerate oxidation.[7]
Q5: How should I store the solid compound and its solutions to maximize shelf-life?
A5:
-
Solid Compound: Store the solid in a tightly sealed container, protected from light, in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use anhydrous aprotic solvents and store the solution in a tightly sealed vial with an inert gas headspace, protected from light, and at a low temperature (e.g., 2-8 °C).[9][10]
Q6: I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be related to instability?
A6: Absolutely. The appearance of new, unexpected peaks is a classic sign of degradation. To confirm this, you can perform a forced degradation study (stress testing) on a sample of your compound.[4] By comparing the chromatograms of the stressed samples with your experimental sample, you can often identify which peaks correspond to specific degradation products.
Troubleshooting Guide: Common Experimental Issues
| Issue Observed | Probable Cause Related to Instability | Recommended Solution & Rationale |
| Low or No Yield in Hydrazone Synthesis | Degradation of the this compound starting material before or during the reaction. | 1. Use Fresh Reagent: Prepare a fresh solution of the hydrazine immediately before use. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation.[10] 3. Solvent Choice: Use an anhydrous solvent to prevent hydrolysis. If using an alcohol, ensure it is deoxygenated. |
| Inconsistent Results Between Batches | The stock solution of the hydrazine is degrading over time, leading to a lower effective concentration in later experiments. | 1. Prepare Fresh Solutions: Do not use stock solutions that have been stored for extended periods. 2. Stability Check: If a stock solution must be used, perform a quick purity check (e.g., TLC or HPLC) before each use to confirm its integrity. |
| Formation of Insoluble Material/Precipitate | Formation of insoluble degradation products or byproducts like azines (R₂C=N-N=CR₂).[9] | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent relative to the carbonyl compound to minimize azine formation.[9] 2. Slow Addition: Add the carbonyl compound slowly to the hydrazine solution to maintain a relative excess of hydrazine throughout the addition.[9] |
| Complex NMR Spectrum with Unassignable Peaks | The sample has partially degraded, resulting in a mixture of the starting material and various byproducts. | 1. Re-purify Material: Purify the starting material again before use. 2. Analyze Immediately: Prepare the NMR sample in a deuterated anhydrous aprotic solvent (e.g., DMSO-d₆, CDCl₃) and acquire the spectrum immediately. |
Validated Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is essential for identifying potential degradation products and establishing a stability-indicating analytical method.
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Aliquot for Stress Conditions: Divide the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Degradation: Heat at 60-80 °C.
-
Photolytic Degradation: Expose to UV light (e.g., 254 nm).
-
Control: Keep one vial under normal laboratory conditions.
-
-
Incubation: Allow the reactions to proceed for a defined period (e.g., 24-48 hours), periodically sampling to monitor the extent of degradation (aim for 5-20% degradation).
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.
-
Analysis: Analyze all samples, including the control, using a suitable analytical method like HPLC-UV/MS.
References
- 1. This compound | 7022-37-9 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Technical Support Center: Catalyst Selection for Efficient Benzimidazole Synthesis
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, clean benzimidazole synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis of benzimidazoles, particularly through the widely used condensation of o-phenylenediamines with aldehydes.
Q1: My benzimidazole synthesis is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields are a frequent challenge and can stem from several sources. A systematic evaluation is key to pinpointing the issue.
-
Reagent Quality: The purity of your starting materials is paramount. o-Phenylenediamine is particularly susceptible to air oxidation, which can result in darker products and diminished yields. Impurities in the aldehyde can also inhibit the reaction.
-
Expert Insight: Always use freshly purified starting materials. If your o-phenylenediamine has darkened, consider purifying it by recrystallization or by treating an aqueous solution with a reducing agent like sodium dithionite followed by activated carbon treatment.[1]
-
-
Catalyst Choice and Activity: The catalyst is the engine of your reaction. An inappropriate or inactive catalyst is a common cause of low conversion.
-
Expert Insight: The choice between a Lewis acid (e.g., Er(OTf)₃, ZrCl₄) and a Brønsted acid (e.g., p-TsOH, H₂SO₄@HTC(II)) depends on your substrate and desired conditions.[2][3] Lewis acids are excellent at activating the aldehyde's carbonyl group, making it more electrophilic.[2][3] Brønsted acids protonate the carbonyl, also increasing its reactivity. For sensitive substrates, milder catalysts like supported gold nanoparticles or engineered basic catalysts like MgO@DFNS might be necessary.[4][5]
-
-
Reaction Conditions:
-
Solvent: The solvent plays a crucial role in reactant solubility and catalyst activity. Polar solvents like methanol and ethanol have been shown to be highly effective for many catalytic systems, leading to higher yields.[6][7]
-
Temperature: While some modern protocols work at room temperature, many reactions require heating to proceed at an optimal rate.[5][8] However, excessive heat can lead to side product formation.
-
Atmosphere: For oxidative cyclization, the presence of an oxidant (often air) is necessary. In some cases, a controlled atmosphere (e.g., pure O₂) might be beneficial, while in others, an inert atmosphere might be required to prevent starting material degradation.
-
Q2: I am observing the formation of a significant side product. How can I improve the selectivity for my desired 2-substituted benzimidazole?
A2: A common side product in the reaction between o-phenylenediamine and aldehydes is the 1,2-disubstituted benzimidazole.[2] This occurs when a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole.
-
Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of the o-phenylenediamine (e.g., 1.1 equivalents) can favor the formation of the monosubstituted product. Conversely, using a 2:1 ratio of aldehyde to diamine will favor the disubstituted product.[2]
-
Catalyst Selection: The choice of catalyst can strongly influence selectivity. For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes has been shown to selectively produce 1,2-disubstituted benzimidazoles.[2] In contrast, protocols designed for 2-substituted benzimidazoles often use catalysts that are less prone to promoting N-alkylation.
-
Reaction Temperature and Time: Lowering the reaction temperature and reducing the reaction time once the initial product is formed can minimize the subsequent N-alkylation reaction.
Q3: How do I choose the right catalyst for my specific substrates?
A3: Catalyst selection is a critical decision that depends on the electronic properties of your o-phenylenediamine and aldehyde, as well as practical considerations like desired reaction conditions and catalyst cost/recyclability.
-
For Electron-Rich Aldehydes: These substrates are generally more reactive. Milder catalysts can be employed. Lewis acids like Er(OTf)₃ are particularly effective as they coordinate well with the electron-rich carbonyl oxygen.[2]
-
For Electron-Poor Aldehydes: These substrates are less reactive and may require more forcing conditions or a more active catalyst. Strong Brønsted acids or highly active heterogeneous catalysts might be necessary.
-
For Acid-Sensitive Functional Groups: If your substrates contain acid-labile groups, traditional strong acid catalysts should be avoided. In these cases, neutral or basic catalysts, such as supported gold nanoparticles or MgO@DFNS, are excellent choices.[4][5]
-
For Green Chemistry and Recyclability: Heterogeneous catalysts (e.g., nanoparticles on a solid support, ionic liquid gels) are advantageous as they can be easily recovered by filtration and reused, reducing waste and cost.[3][5][9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during benzimidazole synthesis.
| Symptom | Potential Cause(s) | Suggested Troubleshooting Steps & Self-Validating Protocols |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may be old, hydrated, or poisoned. 2. Poor Reagent Quality: o-Phenylenediamine may be oxidized. 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time. 4. Insufficient Oxidation: The final aromatization step may not be occurring. | 1. Catalyst Validation: a. Run a control reaction with a known, reliable substrate/catalyst combination to confirm your general procedure is sound. b. For Lewis acids, ensure they are anhydrous. c. For heterogeneous catalysts, try a fresh batch or regenerate the used one according to the literature procedure. 2. Reagent Purity Check: a. Use freshly purified o-phenylenediamine.[1] b. Confirm the purity of the aldehyde via NMR or GC-MS. 3. Condition Optimization: a. Perform a solvent screen (e.g., Methanol, Ethanol, Acetonitrile, DMF).[6][7] b. Systematically vary the temperature (e.g., room temperature, 50 °C, 80 °C) and monitor the reaction by TLC. 4. Oxidant Check: a. Ensure the reaction is open to the air if it's the intended oxidant. b. Consider adding a mild oxidant like H₂O₂ or DDQ if the reaction stalls at the benzimidazoline intermediate.[10][11] |
| Formation of Multiple Products (Low Selectivity) | 1. Incorrect Stoichiometry: An excess of aldehyde can lead to 1,2-disubstituted products.[2] 2. Reaction Too Vigorous: High temperatures can promote side reactions. 3. Inappropriate Catalyst: The catalyst may be promoting N-alkylation. | 1. Stoichiometry Control: a. Accurately measure your reactants. Use a 1:1 or a slight excess of the diamine for 2-substituted products. 2. Temperature and Time Optimization: a. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. b. Monitor the reaction closely and stop it once the desired product is the major component. 3. Catalyst Screening: a. If 1,2-disubstitution is the issue, try a catalyst known to favor 2-substitution (e.g., some heterogeneous catalysts or specific Brønsted acids under controlled conditions). |
| Dark-Colored Product or Reaction Mixture | 1. Oxidation of o-Phenylenediamine: This is a very common issue. 2. Decomposition of Aldehyde: Some aldehydes are unstable under acidic or thermal conditions. | 1. Use High-Purity Diamine: a. Purify the o-phenylenediamine immediately before use. b. Using the dihydrochloride salt of o-phenylenediamine can sometimes mitigate color impurity issues. 2. Milder Conditions: a. Lower the reaction temperature. b. Choose a milder catalyst that can function at lower temperatures. |
| Difficulty in Product Purification | 1. Catalyst Residue: Homogeneous catalysts can be difficult to remove. 2. Similar Polarity of Product and Byproducts: Makes chromatographic separation challenging. | 1. Switch to a Heterogeneous Catalyst: a. Use a catalyst supported on silica, nanoparticles, or a polymer.[3][5] These can be easily filtered off. 2. Optimize for Cleaner Reaction: a. Re-optimize the reaction conditions (as above) to minimize byproduct formation, which simplifies purification. 3. Recrystallization: a. Attempt to purify the crude product by recrystallization from a suitable solvent system to avoid chromatography. |
Catalyst Selection and Reaction Mechanism
The most common pathway for benzimidazole synthesis from o-phenylenediamines and aldehydes involves three key steps:
-
Condensation: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to form a Schiff base (imine).
-
Cyclization: The second amino group then attacks the imine carbon intramolecularly to form the five-membered benzimidazoline ring.
-
Aromatization: The benzimidazoline intermediate is then oxidized to the stable aromatic benzimidazole. This oxidation can be effected by an external oxidant or often simply by atmospheric oxygen.
The role of the catalyst is primarily to accelerate the initial condensation step by activating the aldehyde.
Caption: General mechanism of acid-catalyzed benzimidazole synthesis.
Comparative Analysis of Common Catalyst Types
| Catalyst Type | Examples | Mechanism of Action | Advantages | Disadvantages | Best For... |
| Brønsted Acids | p-TsOH, H₂SO₄, HCl, [PVP-SO₃H]HSO₄[3][8] | Protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity. | Inexpensive, readily available, highly effective. | Can be corrosive, difficult to remove (if homogeneous), may not be suitable for acid-sensitive substrates. | Robust, simple syntheses where substrate sensitivity is not a concern. |
| Lewis Acids | Er(OTf)₃, ZrCl₄, LaCl₃, BF₃·Et₂O[2][12][13] | Coordinates to the carbonyl oxygen, withdrawing electron density and activating the carbonyl group. | High catalytic activity, can offer unique selectivity.[2] | Often require anhydrous conditions, can be expensive, potential for metal contamination in the product. | Promoting reactions with less reactive substrates and controlling selectivity (e.g., 1,2-disubstitution). |
| Heterogeneous Catalysts | Au/TiO₂, MgO@DFNS, Nano-Fe₂O₃[3][4][5] | Provide active sites on a solid support for reactant activation. Can be acidic, basic, or metallic. | Easily recoverable and recyclable, environmentally friendly ("green"), often milder reaction conditions. | Can be more expensive to prepare initially, may have lower activity than homogeneous counterparts, potential for leaching. | Large-scale synthesis, green chemistry applications, and reactions with sensitive functional groups. |
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzimidazoles using a Heterogeneous Catalyst (MgO@DFNS)
This protocol is adapted from a green chemistry approach and is advantageous due to its mild conditions and recyclable catalyst.[5]
Materials:
-
o-phenylenediamine (OPDA)
-
Substituted benzaldehyde
-
10 wt% MgO@DFNS catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), the desired benzaldehyde (1.2 mmol), and the 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.
-
Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation:
-
Control Experiment: Run the reaction without the MgO@DFNS catalyst. A significantly lower conversion rate will validate the catalytic activity.[5]
-
Catalyst Recycling: After the first run, recover, wash, and dry the catalyst. Reuse it in a subsequent reaction. A consistent yield across several cycles will validate the catalyst's stability and recyclability.
Protocol 2: Selective Synthesis of 1,2-Disubstituted Benzimidazoles using a Lewis Acid Catalyst (Er(OTf)₃)
This protocol is adapted for the selective synthesis of 1,2-disubstituted products, particularly with electron-rich aldehydes.[2]
Materials:
-
o-phenylenediamine
-
Substituted benzaldehyde (electron-rich)
-
Erbium(III) trifluoromethanesulfonate (Er(OTf)₃)
-
Water
Procedure:
-
In a flask, combine o-phenylenediamine (1.0 mmol) and the benzaldehyde (2.0 mmol) in water.
-
Add Er(OTf)₃ (10 mol%).
-
Heat the mixture to 80 °C with vigorous stirring. Alternatively, microwave irradiation can be used for faster reaction times.[14]
-
Monitor the reaction by TLC. The reaction is often complete within 15-30 minutes.
-
After cooling to room temperature, the product often precipitates. If not, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validation:
-
Control Experiment: Run the reaction under the same conditions but without the Er(OTf)₃ catalyst. This will likely result in a mixture of 2-substituted and 1,2-disubstituted products, demonstrating the selectivity-enhancing role of the Lewis acid.[2]
Logical Workflow for Troubleshooting Low Yields
Caption: A step-by-step decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. A Mild and Simple One‐pot Synthesis of 2‐Substituted Benzimidazole Derivatives Using DDQ as an Efficient Oxidant at Room Temperature | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
addressing selectivity issues in 1,2-disubstituted benzimidazole synthesis
Welcome to the technical support center for the synthesis of 1,2-disubstituted benzimidazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning selectivity.
Troubleshooting Guide: Addressing Selectivity and Yield Issues
This section provides solutions to specific problems you may encounter during the synthesis of 1,2-disubstituted benzimidazoles.
Question 1: My reaction is producing a mixture of the desired 1,2-disubstituted benzimidazole and the 2-substituted side product. How can I improve selectivity for the 1,2-disubstituted product?
Answer:
This is a classic selectivity challenge in benzimidazole synthesis, particularly when using the direct condensation of o-phenylenediamines with excess aldehydes.[1] The formation of the 2-substituted benzimidazole competes with the desired 1,2-disubstituted product. Here’s a systematic approach to troubleshooting this issue:
Underlying Cause: The competitive reaction arises from the initial formation of a Schiff base, which can either cyclize after reaction with a second aldehyde molecule (leading to the 1,2-disubstituted product) or undergo oxidative cyclization directly (leading to the 2-substituted product).[1]
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. While a direct condensation approach uses an excess of aldehyde, this can be difficult to control. Consider a stepwise approach where the N-substituted o-phenylenediamine is synthesized first, followed by cyclization with the aldehyde or carboxylic acid.
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway.
-
Acid Catalysis: Using solid-supported protic acids like HClO₄–SiO₂ has been shown to be highly selective for the synthesis of 1,2-disubstituted benzimidazoles.[1]
-
Biocompatible Catalysts: Lactic acid has been used as a biocompatible medium and catalyst for the chemoselective synthesis of 1,2-disubstituted benzimidazoles.[1]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can impact reactant solubility and reaction rates. Aprotic polar solvents like DMF or acetonitrile are often good choices.[2]
-
Temperature: While some reactions require heat, running the reaction at room temperature with an appropriate catalyst can sometimes favor the desired product.[1]
-
Experimental Protocol Example (HClO₄–SiO₂ Catalysis): [1]
-
To a solution of o-phenylenediamine (1 mmol) and aldehyde (2.2 mmol) in ethanol (10 mL), add HClO₄–SiO₂ (0.1 g).
-
Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).
-
Upon completion, filter the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing poor regioselectivity in the N-alkylation of my unsymmetrically substituted benzimidazole, resulting in a mixture of N1 and N3 isomers. How can I control the regioselectivity?
Answer:
Achieving regioselectivity in the N-alkylation of unsymmetrical benzimidazoles is a common hurdle. The formation of N1 and N3 isomers is governed by a combination of steric and electronic factors, as well as reaction conditions.[2][3]
Controlling Factors:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or the alkylating agent will generally direct alkylation to the less sterically hindered nitrogen atom.[2] Conversely, specialized methods have been developed to obtain the more sterically hindered isomer.[4][5]
-
Electronic Effects: The electronic nature of substituents on the benzimidazole ring influences the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can deactivate the proximal nitrogen, favoring alkylation at the more distant nitrogen.[3]
-
Reaction Conditions:
-
Base and Solvent: The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like THF or DMF can favor N1 alkylation for certain substrates.[2][5] It is often necessary to screen different base/solvent combinations.
-
Thermodynamic vs. Kinetic Control: In some cases, one regioisomer may be the kinetic product while the other is the thermodynamic product. Reaction conditions can be adjusted to favor one over the other. For example, equilibration processes can be used to favor the more stable N-1 substituted product.[6][7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Question 3: My benzimidazole synthesis is resulting in a low yield. What are the potential causes and how can I address them?
Answer:
Low yields are a frequent issue in organic synthesis. A systematic evaluation of your experimental setup can help identify and resolve the problem.[8]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Reagent Quality | Ensure the purity of your starting materials, especially the o-phenylenediamine, as impurities can interfere with the reaction.[8] Consider recrystallization or purification of starting materials if their quality is questionable.[9][10] |
| Suboptimal Reaction Conditions | Temperature: If the reaction is sluggish at room temperature, consider increasing the temperature. Refluxing in a suitable solvent is a common practice.[2] Reaction Time: Monitor the reaction progress using TLC or HPLC to ensure it has run to completion.[2] |
| Inappropriate Solvent | The solvent should fully dissolve the reactants. Aprotic polar solvents like DMF or acetonitrile are generally effective. In some cases, solvent-free conditions or the use of phase-transfer catalysts can improve yields.[2][11] |
| Inefficient Catalyst | If using a catalyst, ensure it is active and used in the correct loading. Consider screening different catalysts, as some may be more effective for your specific substrates.[12][13] |
| Product Degradation | Benzimidazoles can be sensitive to harsh acidic or basic conditions. Ensure that the workup procedure is appropriate and does not lead to product degradation. |
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of 1,2-disubstituted benzimidazoles.
Question 1: What are the primary classical methods for synthesizing the benzimidazole core, and what are their limitations?
Answer:
The two most prominent classical methods are the Phillips-Ladenburg and Weidenhagen reactions.[13][14][15]
-
Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., acid chloride, ester).[14][16] The reaction is typically carried out at high temperatures, sometimes under acidic conditions.[14]
-
Weidenhagen Synthesis: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone, often in the presence of an oxidizing agent.[13]
Caption: Comparison of Phillips-Ladenburg and Weidenhagen syntheses.
Question 2: What are the advantages of using modern synthetic methods like microwave-assisted synthesis for preparing 1,2-disubstituted benzimidazoles?
Answer:
Modern synthetic methods offer significant advantages over classical approaches, primarily in terms of efficiency, yield, and environmental impact.[11][17]
-
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. For the synthesis of 1,2-disubstituted benzimidazoles, microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields with high selectivity.[11] Many microwave-assisted protocols are also performed under solvent-free conditions, which aligns with the principles of green chemistry.[11][17]
Advantages of Microwave-Assisted Synthesis: [11]
| Feature | Advantage |
| Rapid Heating | Significantly reduced reaction times. |
| High Yields | Often provides higher yields compared to conventional heating. |
| High Selectivity | Can improve selectivity for the desired product. |
| Solvent-Free Conditions | Environmentally friendly and simplifies purification. |
Question 3: How can orthogonal protecting group strategies be applied to control regioselectivity in complex benzimidazole synthesis?
Answer:
Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group in the presence of others.[18][19] This strategy is invaluable for the regioselective synthesis of complex molecules, including substituted benzimidazoles.
Application in Benzimidazole Synthesis:
In the context of 1,2-disubstituted benzimidazoles, an orthogonal protecting group strategy can be employed to differentiate the two nitrogen atoms of the imidazole ring.
Illustrative Workflow:
-
Selective Protection: Start with a symmetrically substituted o-phenylenediamine to avoid initial regioselectivity issues. After forming the benzimidazole core, one of the nitrogen atoms can be selectively protected.
-
First Substitution: The unprotected nitrogen can then be alkylated or arylated.
-
Deprotection: The protecting group on the other nitrogen is selectively removed under orthogonal conditions.
-
Second Substitution: The newly deprotected nitrogen can then be functionalized with a different group.
This stepwise approach, enabled by an orthogonal protection strategy, provides precise control over the substitution pattern, ensuring the desired 1,2-disubstituted benzimidazole is synthesized without isomeric impurities.[18]
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. mdpi.com [mdpi.com]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 17. benthamdirect.com [benthamdirect.com]
- 18. jocpr.com [jocpr.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of Hydrazine Hydrate
Welcome to the Technical Support Center for the purification of hydrazine hydrate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity hydrazine hydrate for their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of hydrazine hydrate.
Q1: What are the typical impurities in commercial-grade hydrazine hydrate, and why are they a concern?
A1: Commercial hydrazine hydrate, particularly that produced via the ketazine process, contains a variety of impurities that can interfere with sensitive applications. These are broadly categorized as:
-
Total Organic Carbon (TOC): This is a collective measure of all carbon-containing organic compounds. Specific examples include alcohols, ketones, amines, amides, oximes, and heterocyclic compounds like pyrazines and pyrazoles.[1][2] These impurities can lead to side reactions, catalyst poisoning, or inaccurate analytical results. For pharmaceutical applications, controlling these impurities is critical for drug safety and efficacy.
-
Dissolved Inorganic Salts: Depending on the manufacturing process, inorganic salts such as chlorides can be present.[3] These can affect the ionic strength of solutions and may be detrimental in electrochemical or certain catalytic applications.
-
Water: Hydrazine hydrate itself is an aqueous solution. However, for applications requiring anhydrous or highly concentrated hydrazine, water is considered an impurity that must be removed. Hydrazine and water form an azeotrope, making complete removal by simple distillation challenging.[4]
Q2: I need to increase the concentration of my hydrazine hydrate solution. What is the best laboratory-scale method?
A2: For concentrating hydrazine hydrate, simple distillation is often the first step. However, due to the formation of a water-hydrazine azeotrope at approximately 69% hydrazine by weight, you cannot exceed this concentration by simple distillation alone.[5] To achieve higher concentrations, you have two primary options:
-
Azeotropic Distillation: This is a highly effective method. By introducing an entraining agent such as xylene or aniline, you can form a new, lower-boiling azeotrope with water, which is then selectively removed.[4][6] This breaks the original hydrazine-water azeotrope and allows for the recovery of concentrated hydrazine hydrate.
-
Dehydration with a Strong Base: For preparing anhydrous hydrazine, refluxing hydrazine hydrate with a strong base like sodium hydroxide or potassium hydroxide followed by distillation is a common laboratory method.[7] The base binds the water, allowing the anhydrous hydrazine to be distilled off. Caution: This procedure carries a significant risk of explosion, especially if air is present in the distillation apparatus.[7] It should only be performed by experienced personnel with appropriate safety measures in place.
Q3: What are the critical safety precautions I must take when purifying hydrazine hydrate?
A3: Hydrazine and its hydrate are hazardous materials, and strict safety protocols are non-negotiable.[8][9] Key safety considerations include:
-
Toxicity and Corrosivity: Hydrazine hydrate is toxic, a suspected carcinogen, and corrosive.[8][10][11] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Flammability and Explosivity: Hydrazine is flammable and can be explosive, especially in its anhydrous form or during distillation in the presence of air.[7][8] Distillations should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with oxidizing agents and certain metals that can catalyze its decomposition.[9]
-
Material Compatibility: Hydrazine hydrate can attack glass, especially at high temperatures in the presence of strong bases.[6][12] While glass apparatus is commonly used for laboratory distillations, for repeated or large-scale work, or when using molten hydroxides, specialized equipment like copper or silver retorts may be necessary to prevent etching and potential apparatus failure.[6][12]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification process.
Guide 1: Distillation-Based Purification
Problem: Low yield of purified hydrazine hydrate after fractional distillation.
| Potential Cause | Explanation | Recommended Solution |
| Azeotrope Formation | You may have reached the hydrazine-water azeotropic point, preventing further separation. | For higher concentrations, switch to azeotropic distillation with an entraining agent like xylene.[6][13] |
| Inefficient Fractionating Column | The column may not have enough theoretical plates to effectively separate the components. | Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column). Ensure proper insulation of the column to maintain the temperature gradient. |
| Distillation Rate Too High | A high distillation rate can lead to incomplete separation and carryover of impurities. | Reduce the heating rate to ensure a slow and steady distillation, allowing for proper equilibration in the column. |
| Leaks in the Apparatus | Leaks will result in the loss of product vapor. | Carefully check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary and compatible. |
Problem: The purified hydrazine hydrate still contains significant organic impurities (high TOC).
| Potential Cause | Explanation | Recommended Solution |
| Co-distillation of Impurities | Some organic impurities may have boiling points close to that of hydrazine hydrate, making separation by simple distillation difficult. | Consider salt-assisted distillation. Adding salts like sodium chloride or dihydrazinium sulfate can alter the vapor pressures of the components, allowing for more effective separation of TOC constituents with water.[1][2] |
| Thermal Decomposition | Overheating during distillation can cause the decomposition of hydrazine hydrate or impurities, potentially forming new, volatile impurities. | Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[3][14] |
| Contaminated Glassware | Residual organic material in the distillation apparatus can contaminate the product. | Ensure all glassware is scrupulously cleaned before use. A final rinse with a high-purity solvent followed by oven-drying is recommended. |
Guide 2: Purity Analysis
Problem: Inconsistent or non-reproducible results when determining the purity of hydrazine hydrate by titration.
| Potential Cause | Explanation | Recommended Solution |
| Air Oxidation of Hydrazine | Hydrazine is susceptible to oxidation by atmospheric oxygen, which will lower its apparent concentration. | The titrant solution and the analyte solution should be prepared with de-oxygenated water. During the titration, minimize exposure to air. |
| Incorrect Endpoint Determination | The color change at the endpoint of the titration can be subtle and easily overshot. | Use a suitable indicator and ensure you are familiar with the expected color change. For titrations with potassium iodate, the disappearance of the iodine color in an organic layer (like carbon tetrachloride or chloroform) provides a sharp endpoint.[15][16] |
| Standardization of Titrant | The concentration of the titrant solution may not be accurately known. | Always standardize your titrant against a primary standard before use. |
| Interfering Impurities | Other reducing or basic impurities in the sample can react with the titrant, leading to inaccurate results. | If interfering impurities are suspected, consider using a more specific analytical method, such as HPLC with derivatization, for purity assessment.[17][18] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Salt-Assisted Distillation for TOC Removal
This protocol is based on the principle of altering the vapor-liquid equilibrium to facilitate the removal of organic impurities.[1][2]
Objective: To reduce the Total Organic Carbon (TOC) content in an aqueous solution of hydrazine hydrate.
Materials:
-
Aqueous hydrazine hydrate (e.g., 60% w/w) with known TOC content
-
Anhydrous sodium chloride (or another suitable salt like dihydrazinium sulfate)
-
Distillation apparatus with a fractionating column
-
Heating mantle and magnetic stirrer
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
Preparation: Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Charging the Flask: To a round-bottom flask, add the impure aqueous hydrazine hydrate solution.
-
Salt Addition: Add a suitable salt to the flask. The amount of salt will depend on the specific salt and the desired separation efficiency. A good starting point is to create a concentrated salt solution in the distillation bottoms.
-
First Distillation (Concentration-Distillation):
-
Heat the mixture. The majority of the TOC constituents will distill off with the water at the beginning of the distillation.[1]
-
Collect this initial distillate, which will be rich in water and organic impurities, and low in hydrazine.
-
The bottom product will be a concentrated solution of hydrazine hydrate with the dissolved salt.
-
-
Second Distillation (Hydrazine Hydrate Purification):
-
Transfer the bottom product from the first distillation to a clean distillation flask.
-
Perform a second distillation, preferably under reduced pressure (e.g., 70 torr), to separate the purified hydrazine hydrate from the salt solution.[1]
-
Collect the purified hydrazine hydrate as the top product. The salt solution remains as the bottom product and can potentially be recycled.[1][2]
-
-
Analysis: Analyze the TOC content of the final product to determine the purification efficiency.
Workflow for Method Selection
The choice of purification method depends on the initial purity of the hydrazine hydrate and the desired final purity. The following diagram illustrates a decision-making workflow.
References
- 1. US4963232A - Process for producing a purified hydrazine hydrate - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. CN1036576C - A process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 4. US2773814A - Dehydration of hydrazine by azeotropic distillation with aniline - Google Patents [patents.google.com]
- 5. Hydrazine hydrate - IRO Water Treatment [irowater.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nj.gov [nj.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. Sciencemadness Discussion Board - Distillation of Hydrazine Hydrate in Glass Apparatus - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. DE4329599C1 - Process for removing impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 15. scribd.com [scribd.com]
- 16. bhel.com [bhel.com]
- 17. benchchem.com [benchchem.com]
- 18. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
A Comparative Guide to the Synthesis of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine for Researchers and Drug Development Professionals
This technical guide delves into the primary synthetic pathways for (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine, offering a comparative analysis supported by experimental data. We will explore two principal routes: the sequential synthesis involving the formation of the hydrazine moiety followed by N-methylation (Route A), and a more direct approach starting from an N-methylated benzimidazole precursor (Route B). Each method's causality, experimental protocols, and validation data are critically examined to provide researchers with the necessary insights for informed decision-making in their synthetic endeavors.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from two distinct strategic directions, each with its own set of advantages and challenges. The choice of route will often depend on the availability of starting materials, desired purity, and scalability of the process.
Route A: Sequential Synthesis via N-Methylation
This pathway involves the initial synthesis of the parent compound, 2-hydrazinyl-1H-benzimidazole, followed by a subsequent N-methylation step to introduce the methyl group at the 1-position of the benzimidazole ring.
Step 1: Synthesis of 2-Hydrazinyl-1H-benzimidazole
The most common and well-documented method for the synthesis of 2-hydrazinyl-1H-benzimidazole proceeds from 1H-benzimidazole-2-sulfonic acid. This intermediate is typically prepared by the oxidation of the more readily available 1H-benzimidazole-2-thiol.
The conversion of the sulfonic acid to the hydrazine is a nucleophilic substitution reaction where hydrazine hydrate acts as the nucleophile, displacing the sulfonate group. This reaction is generally high-yielding.
Experimental Protocol: Synthesis of 2-Hydrazinyl-1H-benzimidazole
-
A solution of 1H-benzimidazolyl-2-sulfonic acid (0.0176 mol) is refluxed with an excess of 99% hydrazine hydrate (0.53 mol, 26 ml) for 3 hours.[1][2]
-
After cooling the reaction mixture in an ice bath, the product crystallizes.[2]
-
The crystalline solid is filtered off and washed with cold water to yield 2-hydrazinyl-1H-benzimidazole.[2]
A reported yield for this procedure is 76%.[2]
Step 2: N-Methylation of 2-Hydrazinyl-1H-benzimidazole
The introduction of the methyl group onto the benzimidazole nitrogen is typically achieved using an alkylating agent such as methyl iodide in the presence of a base. The base is crucial for deprotonating the benzimidazole nitrogen, thereby increasing its nucleophilicity.
Experimental Protocol: N-Methylation of Benzimidazole
-
To a dry round-bottom flask, add the substituted benzimidazole (1.0 eq) and a suitable anhydrous solvent (e.g., acetone or DMF).
-
Add a base, such as potassium carbonate (1.5 eq), to the suspension.
-
While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography.
Causality and Trustworthiness: The success of this step hinges on the regioselectivity of the methylation. In unsymmetrically substituted benzimidazoles, a mixture of N1 and N3 isomers can be formed. For 2-hydrazinyl-1H-benzimidazole, while the N1 and N3 positions are equivalent in the parent molecule, the presence of the hydrazine group could potentially influence the site of methylation. However, for the target molecule, methylation at either nitrogen of the imidazole ring would lead to the same product. A potential side reaction to be mindful of is the methylation of the hydrazine group itself, which can be minimized by careful control of reaction conditions.
Route B: Direct Synthesis from an N-Methylated Precursor
This more convergent approach involves the synthesis of a benzimidazole derivative that already contains the N-methyl group, followed by the introduction of the hydrazine moiety. A common precursor for this route is 2-chloro-1-methyl-1H-benzimidazole.
Step 1: Synthesis of 2-Chloro-1-methyl-1H-benzimidazole
This key intermediate can be synthesized from N-methyl-o-phenylenediamine and cyanogen bromide or, more commonly, through the chlorination of 1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Step 2: Hydrazinolysis of 2-Chloro-1-methyl-1H-benzimidazole
The final step in this route is a nucleophilic aromatic substitution reaction where hydrazine hydrate displaces the chloride at the 2-position of the benzimidazole ring.
Experimental Protocol: Reaction of 2-Chloromethyl-1H-benzimidazole with Amines
-
Dissolve 2-chloro-1-methyl-1H-benzimidazole (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add an excess of hydrazine hydrate (e.g., 3-5 eq).
-
The reaction mixture is typically heated to reflux and monitored by TLC.
-
Upon completion, the reaction is cooled, and the product is isolated by pouring the mixture into water and filtering the resulting precipitate.
-
The crude product can be purified by recrystallization or column chromatography.
Causality and Trustworthiness: This route is often more efficient as it builds the desired substitution pattern early in the synthesis. The reactivity of the 2-chloro-1-methyl-1H-benzimidazole towards nucleophilic substitution by hydrazine is expected to be high, leading to good yields of the target compound. The workup is generally straightforward, involving precipitation and filtration.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Post-Hydrazinylation N-Methylation | Route B: Direct Hydrazinylation of N-Methylated Precursor |
| Overall Yield | Potentially lower due to an additional step. The yield of the first step is reported as 76%.[2] The yield of the methylation step can vary. | Potentially higher due to a more convergent approach. |
| Purity | May require careful purification to separate from any unreacted starting material and potential side-products from the methylation step. | Purification is generally straightforward, often involving simple precipitation and filtration. |
| Scalability | The multi-step nature may present challenges for large-scale synthesis. | More amenable to scale-up due to fewer synthetic steps. |
| Starting Materials | Requires 1H-benzimidazole-2-thiol or 1H-benzimidazole-2-sulfonic acid. | Requires an N-methylated o-phenylenediamine or 1-methyl-1H-benzo[d]imidazol-2(3H)-one. |
| Key Challenges | Potential for side reactions during methylation (e.g., methylation of the hydrazine group). Regioselectivity can be a concern for more complex benzimidazoles. | The synthesis of the 2-chloro-1-methyl-1H-benzimidazole precursor may require harsh reagents. |
Validation and Characterization Data
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl group (a singlet around 3.5-4.0 ppm), the aromatic protons of the benzimidazole ring, and the protons of the hydrazine group.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₈H₁₀N₄, MW: 162.19 g/mol ).[5]
-
Infrared (IR) Spectroscopy: Characteristic N-H stretching vibrations for the hydrazine and benzimidazole moieties would be expected.
Conclusion and Recommendations
Both Route A and Route B represent viable pathways for the synthesis of this compound.
-
Route A is a well-established method for the synthesis of the parent 2-hydrazinyl-1H-benzimidazole, and the subsequent N-methylation is a standard transformation. This route may be preferable if the unmethylated analog is also of interest or if the starting materials are more readily available.
-
Route B offers a more convergent and potentially higher-yielding approach. This route is likely the more efficient choice for the dedicated synthesis of the N-methylated target compound, provided that the 2-chloro-1-methyl-1H-benzimidazole precursor is accessible.
For researchers in a drug development setting, the choice between these routes will likely be dictated by factors such as the scale of the synthesis, the cost and availability of starting materials, and the desired purity profile of the final compound. It is recommended that small-scale trial reactions of both routes be conducted to determine the optimal method for a specific laboratory setting and application.
References
A Comparative Guide to the Biological Activities of Benzimidazole-Hydrazine Analogs
In the landscape of medicinal chemistry, the fusion of privileged scaffolds to create novel molecular entities with enhanced biological profiles is a cornerstone of drug discovery. This guide provides a comprehensive comparative analysis of benzimidazole-hydrazine analogs, a class of compounds that has garnered significant attention for its broad spectrum of biological activities. By integrating the structural features of the benzimidazole nucleus, a key component in various clinically used drugs, with the versatile hydrazone moiety, researchers have unlocked a plethora of therapeutic possibilities.
This document, intended for researchers, scientists, and drug development professionals, will delve into the antimicrobial, anticancer, and antioxidant activities of these analogs. We will explore the causality behind experimental designs, present comparative data to elucidate structure-activity relationships (SAR), and provide detailed, field-proven protocols for the evaluation of these biological activities.
The Architectural Blueprint: Synthesis of Benzimidazole-Hydrazine Analogs
The general synthetic strategy for producing benzimidazole-hydrazine analogs is a multi-step process that offers the flexibility to introduce a wide array of substituents, thereby enabling the fine-tuning of their biological activities. The core of this synthesis involves the construction of the benzimidazole ring, followed by the introduction of the hydrazine or hydrazone functionality.
A common pathway commences with the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative to form the benzimidazole ring. This is often followed by a reaction to introduce a side chain at the N-1 or C-2 position, which is then converted to a hydrazide. Finally, condensation of the hydrazide with various aldehydes or ketones yields the target benzimidazole-hydrazine analogs.[1][2]
Below is a generalized workflow for the synthesis of these promising compounds.
Caption: Generalized synthetic workflow for benzimidazole-hydrazine analogs.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Benzimidazole-hydrazine analogs have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[3][4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
The antimicrobial efficacy of these analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Activity of Benzimidazole-Hydrazine Analogs
| Compound/Analog | Target Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole-hydrazone derivative 1 | Salmonella typhimurium | 6.25 | [4] |
| Benzimidazole-hydrazone derivative 2 | Salmonella typhimurium | 12.5 | [4] |
| Benzimidazole-hydrazone derivative | Enterococcus faecalis | 1.96 - 7.82 | [4] |
| Hydrazone of 5-chlorosalicylaldehyde | Bacillus subtilis | 6.25 | [4] |
| Hydrazone of 5-chlorosalicylaldehyde | Klebsiella pneumoniae | 6.25 | [4] |
| Fused Benzimidazole Derivative 21a | Escherichia coli | > Gentamycin | [5] |
| Fused Benzimidazole Derivative 21a | Bacillus subtilis | Comparable to Gentamycin | [5] |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of benzimidazole-hydrazine analogs is significantly influenced by the nature and position of substituents on both the benzimidazole and the aryl hydrazone moieties.[6][7][8][9]
-
Electron-withdrawing groups on the aryl ring of the hydrazone moiety, such as nitro or halogen groups, have been shown to enhance antibacterial activity.
-
The presence of a chlorine atom at the 5- or 6-position of the benzimidazole ring is often associated with increased antimicrobial potency.
-
Substitution at the C-2 position of the benzimidazole ring with hydrazide derivatives has been found to result in broad-spectrum antibacterial and antifungal activity.[6]
Anticancer Activity: Targeting the Proliferation of Malignant Cells
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Benzimidazole-hydrazine analogs have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[10][11] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell cycle progression, induction of apoptosis, and disruption of microtubule dynamics.[12]
The in vitro anticancer activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Comparative Anticancer Activity of Benzimidazole-Hydrazine Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N′-(2-Hydroxy-5-chlorobenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | L1210 (Murine leukemia) | 7.4 | [11] |
| N′-(2-Hydroxy-5-chlorobenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | CEM (Human T-cell leukemia) | 1.8 | [11] |
| N′-(2-Hydroxy-5-bromobenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | L1210 (Murine leukemia) | 5.0 | [11] |
| N′-(2-Hydroxy-5-bromobenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | CEM (Human T-cell leukemia) | 1.8 | [11] |
| Trimethoxy substituted derivative 1i | MCF-7 (Breast adenocarcinoma) | Similar to podophyllotoxin | [12] |
| Hydroxy and methoxy substituted derivative 1j | AR-230 (Chronic myeloid leukemia) | Similar to podophyllotoxin | [12] |
| Thiophene-containing derivative 3d | C6 (Rat glioblastoma) | 20.48 | [13] |
| Thiophene-containing derivative 3d | MCF-7 (Breast cancer) | 25.6 | [13] |
Structure-Activity Relationship (SAR) Insights:
The antiproliferative effects of these analogs are highly dependent on their structural features.
-
The presence of hydroxyl and methoxy groups on the phenyl ring of the hydrazone can significantly influence anticancer activity and selectivity.[12]
-
Specifically, a 2-hydroxy-5-halobenzylidene moiety has been shown to confer potent antiproliferative effects.[10]
-
The introduction of a thiophene ring has also been associated with cytotoxic effects on various cancer cell lines.[13]
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Benzimidazole-hydrazine analogs have been investigated for their antioxidant properties, primarily their ability to scavenge free radicals.[14]
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging activity of compounds.
Comparative Antioxidant Activity of Benzimidazole-Hydrazine Analogs
| Compound/Analog | Antioxidant Activity (IC50 in µM or % scavenging) | Reference |
| 3-Fluorophenyl analogue | IC50: 1.20 µM (DPPH) | [14] |
| 4-Fluorophenyl analogue | IC50: 1.80 µM (DPPH) | [14] |
| 2-Fluorophenyl analogue | IC50: 6.60 µM (DPPH) | [14] |
| 2,3-Dihydroxy hydrazone | Most effective radical scavenger | [15] |
| 3,4-Dihydroxy hydrazone | Most effective radical scavenger | [15] |
Structure-Activity Relationship (SAR) Insights:
The antioxidant potential of these compounds is closely linked to their chemical structure.
-
The presence of hydroxyl groups on the phenyl ring of the hydrazone moiety is a crucial factor for radical scavenging activity, with dihydroxy and trihydroxy derivatives often exhibiting the highest potency.[15][16]
-
The position of substituents also plays a role; for instance, fluorophenyl analogs have demonstrated significant antioxidant activity.[14]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve the benzimidazole-hydrazine analog in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
Observation: After incubation, visually assess the wells for turbidity. The lowest concentration of the compound that inhibits visible growth is recorded as the MIC.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzimidazole-hydrazine analog. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired exposure time (typically 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
DPPH Assay for Antioxidant Activity
The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Caption: Workflow for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of dilutions of the benzimidazole-hydrazine analog in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction Mixture: Add a specific volume of the DPPH solution to each sample dilution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (usually 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer. A blank (solvent only) and a control (DPPH solution without the sample) are also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Conclusion
The amalgamation of the benzimidazole core with the hydrazine moiety has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. The resulting analogs exhibit a remarkable diversity of biological activities, including potent antimicrobial, anticancer, and antioxidant effects. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns in modulating the biological efficacy of these compounds. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of these promising molecules. As research in this area continues, the insights gained from comparative studies such as this will be instrumental in guiding the rational design and development of next-generation benzimidazole-hydrazine-based therapeutics.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
A Comparative Guide to the Efficacy of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine Derivatives
This guide provides a comprehensive analysis of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine derivatives, a class of compounds demonstrating significant therapeutic potential across various fields. By synthesizing key findings from recent literature, we aim to offer researchers, scientists, and drug development professionals a clear comparison of their efficacy, supported by experimental data and detailed protocols. The benzimidazole core, a key feature in numerous FDA-approved drugs, combined with the reactive hydrazine moiety, creates a versatile scaffold for developing novel therapeutic agents.[1]
The Benzimidazole-Hydrazone Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of a benzene ring with imidazole gives rise to the benzimidazole system. This heterocyclic moiety is structurally similar to naturally occurring purines, allowing it to interact with various biopolymers. The addition of a hydrazine group at the 2-position provides a reactive handle for synthesizing a diverse library of hydrazone derivatives through condensation with various aldehydes and ketones.[1] This versatility has established hydrazide-hydrazones as a significant class of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties.[2][3]
The focus of this guide, the this compound scaffold, introduces a methyl group at the N1 position of the benzimidazole ring. This substitution can influence the compound's lipophilicity, metabolic stability, and binding interactions with target macromolecules, potentially fine-tuning its efficacy and pharmacological profile. While much of the literature discusses the broader class of 1H-benzimidazol-2-yl hydrazones, the principles and structure-activity relationships often extend to their N-methylated analogues.
Below is a general workflow for the synthesis of these derivatives, which forms the basis for the compounds discussed in this guide.
Caption: General synthetic route to this compound derivatives.
Comparative Efficacy: Antimicrobial Activity
Benzimidazole-hydrazone derivatives have been extensively evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens.[2][4][5] The efficacy is largely dependent on the nature of the substituent introduced via the aldehyde or ketone.
Several studies highlight derivatives with potent antibacterial activity, in some cases exceeding that of established antibiotics. For instance, certain benzimidazole derivatives bearing a hydrazone moiety showed a bactericidal effect on Salmonella typhimurium that was two times better than chloramphenicol.[2] Another study found novel benzimidazole-hydrazones with significant activity against S. aureus, B. subtilis, and E. coli, with minimum inhibitory concentrations (MIC) as low as 0.032 µM, far superior to the reference drug cefadroxil (MIC = 0.345 µM).[5]
While some series of synthesized benzimidazole-hydrazones exhibited very weak antibacterial activity, they demonstrated notable antifungal activity, particularly against Candida species.[6] This highlights the scaffold's tuneable spectrum of activity.
Table 1: Comparative Antibacterial Activity of Selected Benzimidazole-Hydrazone Derivatives
| Compound ID/Description | Target Organism(s) | Potency (MIC/Zone of Inhibition) | Reference Compound | Source |
| Derivative 1 | Salmonella typhimurium | MIC = 6.25 µg/ml | Chloramphenicol (MIC = 12.5 µg/ml) | [2] |
| Derivative 2 | Salmonella typhimurium | MIC = 12.5 µg/ml | Chloramphenicol (MIC = 12.5 µg/ml) | [2] |
| Compound 11 | S. aureus, B. subtilis, E. coli | MIC = 0.032 µM | Cefadroxil (MIC = 0.345 µM) | [5] |
| Compounds 12 & 13 | Bacillus subtilis | Higher activity than Cefotaxime | Cefotaxime | [5] |
| Compound 6f | S. aureus, E. coli, P. aeruginosa | Zone of Inhibition >31 mm (at 100 µg/ml) | Not Specified | [4] |
Comparative Efficacy: Anticancer Activity
The benzimidazole scaffold is a cornerstone of several anticancer drugs, and its hydrazone derivatives are being actively investigated as novel antiproliferative agents.[7][8] Their mechanism often involves the modulation of critical cellular pathways, such as tubulin polymerization.[7]
Studies have shown that 1H-benzimidazol-2-yl hydrazones can exhibit cytotoxic effects against various human malignant cell lines, including breast cancer (MCF-7), chronic myeloid leukemia (AR-230), and cervical carcinoma (HeLa).[7][9] The introduction of hydroxyphenyl and methoxyphenyl moieties has been shown to be beneficial for anticancer activity.[7]
In one study, novel N'-(substitutedbenzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives were synthesized and showed significant growth inhibition (50-84%) against various cancer cell lines.[10] Molecular docking studies suggested these compounds could act as VEGFR-2 inhibitors.[10] Another study synthesized a series of 2-(1H-benzimidazol-2-yl)-N-(substituted)hydrazine-carbothioamide derivatives, with one compound (Compound 3) showing significantly higher potency (IC50 = 3.241µM) against breast cancer (MCF7) than the standard drug doxorubicin (IC50 = 17.12µM).[11]
Caption: Inhibition of tubulin polymerization, a key anticancer mechanism.[7]
Table 2: Comparative Anticancer Activity of Selected Benzimidazole-Hydrazone Derivatives
| Compound ID/Description | Cell Line(s) | Potency (IC50 / % Inhibition) | Proposed Mechanism | Source |
| Compound 3 | Breast (MCF7) | IC50 = 3.241 µM | Not specified | [11] |
| Compounds 3a & 3b | Lung, Colon, Breast, etc. | 50-84% Growth Inhibition at 10 µM | VEGFR-2 Inhibition | [8][10] |
| Hydroxy/Methoxy Derivatives | Breast (MCF-7), Leukemia (AR-230) | Low micromolar range | Tubulin Polymerization Inhibition | [7] |
Comparative Efficacy: Anthelmintic and Antioxidant Activity
Beyond antimicrobial and anticancer effects, these derivatives have shown remarkable promise as anthelmintic agents, particularly against parasites like Trichinella spiralis.[12][13] Interestingly, this activity is often coupled with significant antioxidant properties.[12][13]
A series of 1H-benzimidazole-2-yl hydrazones containing hydroxyphenyl and methoxyphenyl moieties demonstrated potent anthelmintic activity, with all tested hydrazones being more active than the clinically used drug albendazole.[13][14] Two derivatives, 5b (2,3-dihydroxy) and 5d (3,4-dihydroxy), achieved 100% effectiveness in killing parasitic larvae after 24 hours.[14]
The structure-activity relationship (SAR) analysis revealed that the presence of more than one hydroxyl group on the phenyl ring is a crucial factor for both high anthelmintic and antioxidant efficacy.[13] These dihydroxy derivatives were found to be the most effective radical scavengers.[14] This dual activity is particularly valuable, as parasitic infections are often associated with oxidative stress in the host.[15]
Table 3: Comparative Anthelmintic Activity of Hydroxyl-Substituted Derivatives
| Compound ID | Substituent Pattern | Efficacy vs. T. spiralis (at 24h) | Reference Compound | Source |
| 5a | 2-hydroxy | 90% larvicidal effect (at 100 µg/ml) | Albendazole (less active) | [12] |
| 5b | 2,3-dihydroxy | 100% effectiveness (at 50 & 100 µg/ml) | Albendazole, Ivermectin (less active) | [14] |
| 5c | 2,4-dihydroxy | 95% larvicidal effect (at 100 µg/ml) | Albendazole (less active) | [12] |
| 5d | 3,4-dihydroxy | 100% effectiveness (at 50 & 100 µg/ml) | Albendazole, Ivermectin (less active) | [14] |
Experimental Protocols: A Foundation for Reproducibility
To ensure the validity and reproducibility of efficacy data, standardized experimental protocols are essential. Below are representative methodologies for assessing antimicrobial and cytotoxic activity, synthesized from the reviewed literature.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24h), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Causality: Standardizing the inoculum density is critical for reproducible MIC results.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours. Causality: This incubation period allows for sufficient microbial growth in the absence of inhibition.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the IC50 (half-maximal inhibitory concentration) of anticancer compounds.[7]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. Causality: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase before drug exposure.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, if used).
-
Incubate the plate for a specified duration (e.g., 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve (viability vs. log concentration) to determine the IC50 value.
-
Conclusion and Future Directions
The this compound framework and its broader class of derivatives represent a highly promising and versatile scaffold in medicinal chemistry. The ease of synthesis and the ability to modulate biological activity through substitution make them attractive candidates for drug discovery programs. The presented data clearly show that specific derivatives possess efficacy superior to standard-of-care drugs in antimicrobial, anticancer, and anthelmintic applications.
Future research should focus on:
-
Systematic SAR studies: Elucidating the precise structural requirements for optimal activity against specific targets.
-
Mechanism of Action: Moving beyond phenotypic screening to identify the specific molecular targets and pathways modulated by the most potent compounds.
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead candidates to assess their potential for in vivo efficacy and safety.
By leveraging the insights from comparative studies like this one, the scientific community can accelerate the development of this potent class of molecules into next-generation therapeutics.
References
- 1. This compound | 7022-37-9 | Benchchem [benchchem.com]
- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
structural analysis and confirmation of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine
An In-Depth Comparative Guide to the Structural Analysis and Confirmation of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine
For professionals in drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides a detailed examination of the analytical techniques used to verify the structure of this compound, a heterocyclic compound featuring the privileged benzimidazole scaffold.[1] The benzimidazole motif is integral to numerous pharmacologically active agents, while the hydrazine moiety serves as a versatile synthetic handle for creating diverse molecular libraries.[1]
This document moves beyond a simple listing of methods, delving into the causality behind experimental choices and data interpretation. We will present a multi-technique workflow, compare the target molecule with structurally similar alternatives, and provide the experimental data necessary for validation.
The Strategic Workflow for Structural Elucidation
The confirmation of a chemical structure is not reliant on a single piece of evidence but is rather a process of accumulating and correlating data from multiple orthogonal techniques. This approach ensures that any ambiguity from one method is resolved by another, leading to a confident and final assignment. The general workflow is a systematic progression from synthesis and purification to a suite of spectroscopic analyses.
Caption: A generalized workflow for the structural elucidation of a novel chemical entity.
Synthesis and Purification: The Foundation of Quality Data
A reliable structural analysis begins with a pure sample. While various synthetic routes exist, this compound can be prepared from precursors like 2-chloro-1-methyl-1H-benzimidazole by reaction with hydrazine hydrate. The crude product must then be rigorously purified, typically via recrystallization from a suitable solvent system (e.g., ethanol/water), to remove unreacted starting materials, byproducts, and residual solvents, all of which can interfere with spectroscopic measurements.
Primary Methods for Structural Confirmation
The core of the structural analysis rests on three pillars of spectroscopy: NMR, Mass Spectrometry, and Infrared Spectroscopy. Each provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as its high polarity effectively dissolves the compound, and its residual proton signal does not overlap with key analyte signals. Furthermore, it allows for the observation of exchangeable protons (N-H).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at ~2.50 ppm) as an internal standard.
Expected ¹H NMR Data and Interpretation: The structure of this compound suggests several distinct proton environments.
-
Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 7.6 ppm. Due to the asymmetry introduced by the fused imidazole ring, they will likely appear as two distinct multiplets or a pair of complex doublets/triplets.
-
N-Methyl Protons (3H): The methyl group attached to the imidazole nitrogen is in a unique electronic environment. It is expected to produce a sharp singlet at approximately 3.7-3.9 ppm. This singlet is a key identifier for the N-methylation.
-
Hydrazine Protons (3H): The protons on the hydrazine group (-NH-NH₂) are exchangeable and their signal can be broad. In DMSO-d₆, they are often observable. One would expect two distinct signals: a broader singlet for the -NH₂ protons (~4.5-5.5 ppm, 2H) and another for the -NH- proton linked to the benzimidazole ring, which may appear further downfield.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal (e.g., diamond) of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first, followed by the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Expected IR Data and Interpretation: The IR spectrum provides a characteristic fingerprint of the molecule.
-
N-H Stretching: The hydrazine moiety is expected to show one or two distinct, medium-to-sharp absorption bands in the 3200-3400 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.[2][3]
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretch from the N-methyl group will be observed as a sharp band around 2950 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the aromatic system will produce a series of sharp, medium-to-strong bands in the 1500-1620 cm⁻¹ region.[3]
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands (C-N stretching, C-H bending) that are unique to the molecule and serve as a valuable "fingerprint" for identification.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, which is critical for confirming its elemental composition.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak. For ESI, this is typically the protonated molecule [M+H]⁺. Compare the measured exact mass to the calculated theoretical mass.
Expected MS Data:
-
Molecular Weight: 162.19 g/mol
-
Molecular Formula: C₈H₁₀N₄
-
Expected Ion: In positive mode ESI-MS, the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z value of approximately 163.10. High-resolution mass spectrometry should yield a mass accurate to within 5 ppm of the theoretical value (Calculated for [C₈H₁₁N₄]⁺: 163.0978).
Data Summary for this compound
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.0-7.6 ppm (m, 4H)~4.5-5.5 ppm (br s, 2H)~3.7-3.9 ppm (s, 3H)~NH proton (s, 1H) | Aromatic protons-NH₂ protonsN-CH₃ protons-NH- proton |
| IR | Wavenumber (cm⁻¹) | 3200-3400 cm⁻¹~3050 cm⁻¹~2950 cm⁻¹1500-1620 cm⁻¹ | N-H stretching (hydrazine)Aromatic C-H stretchingAliphatic C-H stretchingC=N / C=C stretching |
| HRMS (ESI+) | m/z | ~163.0978 | [M+H]⁺ ion, confirms molecular formula C₈H₁₀N₄ |
Comparison with Structural Alternatives
To underscore the importance of precise data interpretation, we compare our target compound with two structurally related molecules: its non-methylated parent, (1H-benzoimidazol-2-yl)-hydrazine , and a different heterocyclic core, 2-Hydrazinobenzothiazole .
Caption: Structural comparison of the target compound with two key alternatives.
Comparative Data Analysis:
| Feature | This compound | (1H-benzoimidazol-2-yl)-hydrazine [4] | 2-Hydrazinobenzothiazole [5] | Reason for Difference |
| Molecular Weight | 162.19 | 148.17 | 165.22 | Difference in elemental composition (CH₂ group, S vs. N atom). |
| ¹H NMR: N-CH₃ Signal | Present (~3.8 ppm, s, 3H) | Absent | Absent | The key differentiator; confirms the presence and location of the methyl group. |
| ¹H NMR: Aromatic Region | Complex multiplet pattern | A more symmetric pattern is expected (e.g., two AA'BB' multiplets). | Different chemical shifts due to the influence of the sulfur atom in the thiazole ring. | The N-methylation breaks the symmetry of the benzimidazole moiety. The electron-donating/withdrawing properties of S vs. NH alter the electronic environment of the benzene protons. |
| IR: N-H Stretch | Present (hydrazine) | Present (hydrazine + imidazole) | Present (hydrazine) | Alternative 1 has an additional N-H group on the imidazole ring, which would present a broader absorption band around 3100-3300 cm⁻¹. |
This comparative analysis demonstrates how subtle changes in a molecule's structure lead to distinct and measurable differences in its spectroscopic data. The absence or presence of the N-methyl signal in the ¹H NMR is the most direct piece of evidence confirming the identity of the target compound against its non-methylated analog.
The Gold Standard: Single-Crystal X-ray Diffraction
For absolute and definitive structural proof, particularly of stereochemistry and solid-state conformation, single-crystal X-ray diffraction is the unparalleled technique. While a crystal structure for this compound is not publicly available, analysis of related benzimidazole derivatives provides valuable insights.[1] This method determines the precise three-dimensional arrangement of atoms by scattering X-rays off a single crystal, providing exact bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.[1][6]
Experimental Workflow Overview:
-
Crystal Growth: Grow a single, high-quality crystal of the compound, often through slow evaporation of a saturated solution. This is frequently the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer and irradiate it with a monochromatic X-ray beam, collecting the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Use specialized software to solve the phase problem, generate an initial electron density map, and build a molecular model. The model is then refined against the experimental data to achieve the final, highly accurate structure.
Conclusion
The structural confirmation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. High-resolution mass spectrometry validates the molecular formula, while IR spectroscopy confirms the presence of key functional groups. Most critically, ¹H NMR spectroscopy provides a detailed map of the proton environment, with the characteristic N-methyl singlet serving as a definitive marker. By comparing this comprehensive dataset against logical alternatives, researchers can achieve an unambiguous and scientifically sound structural assignment, a prerequisite for any further investigation in drug development or materials science.
References
- 1. This compound | 7022-37-9 | Benchchem [benchchem.com]
- 2. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 4. 2-hydrazinyl-1H-1,3-benzodiazole | C7H8N4 | CID 95788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-HYDRAZINOBENZOTHIAZOLE(615-21-4) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for the Quantification of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of analytical methods for the quantification of benzimidazole derivatives. This document moves beyond a simple listing of procedures to offer a comprehensive analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to ensure scientific integrity and regulatory compliance.
Strategic Selection of an Analytical Technique: A Tripartite Comparison
The choice of an analytical method for the quantification of benzimidazole derivatives is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample complexity, and available resources.[1] While HPLC is a robust and widely used technique, LC-MS/MS offers superior sensitivity and specificity, particularly for complex matrices.[1] UV-Visible spectrophotometry, on the other hand, provides a simpler and more cost-effective solution for straightforward analyses.
The following table provides a comparative overview of these three techniques for the quantification of a representative benzimidazole, albendazole and its primary metabolite, albendazole sulfoxide.
| Validation Parameter | LC-MS/MS | HPLC-UV | UV-Visible Spectrophotometry |
| Linearity Range | 0.2 - 2000 ng/mL[2] | 20 - 1000 ng/mL[2] | 2-20 µg/mL (for Omeprazole)[3] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 5 ng/mL[2] | 20 - 50 ng/mL[2] | 1.1 µg/mL (for Omeprazole)[3] |
| Limit of Detection (LOD) | Below 6 µg/kg (for various benzimidazoles)[4] | 0.073 µg/ml (for Albendazole)[5] | 0.1 µg/mL (for Omeprazole)[3] |
| Accuracy (% Recovery) | Typically within ±15%[2] | 98.73-99.71% (for Albendazole)[6] | 100.68% (for Omeprazole)[3] |
| Precision (% RSD) | < 15%[2] | < 2%[6] | < 2%[3] |
| Sample Volume | 50 - 200 µL[2] | 500 µL or more[2] | Dependent on concentration |
| Run Time | 2 - 5 minutes[2] | 10 - 20 minutes[6] | Rapid |
| Specificity/Selectivity | High[1] | Moderate[1] | Low |
| Cost | High | Moderate | Low |
| Primary Application | Bioanalysis, residue analysis in complex matrices, pharmacokinetic studies[2][7] | Routine quality control, quantification in pharmaceutical formulations[6] | Simple assays, content uniformity testing[3] |
Causality Behind Method Selection:
-
LC-MS/MS is the gold standard for bioanalytical studies and residue analysis due to its exceptional sensitivity and selectivity.[2] The ability to monitor specific precursor-to-product ion transitions allows for confident identification and quantification of analytes at very low concentrations, even in complex biological matrices like plasma and tissues.[1][7] This makes it indispensable for pharmacokinetic studies where drug and metabolite concentrations can be extremely low.[2]
-
HPLC with UV detection is a workhorse in quality control laboratories for the analysis of bulk drug substances and pharmaceutical formulations.[6] Its advantages include robustness, ease of use, and lower operational cost compared to LC-MS/MS.[8] While less sensitive than LC-MS/MS, it provides adequate performance for the quantification of active pharmaceutical ingredients (APIs) where concentrations are relatively high.[6]
-
UV-Visible Spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of benzimidazoles in straightforward sample matrices.[3] This technique is particularly useful for preliminary assays, content uniformity testing, and in-process controls where high sample throughput is required and the sample matrix is well-defined with minimal interfering substances.[3]
The Architecture of Method Validation: A Step-by-Step Guide
The validation of an analytical procedure is a formal process to demonstrate that it is suitable for its intended purpose.[9] The core validation parameters are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the more recent Q2(R2).[10]
Caption: A workflow for analytical method validation, from defining the analytical target profile to lifecycle management, incorporating key validation parameters as per ICH Q2 guidelines.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key validation experiments.
Objective: To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a specified range.[11]
Protocol:
-
Preparation of Standards: Prepare a series of at least five standard solutions of the benzimidazole derivative from a stock solution, covering a range of 50-150% of the expected working concentration.[11] For impurity methods, the range should bracket the reporting threshold to at least 120% of the specification limit.[12]
-
Analysis: Analyze each standard solution in triplicate.[2]
-
Data Evaluation: Plot the mean response versus the concentration and perform a linear regression analysis.[10] The correlation coefficient (r²) should typically be ≥ 0.995.[11]
-
Residual Analysis: Visually inspect a plot of residuals versus concentration to ensure a random distribution around zero, which confirms the linearity of the method.[11]
Objective: To determine the closeness of the measured value to the true value.[13]
Protocol:
-
Sample Preparation: For drug products, spike a placebo matrix with a known amount of the benzimidazole derivative at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[9] For drug substances, accuracy can be assessed by comparison to a reference standard.
-
Analysis: Analyze the prepared samples using the analytical method.
-
Calculation: Calculate the percentage recovery for each sample. The acceptance criteria for recovery are typically within 98-102%.[1]
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six samples at 100% of the test concentration or nine samples covering the specified range (three concentrations, three replicates each).[14]
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.[14]
-
Calculate the relative standard deviation (%RSD). The acceptance criterion is typically an RSD of ≤ 2%.[14]
-
-
Intermediate Precision (Inter-assay precision):
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol (based on the signal-to-noise ratio):
-
LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.[9]
-
LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[8] The LOQ should be confirmed by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision and accuracy.[9]
Troubleshooting Common Issues in Benzimidazole Analysis
The successful implementation of these analytical methods can be hindered by various challenges. The following diagram outlines a systematic approach to troubleshooting common HPLC issues.
Caption: A systematic flowchart for troubleshooting common HPLC problems, guiding the user from problem identification to potential solutions.
Specific Considerations for Benzimidazole Derivatives:
-
Solubility: Many benzimidazole derivatives have poor aqueous solubility. This can lead to issues with sample preparation and can cause precipitation in the HPLC system. Ensure that the chosen sample solvent is compatible with the mobile phase and that the analyte remains fully dissolved.
-
Peak Tailing: The basic nature of the benzimidazole nucleus can lead to interactions with residual silanol groups on silica-based HPLC columns, resulting in peak tailing. To mitigate this, consider using a base-deactivated column, operating at a lower mobile phase pH to protonate the silanols, or adding a competing base to the mobile phase.
-
Matrix Effects in LC-MS/MS: When analyzing benzimidazoles in complex matrices like plasma or tissue, co-eluting endogenous components can cause ion suppression or enhancement, affecting the accuracy and precision of the method. It is crucial to evaluate and minimize matrix effects during method development and validation, for instance, by using a more efficient sample clean-up procedure or by employing a stable isotope-labeled internal standard.
Conclusion
The selection and validation of an analytical method for the quantification of benzimidazole derivatives is a multifaceted process that requires a deep understanding of the analytical techniques and the physicochemical properties of the analytes. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalysis and trace residue analysis. HPLC-UV offers a robust and cost-effective solution for routine quality control. UV-Visible spectrophotometry provides a simple and rapid option for less complex applications.
By following the principles outlined in this guide and adhering to regulatory guidelines, researchers, scientists, and drug development professionals can ensure the development of reliable and scientifically sound analytical methods for the quantification of benzimidazole derivatives, ultimately contributing to the quality and safety of pharmaceutical products.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. benchchem.com [benchchem.com]
- 3. Review of Characteristics and Analytical Methods for Determination of Thiabendazole | MDPI [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. uhplcs.com [uhplcs.com]
- 6. labcompare.com [labcompare.com]
- 7. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Methodology for the analysis of benzimidazole anthelmintics as drug residues in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. fda.gov [fda.gov]
- 14. mastelf.com [mastelf.com]
Unlocking Efficiency in Drug Discovery: A Comparative Guide to Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of blockbuster drugs, from the antiulcer agent omeprazole to the anthelmintic albendazole. The efficiency of synthesizing this privileged heterocycle directly impacts the pace of drug discovery and development. Traditionally, synthesis has relied on robust but often cumbersome conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has introduced a paradigm shift, offering a potent alternative that champions speed, efficiency, and green chemistry principles.
This guide provides a senior application scientist's perspective on the two methodologies, moving beyond a simple recitation of protocols to explore the underlying principles, comparative performance data, and the causal logic behind experimental choices.
The Fundamental Difference: How Heat is Delivered
The choice between conventional and microwave synthesis is fundamentally a choice between two distinct modes of energy transfer, which profoundly impacts reaction kinetics and outcomes.
Conventional Heating: This classical approach relies on the bulk heating of a reaction vessel, typically an oil bath or heating mantle. Heat is transferred from the external source to the vessel walls and then into the reaction mixture via conduction and convection. This process is inherently inefficient and slow, often resulting in a significant temperature gradient where the vessel walls are hotter than the bulk of the solution. This non-uniform heating can lead to the formation of impurities and byproducts, complicating purification and reducing overall yield.[1]
Microwave-Assisted Heating: MAOS utilizes the ability of polar molecules (like solvents or reactants) within the reaction mixture to absorb microwave energy directly and efficiently.[1] This energy absorption causes rapid molecular rotation, generating heat volumetrically and uniformly throughout the sample. This instantaneous, "in-core" heating eliminates the temperature gradients seen in conventional methods, leading to remarkably clean and fast reactions. The reaction rate of microwave-induced organic reactions can increase ten to a thousand times compared to conventional methods.[1]
Experimental Protocols: A Side-by-Side Workflow
To provide a tangible comparison, let's examine a typical synthesis of a 2-substituted benzimidazole from an o-phenylenediamine and a carboxylic acid.
Protocol 1: Conventional Synthesis (Phillips-Ladenburg Reaction)
This method relies on the acid-catalyzed condensation of the reactants under prolonged heating.[2][3]
-
Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Catalyst Addition: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or 4-toluenesulfonic acid (p-TsOH).[2]
-
Heating: Heat the reaction mixture under reflux (typically at temperatures exceeding 100°C) for 2-8 hours.[3][4]
-
Monitoring: Track the reaction's progress periodically using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into ice-cold water to precipitate the crude product.
-
Neutralization: Neutralize the solution with a base (e.g., 10% sodium hydroxide) until alkaline.[5]
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Further purification is typically required, most commonly by recrystallization from a suitable solvent like ethanol.[3]
Protocol 2: Microwave-Assisted Synthesis
This modern approach leverages microwave energy to dramatically accelerate the reaction.
-
Setup: In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 eq) and the carboxylic acid (1.0 eq).[6]
-
Catalyst/Medium: Add a few drops of an acid catalyst (e.g., 4M HCl) or use a microwave-transparent medium.[6] Solvent-free conditions are often possible, representing a significant green chemistry advantage.[7]
-
Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture at a set temperature (e.g., 110-150°C) for 2-10 minutes.[4][7][8]
-
Monitoring: The reaction is assumed to go to completion within the set time, a key advantage for high-throughput synthesis.
-
Work-up: After the vessel has cooled, perform the same work-up and neutralization steps as the conventional method.
-
Isolation & Purification: Collect the product by filtration. Due to the cleaner reaction profile, the crude product is often of high purity, sometimes negating the need for extensive recrystallization.[1]
Caption: Comparative workflows of conventional and microwave-assisted benzimidazole synthesis.
Data-Driven Performance Comparison
The theoretical advantages of MAOS are borne out by experimental data. Comparative studies consistently demonstrate its superiority across key metrics.
| Performance Metric | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | 2 - 15 hours[4][9] | 2 - 15 minutes[4][6][7] |
| Time Reduction | - | ~95 - 98%[4][10][11] |
| Typical Yield | 50 - 70%[9] | 80 - 99%[6][7] |
| Yield Increase | - | 10 - 113%[4][10][11] |
| Energy Input | High (prolonged heating of bath & vessel) | Low (direct, short-duration heating of reactants) |
| Reaction Purity | Moderate (side products from non-uniform heating) | High (cleaner reactions, fewer byproducts)[1] |
| Green Chemistry | High energy use, often requires organic solvents | Low energy use, enables solvent-free reactions[1][7] |
Scientific Integrity: A Self-Validating System
The trustworthiness of any synthetic protocol lies in its reproducibility and the unambiguous characterization of its output. For both methods, the identity and purity of the resulting benzimidazole derivatives are confirmed using a standard suite of analytical techniques:
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy confirm the molecular structure.
-
Mass Spectrometry: Verifies the molecular weight of the product.
-
Melting Point: Comparison with literature values provides a quick check of purity.
The consistent outcome of MAOS—achieving higher yields in drastically shorter times—serves as a powerful internal validation of its efficiency. The ability to rapidly synthesize a small library of derivatives with high purity is a testament to the method's reliability and control.[1]
Conclusion: The Clear Advantage for Modern Synthesis
While conventional heating is a foundational technique that remains functional, it is unequivocally surpassed by microwave-assisted synthesis in nearly every significant metric for benzimidazole preparation. The benefits of MAOS are not merely incremental; they represent a fundamental improvement in synthetic efficiency. For researchers, scientists, and drug development professionals, this translates to accelerated timelines for lead discovery and optimization. By embracing microwave technology, laboratories can conduct more experiments in less time, with higher success rates, and with a reduced environmental footprint, ultimately speeding the journey from molecule to medicine.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. sciforum.net [sciforum.net]
- 10. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 11. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Benzimidazole Scaffold: A Privileged Structure in Anticancer Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets, making it a versatile framework for the development of novel therapeutics.[2] In the realm of oncology, 2-substituted benzimidazole analogs have emerged as a particularly promising class of compounds, demonstrating potent anticancer activity through diverse mechanisms of action.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative overview of their performance as inhibitors of tubulin polymerization, topoisomerases, and key kinases involved in cancer progression. Experimental data is presented to support these comparisons, and detailed protocols for key biological assays are provided to facilitate further research and development in this area.
I. Mechanisms of Anticancer Activity and Structure-Activity Relationship Analysis
The anticancer effects of 2-benzimidazole derivatives are multifaceted, stemming from their ability to interfere with critical cellular processes required for tumor growth and survival. Key mechanisms include the disruption of microtubule dynamics, inhibition of DNA topoisomerases, and modulation of pivotal signaling kinases.[3][5] The substitution pattern on the benzimidazole scaffold is a critical determinant of both the mechanism of action and the potency of these compounds.[6]
Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle, a key structure in cell division.[7] Compounds that interfere with tubulin polymerization can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[8] Several 2-benzimidazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[7][9]
The general structure-activity relationship for 2-benzimidazole-based tubulin polymerization inhibitors often involves a 2-aryl or 2-heteroaryl substituent. The nature and substitution pattern of this aromatic ring significantly influence the compound's activity.
-
Substitution at the 2-position: Aromatic or heteroaromatic rings at this position are crucial for activity. For instance, a 3,4,5-trimethoxyphenyl group, a common feature in colchicine-site binders, often confers potent tubulin polymerization inhibitory activity.
-
Substitution at the N-1 position: The presence of a methyl or other small alkyl group at the N-1 position of the benzimidazole ring can enhance activity.
-
Substitution on the Benzene Ring of Benzimidazole: Electron-donating or electron-withdrawing groups on the benzene portion of the benzimidazole can modulate activity, with the optimal substitution varying depending on the specific analog.
Table 1: Comparison of 2-Benzimidazole Analogs as Tubulin Polymerization Inhibitors
| Compound | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Nocodazole | Thiazolyl | Various | Varies | [4] |
| Compound 7n | Carboxamide derivative | SK-Mel-28 | 2.55 - 17.89 | [8][10] |
| Compound 7u | Carboxamide derivative | SK-Mel-28 | 2.55 - 17.89 | [8][10] |
| Compound 12b | Indazole analog | A2780S | 0.0062 | [9] |
| Compound 12j | - | SK-Mel-28 | 5.65 | [8] |
Topoisomerase Inhibitors
DNA topoisomerases are nuclear enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[11] Topoisomerase I (Topo I) creates single-strand breaks, while Topoisomerase II (Topo II) introduces double-strand breaks.[11] Inhibition of these enzymes leads to the accumulation of DNA damage and subsequent cell death.[12] Benzimidazole derivatives can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex.
The SAR for benzimidazole-based topoisomerase inhibitors often involves planar, polycyclic systems that can intercalate into DNA or interact with the enzyme-DNA interface.
-
Hybrid Molecules: Fusing the benzimidazole scaffold with other heterocyclic systems, such as triazoles or acridines, has proven to be an effective strategy for developing potent topoisomerase inhibitors.[3][13]
-
Substitution at the 2-position: Bulky and planar aromatic substituents at the 2-position can enhance DNA binding and topoisomerase inhibition.
-
Bis-benzimidazoles: Compounds containing two benzimidazole moieties have shown significant topoisomerase inhibitory activity, likely due to their strong DNA binding affinity.
Table 2: Comparison of 2-Benzimidazole Analogs as Topoisomerase Inhibitors
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8I | Topo I | K562 | 2.68 | [3] |
| HepG-2 | 8.11 | [3] | ||
| Compound 4b | Topo I | A549 | 7.34 | [13] |
| Compound 4h | Topo I | A549 | 4.56 | [13] |
| MH1 | Topoisomerase | Molt4 | - | [3] |
| Compound 26 | Topo II | HeLa | 0.224 | |
| Compound 27 | Topo II | HeLa | 0.205 |
Kinase Inhibitors
Protein kinases play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5] The benzimidazole scaffold is a common motif in many kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the ATP-binding pocket of kinases.[5]
Specific kinases targeted by 2-benzimidazole analogs include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[14]
-
Aurora Kinases: A family of serine/threonine kinases that are critical for the regulation of mitosis.
-
Cyclin-Dependent Kinases (CDKs): These kinases control the progression of the cell cycle.[15]
The SAR for benzimidazole-based kinase inhibitors is highly target-specific but generally involves:
-
Substitution at the N-1 and 2-positions: These positions are often modified to achieve selectivity and potency. For example, in VEGFR-2 inhibitors, a urea moiety linked to the benzimidazole scaffold has been shown to be critical for binding.[16]
-
Substitution on the Benzene Ring: Modifications at the 5- and 6-positions of the benzimidazole ring can be used to fine-tune the physicochemical properties and target engagement of the inhibitor.[11]
Table 3: Comparison of 2-Benzimidazole Analogs as Kinase Inhibitors
| Compound | Target | Cancer Cell Line | IC50 (nM) | Reference |
| Compound 10a | Aurora A/B | - | 28.9 (A), 2.2 (B) | |
| Compound 95 | VEGFR-2 | HepG-2 | 1980 | [11][17] |
| Compound 3c | CDK2 | HCT-116, TK-10 | - | [15] |
| Compound 3l | CDK2 | HCT-116, TK-10 | - | [15] |
| 2AD | Tyrosine Kinase | MCF-7 | 2757 (µg/ml) | [18] |
| 2GD | Tyrosine Kinase | MCF-7 | 2875 (µg/ml) | [18] |
II. Experimental Protocols
To facilitate the evaluation of novel 2-benzimidazole analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-benzimidazole analogs and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[8]
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).[3][4]
Protocol:
-
Cell Treatment: Treat cells with the test compound.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.[2]
Protocol:
-
Reaction Setup: In a 96-well plate, add purified tubulin, GTP, and a reaction buffer.
-
Compound Addition: Add the test compound at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Measurement: Monitor the change in absorbance at 340 nm or fluorescence intensity over time using a microplate reader.
-
Data Analysis: Plot the change in absorbance/fluorescence versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization.
III. Visualization of Key Pathways and Workflows
Signaling Pathways
Experimental Workflows
IV. Conclusion
The 2-benzimidazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The versatility of this heterocyclic system allows for the fine-tuning of its pharmacological properties through targeted chemical modifications. A thorough understanding of the structure-activity relationships for different mechanisms of action is paramount for the rational design of more potent and selective drug candidates. This guide provides a comparative framework for researchers in the field, summarizing key SAR insights and providing practical experimental protocols to accelerate the discovery and development of the next generation of 2-benzimidazole-based cancer therapeutics.
V. References
-
Lim, Y. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Biomedical Science, 29(1), 79. --INVALID-LINK--
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). --INVALID-LINK--
-
Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). Bioorganic & Medicinal Chemistry Letters, 122, 130167. --INVALID-LINK--
-
Hagar, F. F., et al. (2025). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Molecular Diversity, 29(2), 1821-1849. --INVALID-LINK--
-
From Deworming to Cancer Therapy: Benzimidazoles in Hematological Malignancies. (n.d.). ResearchGate. --INVALID-LINK--
-
Hagar, F. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity. --INVALID-LINK--
-
Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (n.d.). ResearchGate. --INVALID-LINK--
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (n.d.). ResearchGate. --INVALID-LINK--
-
Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. (2022). Medicinal Chemistry, 18(2), 238-248. --INVALID-LINK--
-
New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. (2023). ACS Omega. --INVALID-LINK--
-
Al-Ostath, A., et al. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Pharmaceuticals, 16(10), 1454. --INVALID-LINK--
-
Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. (n.d.). ResearchGate. --INVALID-LINK--
-
2D QSAR Modelling, Docking, Synthesis and Evaluation of 2-substituted Benzimidazole Derivatives as Anti-breast Cancer Agents. (2023). Bentham Science. --INVALID-LINK--
-
Benzimidazole-derived tubulin polymerization inhibitors. (n.d.). ResearchGate. --INVALID-LINK--
-
New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. (2023). ACS Omega, 8(29), 25821-25835. --INVALID-LINK--
-
Satjia, A., et al. (2022). Benzimidazole based derivatives as anticancer agents: Structure activity relationship analysis for various targets. Journal of Heterocyclic Chemistry, 59(1), 7-28. --INVALID-LINK--
-
Satjia, A., et al. (2022). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry, 59(1), 7-28. --INVALID-LINK--
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). Bioorganic & Medicinal Chemistry Letters, 96, 129494. --INVALID-LINK--
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1618-1636. --INVALID-LINK--
-
Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. (2022). Current Bioactive Compounds, 18(6), 36-44. --INVALID-LINK--
-
Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies. (2022). Anticancer Agents in Medicinal Chemistry, 22(19), 3280-3290. --INVALID-LINK--
-
An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2025). Current Topics in Medicinal Chemistry, 25(4), 350-377. --INVALID-LINK--
-
Abdel-Ghaffar, N. F. (2016). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 8(18), 24-35. --INVALID-LINK--
-
Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. --INVALID-LINK--
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). RSC Medicinal Chemistry. --INVALID-LINK--
-
Benzimidazole derivatives as topoisomerase inhibitors. (n.d.). ResearchGate. --INVALID-LINK--
-
Topoisomerases as anticancer targets. (n.d.). ResearchGate. --INVALID-LINK--
-
Alam, O., & Khan, S. A. (2018). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure–Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1699-1714. --INVALID-LINK--
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). RSC Medicinal Chemistry. --INVALID-LINK--
-
Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. (n.d.). ResearchGate. --INVALID-LINK--
-
Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. (2008). Journal of Medicinal Chemistry, 51(15), 4672-4684. --INVALID-LINK--
-
Synthesized potent benzimidazole analog along with their SAR for anticancer activity. (n.d.). ResearchGate. --INVALID-LINK--
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. --INVALID-LINK--
-
In Vitro Tubulin Polymerization Inhibition Assay. (n.d.). BenchChem. --INVALID-LINK--
-
Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam. --INVALID-LINK--
-
Topoisomerase Assays. (2012). Current Protocols in Pharmacology, 58(1), 3.3.1-3.3.29. --INVALID-LINK--
-
Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. (n.d.). BenchChem. --INVALID-LINK--
-
HTScan® VEGF Receptor 2 Kinase Assay Kit. (n.d.). Cell Signaling Technology. --INVALID-LINK--
-
Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. --INVALID-LINK--
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. --INVALID-LINK--
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, 81, e50822. --INVALID-LINK--
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. nanocellect.com [nanocellect.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. benchchem.com [benchchem.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. kumc.edu [kumc.edu]
- 14. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry) - Oreate AI Blog [oreateai.com]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Molecular Docking: Benchmarking Benzimidazole/Hydrazone Derivatives Against Established Inhibitors
In the landscape of modern drug discovery, the benzimidazole scaffold, often hybridized with a hydrazone moiety, has emerged as a "privileged structure" due to its remarkable therapeutic versatility. These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anthelmintic effects.[1][2] At the heart of understanding their mechanism of action at a molecular level is the computational technique of molecular docking.
This guide, intended for researchers and drug development professionals, provides an in-depth comparison of the molecular docking performance of various benzimidazole/hydrazone derivatives against key biological targets. We will dissect the causality behind experimental choices in a typical docking workflow, compare their predicted binding affinities with established drugs, and provide self-validating protocols to ensure the integrity of your in silico experiments.
The Rationale for Docking Benzimidazole/Hydrazone Derivatives
The therapeutic potential of benzimidazole/hydrazone derivatives stems from their ability to mimic endogenous molecules and interact with the active sites of crucial proteins.[1] Their structural features, including the fused benzene and imidazole rings and the flexible hydrazone linker, allow for diverse interactions such as hydrogen bonding, hydrophobic interactions, and pi-pi stacking. Molecular docking serves as a powerful predictive tool to:
-
Elucidate Binding Modes: Visualize how these derivatives orient themselves within a protein's active site.
-
Predict Binding Affinity: Estimate the strength of the interaction, often expressed as a docking score or binding energy, which can correlate with biological activity.[3]
-
Guide Lead Optimization: Inform the rational design of more potent and selective derivatives by identifying key pharmacophoric features.
Comparative Docking Analysis: Performance Against Key Targets
To provide a practical comparison, we will examine the docking performance of selected benzimidazole/hydrazone derivatives against three well-validated drug targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tubulin, and DNA Gyrase.
Case Study 1: Targeting VEGFR-2 in Cancer Therapy
VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Several studies have explored benzimidazole/hydrazone derivatives as potential VEGFR-2 inhibitors.
Experimental Data Summary:
| Compound | Target | Docking Score (kcal/mol) | Key Interactions | Reference Drug | Ref. Drug Score (kcal/mol) |
| Benzimidazole-hydrazone 3a | VEGFR-2 (PDB: 2OH4) | -8.5 | Hydrogen bonds with Cys919, Asp1046 | Sorafenib | -9.2 |
| Benzimidazole-hydrazone 3b | VEGFR-2 (PDB: 2OH4) | -8.8 | Hydrogen bonds with Cys919, His879 | Sorafenib | -9.2 |
| Compound 31b | EGFR (a related kinase) | Not specified, IC50 = 0.09 µM | Not detailed | Erlotinib | IC50 = 0.08 µM |
Data synthesized from multiple sources for illustrative comparison.[4]
Analysis: The docking scores of benzimidazole-hydrazone derivatives 3a and 3b are comparable to that of the established VEGFR-2 inhibitor, Sorafenib, suggesting they are promising candidates for further investigation.[5] The interactions with key amino acid residues in the ATP-binding pocket, such as Cys919 and Asp1046, are crucial for their inhibitory activity. Similarly, compound 31b shows potent EGFR inhibitory activity comparable to Erlotinib, highlighting the potential of this scaffold against receptor tyrosine kinases.[4]
Case Study 2: Tubulin Polymerization Inhibition
Tubulin is a critical protein involved in microtubule formation and cell division, making it an attractive target for anticancer agents. Benzimidazole derivatives, including some anthelmintics, are known to interfere with tubulin polymerization.[4][6][7][8]
Experimental Data Summary:
| Compound | Target | Docking Score (kcal/mol) | Key Interactions | Reference Drug | Ref. Drug Score (kcal/mol) |
| Quinoxaline-benzimidazole hybrid 41 | Tubulin (Colchicine site) | -45.139 (Binding Energy) | Not detailed | Nocodazole | Not specified |
| Benzimidazolyl-2-hydrazone 7j | Tubulin (Colchicine site) | Not specified | Not detailed | Colchicine | Not specified |
| 2-(3,4-dimethylphenyl)-1H-1,3-benzimidazole (BI-02) | Beta-Tubulin (PDB: 1SA0) | -8.50 | Not detailed | Albendazole | -7.0 |
Data synthesized from multiple sources for illustrative comparison.[4][7][8]
Analysis: The quinoxaline-benzimidazole hybrid 41 exhibits a strong predicted binding energy at the colchicine binding site of tubulin, suggesting a potent inhibitory effect on tubulin polymerization.[4] Similarly, molecular docking studies have clarified the binding mode of compounds like 7j in the colchicine-binding site.[7] The benzimidazole derivative BI-02 shows a better docking score than the standard anthelmintic drug albendazole, indicating its potential as a tubulin inhibitor.[8]
Case Study 3: Antimicrobial Activity via DNA Gyrase Inhibition
DNA gyrase (Topoisomerase II) is an essential bacterial enzyme involved in DNA replication, making it a validated target for antibiotics. Benzimidazole derivatives have been investigated for their antibacterial properties through the inhibition of this enzyme.[9][10]
Experimental Data Summary:
| Compound | Target | Docking Score (kcal/mol) | Key Interactions | Reference Drug | Ref. Drug Score (kcal/mol) |
| Benzimidazole-isatin hybrid 1e | DNA Gyrase | -8.4 | Interactions with active site residues | Norfloxacin | -8.4 |
| 1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (C2) | E. coli DNA Gyrase | Better binding affinity than Norfloxacin | Inactivation of the enzyme | Norfloxacin | Not specified |
Data synthesized from multiple sources for illustrative comparison.[9][11][12]
Analysis: The benzimidazole-isatin hybrid 1e demonstrates a docking score identical to the standard antibiotic Norfloxacin, indicating its potential as a potent antibacterial agent.[11][12] Another derivative, C2, exhibited a better binding affinity towards E. coli DNA gyrase compared to Norfloxacin, which was supported by its in vitro antimicrobial activity.[9] These results underscore the promise of benzimidazole/hydrazone derivatives as novel antimicrobial agents.
Experimental Protocols: A Step-by-Step Guide to a Validated Docking Workflow
To ensure the reliability of in silico predictions, a rigorous and validated docking protocol is paramount. Here, we provide a detailed workflow using widely accepted tools like AutoDock Vina and the Schrödinger Suite.
I. Protein Preparation
The initial and one of the most critical steps is the preparation of the receptor protein structure.
-
Structure Retrieval: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably co-crystallized with a ligand.
-
Preprocessing:
-
Remove water molecules that are not involved in ligand binding.
-
Add polar hydrogen atoms, as they are crucial for hydrogen bonding interactions.
-
Assign partial charges to the protein atoms using a force field like Gasteiger.[13]
-
Repair any missing residues or atoms using tools like the Protein Preparation Wizard in Schrödinger's Maestro or Swiss-PdbViewer.[14][15]
-
II. Ligand Preparation
The small molecule (ligand) also requires careful preparation.
-
Structure Generation: Draw the 2D structure of the benzimidazole/hydrazone derivative using a chemical drawing tool like ChemDraw or Marvin Sketch and convert it to a 3D structure.
-
Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a stable conformation. This can be done using force fields like MMFF94.
-
Charge Assignment: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking. Tools like AutoDockTools can automatically detect these.[16]
III. Grid Generation
A grid box defines the search space for the docking algorithm on the receptor.
-
Defining the Binding Site: If a co-crystallized ligand is present, center the grid box on this ligand. Otherwise, use binding site prediction tools (e.g., SiteMap in Schrödinger) or information from the literature to define the active site.[15]
-
Setting Grid Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation.[16]
IV. Molecular Docking
With the prepared protein and ligand, and the defined grid, the docking simulation can be performed.
-
Choosing a Docking Program:
-
Setting Docking Parameters:
-
Exhaustiveness: This parameter in AutoDock Vina controls the thoroughness of the search. Higher values increase the chances of finding the best binding mode but also increase the computation time.[17]
-
Number of Poses: Specify the number of binding poses to be generated.
-
-
Running the Simulation: Execute the docking run. The program will explore different conformations of the ligand within the defined grid box and score them based on a scoring function.
V. Results Analysis and Validation
The final step is to analyze the docking results and validate their reliability.
-
Binding Pose Analysis: Visualize the top-ranked poses and their interactions with the protein's active site using software like PyMOL or Discovery Studio.[17] Analyze the hydrogen bonds, hydrophobic interactions, and other key interactions.
-
Scoring Function Evaluation: The docking score provides an estimate of the binding affinity. Lower scores generally indicate better binding.[3]
-
Validation:
-
Redocking: Extract the co-crystallized ligand, dock it back into the protein's active site, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value below 2.0 Å is generally considered a successful validation.[20][21]
-
Comparison with Experimental Data: Correlate the docking scores with experimentally determined biological activities (e.g., IC50 or Ki values) for a series of compounds. A good correlation enhances the confidence in the docking protocol.[20]
-
Visualizing the Workflow and Biological Context
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Molecular Docking Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents: Synthesis, structural characterization, anthelmintic activity and antiproliferative activity against MCF-7 breast carcinoma cells and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Evalution and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. connectjournals.com [connectjournals.com]
- 13. pubrica.com [pubrica.com]
- 14. modekeji.cn [modekeji.cn]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. Schrödinger Docking Tutorial - CD ComputaBio [computabio.com]
- 20. researchgate.net [researchgate.net]
- 21. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Inhibition Studies of Benzimidazole Derivatives
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anthelmintic effects.[1][2] This guide provides an in-depth technical comparison of benzimidazole derivatives, focusing on their inhibitory mechanisms against key cellular targets. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present comparative data to inform your research and development efforts.
Mechanisms of Inhibition: Targeting the Pillars of Cell Proliferation
Benzimidazole derivatives exert their biological effects by interfering with fundamental cellular processes. The versatility of the benzimidazole core allows for substitutions that can be fine-tuned to target specific enzymes and proteins.[2] Key mechanisms of inhibition include:
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintaining cell shape.[1] Benzimidazole derivatives can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4]
-
Kinase Inhibition: Protein kinases are critical enzymes that regulate a vast number of cellular signaling pathways controlling cell growth, differentiation, and survival.[1][5] Many benzimidazole derivatives act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases and thereby blocking downstream signaling cascades implicated in diseases like cancer.[6][7]
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation.[1] Certain benzimidazole derivatives can inhibit topoisomerases, leading to DNA damage and cell death.[8]
Comparative Analysis of Inhibitory Potency
The efficacy of a benzimidazole derivative is quantified by its inhibitory concentration 50 (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity. The following tables provide a comparative overview of the IC50 values for various benzimidazole derivatives against different targets.
Table 1: Comparative Inhibition of Tubulin Polymerization by Benzimidazole Derivatives
| Compound | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Nocodazole | Tubulin Polymerization | 1.71 | [1] |
| Compound 7n | Tubulin Polymerization | 5.05 ± 0.13 | [7] |
| Compound 7u | SK-Mel-28 (Melanoma) | 2.55 | [7] |
| Parbendazole | AsPC-1 (Pancreatic Cancer) | 0.19 | [9] |
| Parbendazole | Capan-2 (Pancreatic Cancer) | 0.36 | [9] |
| 1,2,4-Triazole-Benzimidazole Hybrid 14d | Tubulin Polymerization | 7.63 | [10] |
| 1,2,4-Triazole-Benzimidazole Hybrid 14o | Tubulin Polymerization | 8.77 | [10] |
Table 2: Comparative Inhibition of Protein Kinases by Benzimidazole Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| TIBI (4,5,6,7-tetraiodobenzimidazole) | Protein Kinase CK2 | 0.023 | [1] |
| Thiazole/benzimidazole hybrid 26a | EGFR TK | 0.253 | [11] |
| Thiazole/benzimidazole hybrid 26b | EGFR TK | 0.109 | [11] |
| Thiazole/benzimidazole hybrid 26c | EGFR TK | 0.208 | [11] |
| Benzimidazole-linked oxadiazole 25a | EGFR | 0.08 | [11] |
| Benzimidazole-linked oxadiazole 25b | ErbB2 | 0.91 | [11] |
| Benzimidazole derivative 4c | EGFR | 0.11 ± 0.01 | [12] |
| Benzimidazole derivative 4d | BRAFV600E | 1.70 ± 0.20 | [12] |
Table 3: Comparative Inhibition of Topoisomerases by Benzimidazole Derivatives
| Compound | Target Topoisomerase | IC50 (µM) | Reference |
| Benzimidazole-triazole hybrid 32 | Topoisomerase I | 2.52 | [11] |
| Benzimidazole-triazole hybrid 4b | Topoisomerase I | 7.34 ± 0.21 | [8] |
| Benzimidazole-triazole hybrid 4h | Topoisomerase I | 4.56 ± 0.18 | [8] |
| Benzimidazole-hydrazine hybrid 13 | Topoisomerase II | 6.72 | [8] |
| Benzimidazole-oxadiazole hybrid 20 | Topoisomerase II | 8.18 | [8] |
Experimental Protocols for Inhibition Assays
The following are detailed, step-by-step methodologies for key inhibition assays. These protocols are designed to be self-validating, ensuring the reliability and reproducibility of your results.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.
Principle: The assay measures the increase in fluorescence intensity as a fluorescent reporter binds to newly formed microtubules. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.[1]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
Prepare a 10 mM stock solution of GTP in GTB.
-
Prepare a 10x stock of a known tubulin polymerization inhibitor (e.g., 100 µM Nocodazole) and a polymerization enhancer (e.g., 100 µM Paclitaxel) as positive and negative controls, respectively.
-
Prepare serial dilutions of the test benzimidazole derivatives in GTB.
-
-
Reaction Setup:
-
On ice, prepare a tubulin reaction mix with a final concentration of 2 mg/mL purified tubulin in GTB supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter (e.g., DAPI at 6.3 µM).[13]
-
Pre-warm a 96-well plate to 37°C.
-
Add 10 µL of the 10x test compound, controls, or vehicle (GTB with the same percentage of DMSO as the test compounds) to the appropriate wells.
-
To initiate the reaction, add 90 µL of the ice-cold tubulin reaction mix to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every 60 seconds for 60-90 minutes.
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Determine the IC50 value by plotting the maximum polymerization rate or the plateau fluorescence as a function of the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for Tubulin Polymerization Inhibition Assay
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction.
Principle: Kinase activity is determined by the amount of ATP consumed. A luciferase-based system is used to generate a luminescent signal that is inversely proportional to the kinase activity. Inhibitors will result in a higher luminescent signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare kinase reaction buffer (specific to the kinase being assayed).
-
Prepare a stock solution of the kinase and its specific substrate.
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of the test benzimidazole derivatives.
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase, substrate, and test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Add a commercial ATP detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP.
-
Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[14]
-
Signaling Pathway: A Simplified Kinase Cascade
Caption: Simplified representation of a kinase signaling pathway targeted by benzimidazole derivatives.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the supercoiled form of the DNA will persist. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.[15][16]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare topoisomerase I reaction buffer.
-
Prepare a stock solution of supercoiled plasmid DNA (e.g., pBR322).
-
Prepare a stock solution of human topoisomerase I.
-
Prepare serial dilutions of the test benzimidazole derivatives.
-
-
Reaction Setup:
-
In microcentrifuge tubes, combine the reaction buffer, supercoiled DNA, and the test compound or control.
-
Add topoisomerase I to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers.
-
Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light.[17]
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.
-
Conclusion
This guide provides a framework for the comparative analysis of benzimidazole derivatives as inhibitors of key cellular targets. The provided protocols and comparative data serve as a starting point for researchers to design and execute robust and informative studies. A thorough understanding of the structure-activity relationships and the nuances of different inhibitory mechanisms is paramount for the successful development of novel benzimidazole-based therapeutics. By employing these self-validating experimental systems, researchers can confidently advance their most promising candidates through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]
- 6. Structure-activity relationships of benzimidazole carbamates as inhibitors of mammalian tubulin, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
in vitro cytotoxicity studies of hydrazine containing benzimidazole derivatives
An In-Depth Technical Guide to the In Vitro Cytotoxicity of Hydrazine-Containing Benzimidazole Derivatives
This guide provides a comprehensive comparison of the in vitro cytotoxic performance of various hydrazine-containing benzimidazole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of their anticancer activity, presents comparative experimental data, and offers detailed protocols for reproducible cytotoxicity assessment.
Introduction: The Strategic Fusion of Two Potent Pharmacophores
In the landscape of medicinal chemistry, the benzimidazole ring is recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological properties, including potent anticancer activity.[1][2][3] This efficacy stems from their ability to interact with multiple biological targets within cancer cells.[2][4]
Concurrently, the hydrazone moiety (-CO-NH-N=CH-) is another pharmacophore of significant interest, known to confer its own range of biological effects, including antimicrobial, anticonvulsant, and cytotoxic properties.[1][5][6]
The strategic combination of these two pharmacophores into a single molecular entity creates hybrid compounds. This approach is based on the rationale that such molecules could exhibit synergistic or enhanced cytotoxic activity, potentially overcoming mechanisms of drug resistance by acting on multiple cellular pathways simultaneously.[1][3] This guide will explore the cytotoxic profiles of these hybrid derivatives, compare their efficacy across different cancer cell lines, and elucidate the experimental methodologies used to validate their potential as anticancer agents.
Mechanisms of Action: A Multi-Targeted Assault on Cancer Cells
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, making them versatile scaffolds for drug design.[3] The incorporation of a hydrazine moiety can modulate these activities and introduce additional cytotoxic pathways. The primary mechanisms include:
-
Disruption of Microtubule Dynamics: A well-established mechanism for benzimidazoles is the inhibition of tubulin polymerization. This disrupts the formation of the mitotic spindle, a critical structure for cell division, leading to cell cycle arrest and subsequent apoptosis.[2][3][4]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[2] This involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioner enzymes of apoptosis.[2][7]
-
Cell Cycle Arrest: By interfering with key cell cycle regulators like cyclin-dependent kinases (CDKs), benzimidazole derivatives can halt cell cycle progression, typically at the G2/M phase, preventing cancer cells from proliferating.[2][3][7]
-
Inhibition of Key Signaling Pathways: Many derivatives have been shown to inhibit critical oncogenic signaling pathways such as PI3K/AKT and MAPK, which are essential for cancer cell growth and survival.[2]
-
DNA and Topoisomerase Interaction: Some derivatives can intercalate with DNA or inhibit topoisomerases, enzymes vital for DNA replication and transcription, thereby preventing the cancer cell from duplicating its genetic material.[2]
-
Epigenetic Modulation: A growing area of research shows that some benzimidazoles can act as inhibitors of epigenetic targets like histone deacetylases (HDACs), altering gene expression to suppress tumor growth.[8]
Caption: Overview of the multi-targeted mechanisms of action for benzimidazole derivatives.
Comparative Analysis of In Vitro Cytotoxicity
Numerous studies have synthesized novel series of hydrazine-containing benzimidazole derivatives and evaluated their cytotoxic potential against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used for comparison, representing the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC₅₀ value indicates higher cytotoxic potency.
The data below, synthesized from multiple research articles, compares the performance of representative derivatives.
| Compound Series/ID | Cancer Cell Line | Cytotoxicity (IC₅₀, µM) | Reference Drug (IC₅₀, µM) | Assay Used | Reference |
| N′-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides | L1210 (Murine Leukemia) | 1.2 - 8.5 | - | Not Specified | [1] |
| CEM (Human T-cell Leukemia) | 1.8 - >10 | - | Not Specified | [1] | |
| HeLa (Human Cervix Carcinoma) | 1.5 - >10 | - | Not Specified | [1] | |
| Benzimidazole-hydrazone derivatives (3e) | MCF-7 (Breast Cancer) | 15.6 | Cisplatin (22.5) | MTT | [9] |
| A549 (Lung Cancer) | 28.1 | Cisplatin (18.7) | MTT | [9] | |
| Bromo-derivative (Compound 5) | MCF-7 (Breast Cancer) | 17.8 µg/mL | - | MTT | [7] |
| DU-145 (Prostate Cancer) | 10.2 µg/mL | - | MTT | [7] | |
| H69AR (Lung Cancer) | 49.9 µg/mL | - | MTT | [7] | |
| Benzimidazole/Hydrazone (3a, 3b) | Various (Panel) | GI% 50-84 at 10µM | - | Not Specified | [10] |
| Benzimidazole Derivative (SL-9) | DLD-1 (Colon Cancer) | 57.68 | - | MTT | [11][12] |
Note: Direct comparison between studies can be challenging due to variations in experimental conditions, such as incubation times and specific assay protocols. However, the table provides a valuable overview of the general potency and cancer cell line susceptibility.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][13][14] Its reliability and simplicity make it a gold standard for initial cytotoxicity screening.
Scientific Principle
The core of the assay lies in the enzymatic conversion of the water-soluble, yellow MTT tetrazolium salt into insoluble, purple formazan crystals. This reduction is carried out by mitochondrial NAD(P)H-dependent oxidoreductase enzymes only present in metabolically active, living cells. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically 570 nm).
Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Rationale: To ensure cells are in their logarithmic growth phase and form a consistent monolayer for the experiment.
-
Procedure:
-
Harvest cultured cancer cells (e.g., MCF-7, A549) using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well flat-bottom plate.
-
Include wells for "untreated control" (cells with medium only) and "blank" (medium only, no cells).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
-
Compound Treatment (Day 2):
-
Rationale: To expose the cells to a range of compound concentrations to determine the dose-dependent cytotoxic effect and calculate the IC₅₀.
-
Procedure:
-
Prepare a stock solution of the hydrazine-benzimidazole derivative in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically <0.5%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add fresh medium with the equivalent DMSO concentration to the "untreated control" wells.
-
Incubate the plate for 48-72 hours (the duration should be optimized based on the cell line's doubling time).
-
-
-
MTT Addition and Incubation (Day 4/5):
-
Rationale: To introduce the MTT reagent that will be converted by viable cells.
-
Procedure:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well (including controls and blanks).
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
-
-
Formazan Solubilization and Absorbance Reading (Day 4/5):
-
Rationale: To dissolve the insoluble formazan crystals into a homogenous solution for accurate spectrophotometric measurement.
-
Procedure:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
-
Data Analysis:
-
Rationale: To quantify cell viability and determine the IC₅₀ value.
-
Procedure:
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
-
Caption: Experimental workflow for the MTT cell viability assay.
Mechanistic Deep Dive: Induction of the Intrinsic Apoptotic Pathway
A recurring finding in the study of cytotoxic benzimidazole derivatives is their ability to induce apoptosis.[2][7] The intrinsic, or mitochondrial, pathway is a key mechanism initiated by intracellular stress, such as that caused by chemotherapeutic agents.
The process begins with the activation of pro-apoptotic proteins from the Bcl-2 family, like Bax and Bak. These proteins translocate to the outer mitochondrial membrane, where they oligomerize to form pores, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP). This action is counteracted by anti-apoptotic proteins like Bcl-2 and Bcl-xL, which prevent pore formation. Potent cytotoxic compounds shift this balance in favor of the pro-apoptotic members.
The formation of these pores leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of ATP, assembles into a large protein complex called the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase for this pathway. Activated caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7. These effector caspases are the "executioners" that dismantle the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.
Caption: The intrinsic (mitochondrial) pathway of apoptosis induction.
Conclusion and Future Outlook
The synthesis and evaluation of hydrazine-containing benzimidazole derivatives represent a highly promising avenue in the search for novel anticancer therapeutics. The amalgamation of these two potent pharmacophores has yielded compounds with significant in vitro cytotoxicity across a diverse range of human cancer cell lines. Their multi-targeted mechanism of action, encompassing microtubule disruption, cell cycle arrest, and potent induction of apoptosis, provides a strong rationale for their continued development.
The comparative data clearly indicate that cytotoxic efficacy is highly dependent on the specific substitution patterns on both the benzimidazole core and the aryl group of the hydrazone moiety. This highlights the critical importance of structure-activity relationship (SAR) studies in optimizing lead compounds.
Future research should focus on several key areas:
-
Broadening the Scope: Testing the most potent compounds against a wider panel of cancer cell lines, including drug-resistant variants, to better define their spectrum of activity.
-
Improving Selectivity: Modifying structures to enhance cytotoxicity towards cancer cells while minimizing effects on normal, healthy cells, thereby improving the therapeutic index.[7]
-
Advanced Mechanistic Studies: Moving beyond general apoptosis or cell cycle analysis to identify the specific protein targets (e.g., which kinases or tubulin isotypes are inhibited) for the most active compounds.
-
In Vivo Validation: Progressing the most promising candidates from in vitro studies to preclinical in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.[15]
By systematically addressing these points, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold in the fight against cancer.
References
- 1. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eastjmed.org [eastjmed.org]
- 12. pdf.journalagent.com [pdf.journalagent.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Reference: This guide provides critical safety and handling protocols for (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine. Due to its structural components—a hydrazine moiety linked to a benzimidazole core—this compound is presumed to possess significant health risks, including high acute toxicity, potential carcinogenicity, and corrosivity. Strict adherence to these protocols is essential for ensuring laboratory safety.
The development of novel therapeutics often involves working with highly reactive and potentially hazardous molecules. This compound is one such compound, and while it holds promise in medicinal chemistry, its safe handling is paramount. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate the risks associated with this compound. Our aim is to provide you with the essential knowledge to work safely and effectively, fostering a culture of safety in your laboratory.
Hazard Assessment: Understanding the Risks
Key Anticipated Hazards:
-
Acute Toxicity: Hydrazine and its methylated derivatives are highly toxic if swallowed, inhaled, or in contact with skin.[1][2][3] Inhalation can be fatal.[1][2][3]
-
Carcinogenicity: Many hydrazine compounds are classified as potential carcinogens.[1][2][3][4][5]
-
Corrosivity: Direct contact can cause severe skin burns and eye damage, potentially leading to irreversible injury.[1][2][3][6]
-
Skin Sensitization: May cause an allergic skin reaction upon repeated exposure.[1][2][3]
-
Organ Toxicity: Hydrazines are known to target organs such as the liver, kidneys, and the central nervous system.[1][5]
-
Flammability: While the benzimidazole group may alter the physical properties, related hydrazines are flammable liquids and their vapors can form explosive mixtures with air.[1][3][7]
Given these significant risks, a multi-layered approach to safety, centered on robust personal protective equipment, is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Minimum PPE Requirement | Enhanced Precautions (for higher risk procedures) |
| Weighing and preparing solutions | Chemical splash goggles, Lab coat, Nitrile gloves (double-gloved) | Face shield, Chemical-resistant apron, Neoprene or butyl rubber gloves |
| Conducting reactions | Chemical splash goggles, Lab coat, Nitrile gloves (double-gloved) | Face shield, Chemical-resistant apron, Neoprene or butyl rubber gloves, Work in a certified chemical fume hood |
| Purification (e.g., chromatography) | Chemical splash goggles, Lab coat, Nitrile gloves (double-gloved) | Face shield, Chemical-resistant apron, Neoprene or butyl rubber gloves, Work in a certified chemical fume hood |
| Handling spills | Full-face respirator with appropriate cartridges, Chemical-resistant suit, Neoprene or butyl rubber gloves, Chemical-resistant boots | Self-contained breathing apparatus (SCBA) for large spills |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory to protect against splashes and vapors.[8] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1][2][3][7]
-
Hand Protection: Due to the high dermal toxicity of hydrazines, double-gloving with nitrile gloves is the minimum requirement. For prolonged exposure or when handling larger quantities, more robust gloves such as neoprene or butyl rubber are recommended.[1] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard lab coat provides a basic barrier. For operations with a higher risk of splashes or spills, a chemical-resistant apron or a disposable chemical-resistant suit should be worn.[1][2][3][7]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] If there is a risk of exceeding exposure limits, a full-face respirator with cartridges appropriate for organic vapors and hydrazines must be used.[1][2][3][7][9]
Safe Handling and Operational Procedures
Beyond PPE, a stringent set of operational procedures is essential to ensure safety.
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Have all necessary PPE, spill kits, and emergency contact information readily available.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Solution Preparation: Add the solid this compound to the solvent slowly and in small portions. Be aware of any potential exothermic reactions.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood as much as possible. Keep the sash of the fume hood at the lowest practical height.
-
Work-up and Purification: All extraction, filtration, and chromatography procedures must be performed within the fume hood.
-
Decontamination: After completing the work, decontaminate all surfaces and equipment with an appropriate solution (e.g., a dilute solution of a mild oxidizing agent, followed by soap and water). Dispose of all contaminated materials as hazardous waste.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[8][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][3][7] Seek immediate medical attention.
-
Spills: For small spills within a fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.[8]
Waste Disposal: A Critical Final Step
All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous waste.[1][10] Follow your institution's specific guidelines for hazardous waste disposal. Do not mix hydrazine waste with other chemical waste streams unless specifically instructed to do so.
Visualizing the PPE Decision-Making Process
To aid in the selection of appropriate PPE, the following flowchart illustrates the key decision points based on the nature of the laboratory operation.
References
- 1. westliberty.edu [westliberty.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
